Ruboxistaurin

Catalog No.
S572060
CAS No.
169939-94-0
M.F
C28H28N4O3
M. Wt
468.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruboxistaurin

CAS Number

169939-94-0

Product Name

Ruboxistaurin

IUPAC Name

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C28H28N4O3/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34)/t18-/m0/s1

InChI Key

ZCBUQCWBWNUWSU-SFHVURJKSA-N

SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O

Synonyms

13-((dimethylamino)methyl)-10,11,14,15-tetrahydro-4,9:16,21-dimetheno-1H,13H-dibenzo(e,k)pyrrolo(3,4-h)(1,4,13)oxadiazacyclohexadecene-1,3(2H)-dione, Arxxant, LY 333531, LY-333531, ruboxistaurin, ruboxistaurin mesilate hydrate

Canonical SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O

Isomeric SMILES

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O

Ruboxistaurin mechanism of action PKC beta inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Clinical Outcomes

Ruboxistaurin has been studied across various diabetic complications. The table below summarizes key findings from preclinical and clinical research.

Complication Model / Trial Type Key Findings on Efficacy
Diabetic Retinopathy Phase III Clinical Trial (PKC-DRS2) 40% reduction in sustained moderate vision loss over 3 years vs. placebo [1].
Diabetic Macular Edema Clinical Trials Anatomic and functional benefits; reduced progression of macular edema [2] [1].
Diabetic Nephropathy Phase II Clinical Trial Significant reduction in albuminuria and preservation of eGFR on top of standard care [3].
Macrovascular Endothelial Function Double-masked, placebo-controlled trial in Type-2 Diabetes Improved brachial artery flow-mediated dilation (FMD) at 5 min post-cuff deflation (0.12 ± 0.21 mm, p=0.02) [4] [5].
Diabetic Cardiomyopathy STZ-induced diabetic rat model (mRen-2)27 transgenic Preserved systolic and diastolic function; reduced extracellular matrix production (collagen I/III) and TGF-β [6].
Diabetic Neuropathy Phase III Clinical Trials Effect not successfully demonstrated; no significant benefit confirmed [2].

Detailed Experimental Protocols

To facilitate your research, here are the methodologies from two key studies cited in the results.

Protocol 1: Clinical Trial on Macrovascular Endothelial Function [5] This study investigated the effect of this compound on macrovascular function as measured by Flow-Mediated Dilation (FMD).

  • Study Design: Single-center, double-masked, placebo-controlled, parallel, randomized clinical trial.
  • Participants: Adults ≥35 years with Type-2 diabetes (HbA1c 7.0–11.0%), excluding those with significant renal or hepatic impairment or active tobacco use.
  • Intervention: this compound 32 mg once daily vs. matched placebo for 6 weeks.
  • Primary Outcome Measurement - Brachial Artery FMD:
    • Setup: Participants were fasted and abstained from caffeine/alcohol for 12 hours. Studies were conducted in a quiet, temperature-controlled (24°C) lab.
    • Procedure: Brachial artery diameter was measured via B-mode ultrasound (Acuson Sequoia system) at baseline. A blood pressure cuff was inflated to 200 mmHg for 5 minutes to occlude arterial flow. The cuff was then released, and artery diameter was measured again at 1 and 5 minutes post-deflation to assess flow-mediated endothelial-dependent dilation.
    • Endothelial-Independent Dilation: After a 15-minute rest, a second baseline scan was taken. Participants then received sublingual nitroglycerin (0.4 mg), and a final scan was performed after 4 minutes to assess direct smooth muscle function.
    • Analysis: Images were analyzed using validated software (Medical Imaging Applications) by readers blinded to treatment assignment.

Protocol 2: Preclinical Study on Diabetic Cardiomyopathy [6] This study evaluated the effect of this compound on cardiac function and structure in a rodent model.

  • Animal Model: (mRen-2)27 transgenic rats.
  • Induction of Diabetes: Rats were rendered diabetic with a single injection of streptozotocin (STZ).
  • Intervention: Two days after STZ confirmation, diabetic rats were randomized to receive either vehicle or this compound (20 mg/kg daily) for 6 weeks. Insulin was co-administered in small doses to promote weight gain and reduce mortality.
  • Functional Assessment - Pressure-Volume Loops:
    • Procedure: Prior to tissue collection, animals underwent in-vivo cardiac catheterization. A pressure-volume catheter was inserted into the left ventricle.
    • Measurements: The slope of the preload recruitable stroke work (PRSW) relationship was calculated as a measure of systolic function. The slope of the end-diastolic pressure-volume relationship (EDPVR) was calculated as a measure of diastolic function.
  • Structural and Molecular Analysis:
    • Histology: Heart tissue was analyzed for collagen deposition (e.g., collagen I and III).
    • Biochemistry: Levels of TGF-β and its downstream signaling molecule, phospho-Smad2, were measured.

Signaling Pathway Diagram

The following diagram illustrates the hyperglycemia-induced PKC-β activation pathway and the inhibitory action of this compound.

G cluster_pathway Hyperglycemia-Induced PKC-β Activation Pathway Hyperglycemia Hyperglycemia DAG DAG Hyperglycemia->DAG  Increases DAG Synthesis PKC_Beta_Inactive PKC_Beta_Inactive DAG->PKC_Beta_Inactive  Activates PKC_Beta_Active PKC_Beta_Active PKC_Beta_Inactive->PKC_Beta_Active Vascular_Dysfunction Vascular Dysfunction (Retinopathy, Nephropathy, Endothelial Dysfunction) PKC_Beta_Active->Vascular_Dysfunction  Leads to This compound This compound This compound->PKC_Beta_Active  Inhibits

Figure: this compound inhibits PKC-β activation induced by hyperglycemia.

Research Status and Future Directions

While this compound showed promise in clinical trials, its development for most indications has been halted for business and regulatory reasons [3]. It received an "approvable" letter from the FDA for vision loss in diabetic retinopathy pending further trials, but it has not received full FDA approval for this or any other indication [2].

The collective evidence solidifies PKC-β inhibition as a valid therapeutic strategy for diabetic microvascular complications. Future research may focus on identifying patient subgroups that benefit most or exploring the role of PKC-β in other metabolic diseases.

References

Comprehensive Technical Review: Ruboxistaurin (LY333531) - Discovery, Development, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Development Background

Ruboxistaurin (development code LY333531, proposed trade name Arxxant) represents a pioneering effort in targeted kinase inhibitor therapy for diabetic microvascular complications. This orally active macrocyclic bisindolylmaleimide compound functions as a selective protein kinase C beta (PKC-β) inhibitor that entered development primarily for diabetic macular edema, retinopathy, neuropathy, and nephropathy [1]. The drug emerged from extensive research into the role of PKC-β isoforms in mediating vascular complications of diabetes, with Eli Lilly spearheading clinical development through Phase III trials [1] [2].

The molecular structure of this compound features a complex dibenzo(e,k)pyrrolo(3,4-h)(1,4,13)oxadiazacyclohexadecene core with a molecular weight of 468.22 Daltons [3]. Its development history includes significant partnership agreements, including a long-term co-promotion arrangement between Eli Lilly and Alcon for the United States market, and a joint development agreement with Takeda Chemical Industries for the Japanese market [1]. Despite demonstrating promising efficacy in several Phase III trials for diabetic complications, this compound faced regulatory challenges that prevented its approval for initial indications, though development continues for other potential applications [4].

Table 1: Fundamental Characteristics of this compound

Property Specification
Chemical Name (9S)-9-[(Dimethylamino)methyl]-6,7,10,11-tetrahydro-9H,18H-5,21:12,17-dimethenodibenzo[e,k]pyrrolo[3,4-h][1,4,13]oxadiazacyclohexadecine-18,20(19H)-dione
Molecular Formula C28H28N4O3
Molecular Weight 468.22 g/mol
CAS Registry 169939-94-0
XLogP 6.09
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5
Rotatable Bonds 2
Topological Polar Surface Area 68.5 Ų
Lipinski's Rule Violations 1
Synonyms LY333531, LY-333531, Arxxant, this compound mesilate hydrate

Discovery and Mechanism of Action

Molecular Characteristics and Selectivity

This compound belongs to the bisindolylmaleimide class of synthetic organic compounds specifically engineered for selective PKC-β inhibition [3] [2]. The compound demonstrates exceptional specificity for the PKC-βI and PKC-βII isoforms compared to other PKC family members such as PKC-α [3]. This selectivity is particularly important therapeutically, as the PKC-β isoform has been strongly implicated in the pathogenesis of diabetic microangiopathy, including the vascular leakage, ischemia, neovascularization, and abnormal vasodilator function characteristic of long-standing diabetes [2]. Structural characterization through X-ray crystallography has confirmed the absolute configuration of the molecule, providing critical insights for structure-activity relationship analyses [5].

Pharmacological Mechanism

The therapeutic activity of this compound centers on its capacity to modulate intracellular signaling pathways activated by hyperglycemia-induced diacylglycerol (DAG) synthesis in vascular cells [2]. In diabetic conditions, persistent hyperglycemia leads to elevated intracellular DAG levels, which preferentially activates PKC-β isoforms [2]. This activation triggers downstream effects including increased expression of vascular endothelial growth factor (VEGF), transforming growth factor-beta (TGF-β), and enhanced production of extracellular matrix proteins [2]. By selectively inhibiting PKC-β, this compound interrupts these pathological signaling cascades, thereby attenuating the microvascular complications that define diabetic retinopathy, nephropathy, and neuropathy [2].

Table 2: Key Signaling Pathways Modulated by this compound

Signaling Pathway Effect of Diabetes Effect of this compound Biological Outcome
PKC-β → VEGF Increased expression Normalization Reduced vascular permeability and neovascularization
PKC-β → TGF-β Upregulation Inhibition Decreased extracellular matrix production
PKC-β → Glomerular Hemodynamics Hyperfiltration Normalization Reduced albuminuria
PKC-β → Retinal Blood Flow Decreased circulation time Improvement Amelioration of retinal hemodynamic abnormalities
PKC-β → Endothelial Function Impaired Preserved Improved vascular reactivity

ruboxistaurin_mechanism Hyperglycemia Hyperglycemia DAG DAG Hyperglycemia->DAG Increases PKC_beta PKC_beta DAG->PKC_beta Activates VEGF VEGF PKC_beta->VEGF Upregulates TGF_beta TGF_beta PKC_beta->TGF_beta Upregulates Complications Complications VEGF->Complications Vascular leakage Neovascularization TGF_beta->Complications ECM production Mesangial expansion This compound This compound This compound->PKC_beta Inhibits

Visualization 1: Molecular mechanism of this compound showing pathway from hyperglycemia to diabetic complications and site of therapeutic intervention.

Clinical Development History

Diabetic Retinopathy Program

The clinical development of this compound for diabetic retinopathy yielded particularly promising results in large-scale trials. The Protein Kinase C-Diabetic Retinopathy Study 2 (PKC-DRS2), a multicenter, randomized, 3-year trial involving 685 patients with moderate to severe diabetic retinopathy, demonstrated that this compound markedly reduced the risk of sustained vision loss compared with placebo [1]. Earlier trials, including the PKC-Diabetic Retinopathy Study (PKC-DRS), had shown that this compound at a dose of 32 mg/day potentially reduced the risk of moderate vision loss, especially in patients with diabetic macular edema [1]. Importantly, subgroup analyses revealed that the treatment effect was more pronounced in patients with poorer glycemic control (HbA1c >10%), suggesting particular benefit for high-risk populations [2].

Diabetic Nephropathy Investigations

Preclinical models provided compelling rationale for investigating this compound in diabetic kidney disease. In three animal models of diabetic nephropathy - the streptozotocin (STZ) rat (modeling type 1 diabetes), the Leprdb/Leprdb mouse (modeling type 2 diabetes), and the STZ-Ren2 rat (a hypertensive diabetic model) - this compound treatment demonstrated consistent benefits including normalized glomerular hyperfiltration, reduced urinary albumin excretion, and decreased glomerular TGF-β1 levels and extracellular matrix protein production [2]. These morphological and functional improvements translated to a randomized controlled trial of 123 patients with type 2 diabetes, where the addition of this compound to existing ACE and/or ARB therapy reduced albuminuria and stabilized creatinine clearance [2]. However, longer-term follow-up of 1157 patients with diabetic retinopathy showed no significant difference in kidney disease progression between this compound and control groups [2].

Additional Therapeutic Areas

Beyond its primary indications, this compound has been investigated for other microvascular complications. For diabetic peripheral neuropathy, Eli Lilly had planned to file for regulatory approval in 2005, though no development was subsequently reported for this indication [1]. More recently, research has explored potential applications in cardiovascular diseases, with one study reporting that this compound improved survival and cardiac function in mouse and pig models [2]. A Phase II study is currently evaluating the efficacy, tolerability, and effectiveness of this compound in adult patients with heart failure (ClinicalTrials.gov Identifier: NCT02769611) [2] [4].

Table 3: Key Clinical Trials of this compound in Diabetic Complications

Trial Name/Identifier Phase Patient Population Duration Key Outcomes
PKC-DRS2 III 685 patients with moderate to severe diabetic retinopathy 3 years 40% reduction in sustained moderate visual loss
PKC-DRS III 252 patients with type 1 and type 2 diabetes 3-4 years Reduced risk of moderate vision loss in macular edema patients
PKC-DMES III Patients with diabetic macular edema Not specified Reduced progression to clinically significant macular edema
B7A-MC-MBCU II ~220 patients with clinically significant macular edema 18 months Evaluated using optical coherence tomography (Completed 2008)
NCT02769611 II Adult patients with heart failure Ongoing Evaluating efficacy, tolerability, and effectiveness
Renal Trial II/III 123 patients with type 2 diabetes on ACE/ARB Not specified Reduced albuminuria, stabilized creatinine clearance

Safety Profile and Regulatory Challenges

Comprehensive Safety Assessment

Long-term safety data for this compound has been compiled from 11 placebo-controlled, double-masked studies involving 2,804 patients with diabetes (1,396 receiving this compound 32 mg/day and 1,408 receiving placebo) for treatment durations of up to 4 years [6]. Analysis revealed that the proportion of patients reporting serious adverse events was actually lower in the this compound group (20.8%) compared to placebo (23.2%) [6]. Among 51 total deaths reported across studies, 21 occurred in the this compound group and 30 in the placebo group, with none attributed to the study drug by investigators [6]. The most common adverse drug reactions (occurring in ≥1/100 to <1/10 patients) included dyspepsia and increased blood creatine phosphokinase levels [6].

Regulatory Setbacks and Concerns

Despite generally favorable efficacy and safety profiles, this compound faced significant regulatory challenges. In 2006, the FDA determined that additional Phase III efficacy and safety data would be required before considering approval, partially based on concerns about QT-interval prolongation observed in clinical trials [2]. Further investigation revealed that this compound blocks the hERG channel (human ether-a-go-go related gene) with an IC50 of 35.6 nM, potentially altering myocardial repolarization and contributing to QTc prolongation, particularly in female patients [2]. The European Medicines Agency expressed particular concern that "The development of diabetic retinopathy is a slow process and takes many years while adverse implications of drug prolonging QT is immediate (VT and sudden death)" [2]. Consequently, Eli Lilly withdrew its marketing authorization application for this compound for diabetic retinopathy in Europe in March 2007, and the drug has not received FDA approval for its original indications [1] [2].

Current Development Status and New Applications

Development Status Update

As of recent assessments, this compound's development status presents a mixed picture. The drug has been discontinued for its original indications of diabetic macular edema, diabetic nephropathy, diabetic neuropathy, and diabetic retinopathy [4]. However, investigation continues in several new areas. DermBiont is currently developing this compound (designated DBI-102) for dermatological indications, with Phase II clinical trials ongoing for hyperpigmentation and melanosis [4]. A Phase II trial for melanosis in El Salvador (NCT06454747) was listed as active in November 2024, investigating a topical formulation of the drug [4]. Additionally, as previously noted, a Phase II study continues for heart failure (NCT02769611) [2] [4].

Potential Repurposing Opportunities

The mechanistic understanding of this compound's action continues to generate interest in new therapeutic applications. Beyond its investigated uses in dermatology and cardiology, emerging research has explored potential benefits in neurological and psychiatric conditions [5]. The demonstrated role of PKC-β in mediating amphetamine-stimulated dopamine efflux, which regulates amphetamine-induced dopamine transporter trafficking and activity, has prompted research use of this compound in studying addiction, Parkinson's disease, attention deficit disorder, and schizophrenia [5]. This diverse range of potential applications underscores the fundamental importance of PKC-β signaling in multiple physiological and pathological processes beyond diabetic microvascular complications.

development_timeline Preclinical Preclinical Phase1 Phase1 Preclinical->Phase1 1990s Phase2 Phase2 Phase1->Phase2 Early 2000s Phase3_Diabetic Phase3_Diabetic Phase2->Phase3_Diabetic Mid 2000s Regulatory_Submission Regulatory_Submission Phase3_Diabetic->Regulatory_Submission 2005-2006 PKC_DRS2 PKC-DRS2 Trial Reduced vision loss Phase3_Diabetic->PKC_DRS2 PKC_DMES PKC-DMES Trial Reduced DME progression Phase3_Diabetic->PKC_DMES Nephropathy_Trial Nephropathy Trial Reduced albuminuria Phase3_Diabetic->Nephropathy_Trial Safety_Data Favorable safety profile 4-year data Phase3_Diabetic->Safety_Data Withdrawal Withdrawal Regulatory_Submission->Withdrawal 2007 QT_Concern QT prolongation concern hERG blockade Regulatory_Submission->QT_Concern New_Indications New_Indications Withdrawal->New_Indications 2010-Present Heart_Failure Heart Failure Trial Phase II New_Indications->Heart_Failure Dermatology Hyperpigmentation Phase II New_Indications->Dermatology

Visualization 2: this compound development timeline showing key milestones from preclinical research to new indication exploration.

Experimental Protocols and Methodologies

In Vitro Kinase Inhibition Assay

The selectivity profile of this compound for PKC-β isoforms was established through comprehensive kinase inhibition assays. The standard protocol involves:

  • Enzyme Preparation: Recombinant PKC isoforms (PKC-α, PKC-βI, PKC-βII, and other PKC family members) are expressed and purified from baculovirus-infected insect cells.
  • Kinase Reaction: Enzymes are incubated with this compound across a concentration range (typically 0.1 nM to 10 μM) in reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 100 μg/mL phosphatidylserine, 20 μM ATP, and 2.5 μCi [γ-32P]ATP.
  • Substrate Specificity: The reaction utilizes a specific peptide substrate (such as the epidermal growth factor receptor-derived peptide) at approximately 50 μM concentration.
  • Detection Method: Reactions are terminated by spotting onto phosphocellulose paper, followed by extensive washing in 1% phosphoric acid. Radioactivity is quantified by scintillation counting.
  • Data Analysis: IC50 values are determined by nonlinear regression analysis of concentration-response curves. This compound typically demonstrates 10- to 100-fold selectivity for PKC-βI and PKC-βII over other PKC isoforms [3] [2].
In Vivo Diabetic Retinopathy Models

The efficacy assessment of this compound in diabetic retinopathy employed well-established animal models:

  • Induction of Diabetes: Streptozotocin (STZ) is administered to adult Sprague-Dawley rats (55-65 mg/kg, intravenously) to induce diabetes. Animals with blood glucose levels >300 mg/dL are included in studies.
  • Treatment Protocol: this compound is administered orally via diet at concentrations calculated to deliver doses of 0.1-10 mg/kg/day. Treatment typically begins immediately after diabetes confirmation and continues for durations ranging from 2 weeks to 12 months.
  • Retinal Hemodynamics: Retinal blood flow is measured using fluorescent microspheres or video fluorescein angiography. Diabetic animals consistently demonstrate prolonged mean retinal circulation time, which this compound treatment normalizes in a dose-dependent manner [2].
  • Molecular Analyses: Retinas are analyzed for PKC activation, VEGF expression, and structural changes. This compound treatment significantly reduces diabetes-induced increases in retinal VEGF expression and prevents the breakdown of the blood-retinal barrier [2].
Clinical Trial Endpoints

The primary efficacy endpoints in major this compound clinical trials included:

  • Diabetic Retinopathy: Sustained moderate vision loss defined as a ≥15-letter decrease in Early Treatment Diabetic Retinopathy Study (ETDRS) chart score that persists for ≥6 months.
  • Diabetic Macular Edema: Progression to clinically significant macular edema or requirement for first laser photocoagulation therapy.
  • Diabetic Nephropathy: Change in albumin excretion rate and time to progression of diabetic kidney disease stages.
  • Statistical Analyses: Intent-to-treat populations with last observation carried forward for missing data, with comparisons between treatment groups using Cox proportional hazards models for time-to-event endpoints and mixed models for repeated measures for continuous endpoints [1] [2].

Conclusion and Future Perspectives

This compound represents a compelling case study in targeted kinase inhibitor development, demonstrating both the promise and challenges of mechanism-based therapeutics for chronic microvascular diseases. The compound's highly selective PKC-β inhibition, favorable safety profile in long-term administration, and clinically meaningful effects on visual preservation in diabetic retinopathy established its potential therapeutic value [1] [6]. However, regulatory concerns regarding potential effects on cardiac repolarization ultimately prevented approval for its original indications [2].

References

pharmacokinetics of Ruboxistaurin absorption distribution metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Properties of Ruboxistaurin and Metabolite

The table below summarizes the key pharmacokinetic parameters for this compound (RBX) and its primary metabolite, N-desmethyl this compound (LY338522), based on data from healthy subjects.

Parameter This compound (Parent Drug) N-desmethyl this compound (Metabolite LY338522)
Primary Metabolic Enzyme CYP3A4 [1] [2] Formed via CYP3A4-mediated N-demethylation of RBX [1]
Elimination Half-life (t₁/₂) ~9 hours [1] [2] ~16 hours [1] [2]
Pharmacologic Activity Potent, selective PKC-β inhibitor [2] Equipotent to parent compound [1] [2]
Route of Elimination Primarily fecal / biliary excretion [3] [2] Primarily fecal / biliary excretion [3]
Effect of Renal Impairment No significant change in exposure; dosage adjustment not required [4] No significant change in exposure; not significantly removed by hemodialysis [4]
Effect of CYP3A4 Induction AUC(0,∞) and Cmax reduced by ~95% with rifampicin co-administration [1] AUC(0,∞) reduced by 77% and Cmax by 68% with rifampicin co-administration [1]
Effect of Food Absorption enhanced by food [1] Information not specific to metabolite

Key Experimental Findings and Protocols

Mass Balance and Excretion Pathways

A study investigated the disposition of [¹⁴C]this compound in six healthy human subjects [3].

  • Objective: To determine the mass balance and primary routes of elimination of this compound and its metabolites.
  • Protocol: A single oral dose of 64 mg (target dose) of [¹⁴C]this compound was administered. Urine and feces were collected for 21 days post-dose, and total radioactivity was measured.
  • Key Results: The mean cumulative recovery of radioactivity was 88.4% of the administered dose. The majority was excreted in feces (77.4%), with a minor portion in urine (11.0%). This confirms that biliary and fecal routes are primary, with renal elimination being minor [3].
CYP3A4 Induction Drug-Drug Interaction

A pivotal study evaluated the impact of the potent CYP3A4 inducer rifampicin on this compound pharmacokinetics [1].

  • Objective: To evaluate the effect of rifampicin co-administration on the pharmacokinetics of this compound and its active metabolite.
  • Protocol: This was an open-label, one-sequence, two-period study in 16 healthy male subjects.
    • Period 1: A single 64 mg oral dose of this compound was administered after a high-fat breakfast.
    • Period 2: After a washout, subjects received 600 mg of rifampicin daily for 9 days. A second 64 mg dose of this compound was co-administered on day 7 of rifampicin dosing.
    • Serial blood samples were collected over 72 hours post-dose for plasma concentration analysis. CYP3A4 induction was also assessed via the urinary 6β-hydroxycortisol to cortisol ratio (6β-OHC:C).
  • Key Results: Rifampicin induction dramatically reduced systemic exposure, consistent with this compound being a sensitive CYP3A4 substrate [1]. The urinary 6β-OHC:C ratio confirmed CYP3A4 induction but substantially underestimated the extent of the interaction.
Impact of Renal Impairment

A study directly assessed the impact of chronic renal failure on this compound's pharmacokinetics [4].

  • Objective: To assess the effects of chronic renal insufficiency on the pharmacokinetics of this compound and its metabolite.
  • Protocol: A single oral 32 mg dose of this compound was administered to six healthy subjects and six subjects with end-stage renal disease (ESRD) requiring hemodialysis. Blood samples were collected up to 72 hours, with ESRD subjects undergoing dialysis at ~58 hours.
  • Key Results: No statistically significant differences in AUC∞, Cmax, or elimination half-life of this compound or its metabolite were observed between the groups. Plasma concentrations of this compound were undetectable by the time of dialysis, and dialysis did not significantly remove the metabolite from circulation [4].

Metabolic Pathway and CYP3A4 Interaction

The following diagram illustrates the primary metabolic pathway of this compound and the profound effect of CYP3A4 induction on its pharmacokinetics.

G RBX This compound (RBX) Oral Administration CYP3A4 CYP3A4 Enzyme RBX->CYP3A4  N-Demethylation Excretion Excretion RBX->Excretion  Biliary / Fecal CYP3A4->RBX  ↑ Metabolism ↓ AUC by ~95% Meta N-desmethyl this compound (LY338522) Equipotent Metabolite CYP3A4->Meta Meta->Excretion  Biliary / Fecal Inducer CYP3A4 Inducer (e.g., Rifampicin) Inducer->CYP3A4  Induces

Diagram 1. Primary metabolic pathway of this compound and the impact of CYP3A4 induction. Induction leads to a massive increase in drug metabolism, drastically reducing systemic exposure.

Critical Clinical and Development Considerations

  • Drug-Drug Interactions: Co-administration of this compound with potent CYP3A4 inducers is expected to render it therapeutically ineffective. Concomitant use with agents like rifampicin, carbamazepine, and phenobarbital is strongly cautioned against [1].
  • Dosing in Renal Impairment: Pharmacokinetic studies indicate that no dose adjustment is required for patients with any degree of renal impairment, including those on hemodialysis. This is attributed to the non-renal routes of elimination [4].
  • Food Effect: The absorption of this compound is enhanced by food. It is recommended to be administered with or shortly after a meal to ensure optimal exposure [1].

References

protein kinase C beta structure and function

Author: Smolecule Technical Support Team. Date: February 2026

Domain Structure and Activation Mechanism

PKCβ is a conventional PKC isoform, meaning its activation requires both calcium (Ca²⁺) and diacylglycerol (DAG) [1]. It is expressed as two splice variants, PKCβI and PKCβII, which differ only in their C-terminal V5 region [2] [3].

The multi-domain structure of full-length PKCβII, solved by crystallography, provides a snapshot of its activation pathway [4]. The key to its regulation is an allosteric mechanism involving a conformational change that displaces the pseudosubstrate from the catalytic site [4] [1]. The table below summarizes the function of each structural component.

Domain/Region Function Key Features
Pseudosubstrate Domain Maintains kinase in an inactive state [4] [1] Mimics a substrate, blocking the active site; contains alanine instead of phosphoacceptor serine/threonine [1].
C2 Domain Mediates calcium-dependent translocation to the membrane [5] [4] Binds Ca²⁺ and anionic phospholipids (e.g., phosphatidylserine) at the plasma membrane [1].
C1A & C1B Domains Bind diacylglycerol (DAG) and phorbol esters [4] Contain cysteine-rich zinc finger-like motifs; work with C2 domain for membrane targeting [6].
Kinase Domain (Catalytic) Phosphorylates serine/threonine residues on target proteins [4] Must be phosphorylated at Activation Loop (T500), Turn Motif (T641), and Hydrophobic Motif (S660) for catalytic competence [4] [3].
NFD Helix Allosteric regulatory helix within the kinase domain [4] Clamped by C1B domain in low-activity state; released upon membrane binding for full activation [4].

The activation process involves a precise sequence of membrane recruitment and conformational changes, as illustrated below.

G Inactive 1. Inactive PKCβ Pseudosubstrate blocks active site Primed 2. Signal Initiation GPCR/BCR activation → PLC activation Inactive->Primed SecondMessengers 3. Second Messenger Generation PLC hydrolyzes PIP₂ → DAG + IP₃ IP₃ → Ca²⁺ release Primed->SecondMessengers MembraneRecruitment 4. Membrane Recruitment Ca²⁺ binds C2 domain DAG binds C1 domains SecondMessengers->MembraneRecruitment ConformationalChange 5. Conformational Change & Activation Pseudosubstrate ejected NFD helix released → full kinase activity MembraneRecruitment->ConformationalChange

Diagram of the PKCβ activation pathway, from signal initiation to full kinase activation.

Key Functional Roles in Signaling and Disease

PKCβ is a critical node in several physiological and pathophysiological signaling pathways.

  • Immune Cell Signaling (B-Cells): PKCβ is essential for B-cell receptor (BCR)-mediated activation of the transcription factor NF-κB. It forms a part of the "signalosome" complex, bridging BCR engagement to the activation of the IκB kinase (IKK) complex, which is crucial for B-cell proliferation, survival, and humoral immunity [2] [3].
  • Vascular Dysfunction and Oxidative Stress: In vascular smooth muscle cells (VSMCs), PKCβ is a primary regulator of Angiotensin II (Ang II)-induced oxidative stress. It activates NADPH oxidase (NOX), leading to reactive oxygen species (ROS) production. This pathway operates in both acute (minutes) and subacute (days) settings and is implicated in the development of hypertension [7].
  • Neutrophil Chemotaxis: A novel signaling pathway involving Gαi, PLC, PKCβ, and Protein Kinase D (PKD) is crucial for GPCR-mediated chemotaxis in neutrophils. This pathway regulates the depolymerization of the actin cytoskeleton by controlling the phosphorylation status of cofilin, driving directional cell migration [8].

Pharmacological Profile and Inhibitors

PKCβ is a recognized drug target, leading to the development of several potent inhibitors. The quantitative pharmacological data for key compounds is summarized below.

Inhibitor IC₅₀ / Kᵢ Parameter Reference
Sotrastaurin 2 nM pIC₅₀ 8.7 (IC₅₀ 2x10⁻⁹ M) [9]
Ruboxistaurin 5.9 nM pIC₅₀ 8.2 (IC₅₀ 5.9x10⁻⁹ M) [9]
Gö 6976 6.2 nM (for PKCβI) IC₅₀ [9]
Balanol 10 nM pIC₅₀ 8.0 (IC₅₀ 1x10⁻⁸ M) [9]
Enzastaurin 30 nM pIC₅₀ 7.5 (IC₅₀ 3x10⁻⁸ M) [9]
CGP53353 398 nM pIC₅₀ 6.4 (IC₅₀ 3.98x10⁻⁷ M) [9]

Key Experimental Methodologies

The following are core experimental approaches used to study PKCβ structure and function.

  • Membrane Translocation Assay: This is a primary method to visualize PKCβ activation in live cells. Researchers express a PKCβ-Green Fluorescent Protein (GFP) fusion protein in cells (e.g., HL-60). Upon stimulation with an agonist like fMLP (for GPCRs) or PMA (a DAG mimetic), the translocation of the fluorescent signal from the cytosol to the plasma membrane is monitored in real-time using live-cell confocal microscopy, confirming activation [8].
  • Lucigenin Chemiluminescence for NOX Activity: To measure PKCβ-dependent NADPH oxidase activation, tissue homogenates or protein lysates are incubated with the substrate NADPH and the probe lucigenin. The superoxide production is quantified by measuring chemiluminescence (Relative Light Units per second) over time using a luminescence plate reader [7].
  • Genetic Knockout/Knockdown Models: The role of PKCβ is definitively tested using genetic models. This involves using cells or whole organisms where the PKCβ gene has been deleted. For example, studies using VSMCs from PKCβ-KO rats demonstrated the complete abolition of Ang II-induced ROS production, confirming its essential role [7]. Similarly, PKCβ-deficient mice show profound B-cell signaling defects [2].

References

Ruboxistaurin molecular target PKCβI PKCβII

Author: Smolecule Technical Support Team. Date: February 2026

Ruboxistaurin functions as an ATP-competitive inhibitor, binding to the kinase domain of PKCβ and preventing its activation [1]. Its key characteristic is high selectivity for the PKCβI and PKCβII isoforms over other members of the PKC family [2].

PKCβI and PKCβII are generated from the same gene by alternative splicing and differ only in their C-terminal 50 amino acids [1] [3]. Despite their similarity, they can have distinct and non-redundant roles in cellular signaling. For example, in mast cells, the activation and membrane translocation of PKCβI are specifically regulated by Bruton's tyrosine kinase (Btk), while PKCα and PKCβII are less affected by Btk mutation [4].

The following diagram illustrates a key signaling pathway where PKCβI is the primary effector, highlighting its specific regulatory mechanism:

G FcɛRI_Stimulation FcɛRI Stimulation Syk_Activation Syk Activation FcɛRI_Stimulation->Syk_Activation Btk_Activation Btk Activation (Bruton's Tyrosine Kinase) Syk_Activation->Btk_Activation PKCβI_Translocation Specific Regulation of PKCβI Translocation & Activation Btk_Activation->PKCβI_Translocation JNK_Pathway JNK Pathway Activation PKCβI_Translocation->JNK_Pathway Cytokine_Production Cytokine Gene Transcription (e.g., IL-2, TNF-α) JNK_Pathway->Cytokine_Production

Figure: A signaling pathway in mast cells demonstrating the specific regulation of PKCβI by Btk following FcɛRI stimulation.

In cancer, PKCβII has been shown to promote an invasive phenotype in intestinal epithelial cells. This compound and other PKCβ inhibitors can block this pathway [5].

G PKCβII PKCβII Overexpression K_Ras K-Ras Activation PKCβII->K_Ras Rac1 Rac1 Activation K_Ras->Rac1 aPKCι aPKCι (atypical PKCι) K_Ras->aPKCι Mek Mek/ERK Pathway Rac1->Mek aPKCι->Rac1 required for Invasion Cell Invasion Mek->Invasion This compound This compound (LY333531) This compound->PKCβII inhibits

Figure: A signaling pathway through which PKCβII promotes cell invasion, a process inhibited by this compound.

Experimental Protocols for Assessing PKCβ Inhibition

For researchers investigating PKCβ inhibition, here are methodologies adapted from key studies.

1. Cell Viability Assay (MTS Assay) This method is used to determine the anti-proliferative effects of PKCβ inhibitors on cancer cell lines.

  • Cell Lines: Can be applied to various lines, such as AIDS-related non-Hodgkin lymphoma (AIDS-NHL) cells (e.g., 2F7, BCBL-1) [1].
  • Procedure:
    • Seed cells in 96-well plates.
    • Treat with a concentration range of the PKCβ inhibitor (e.g., 0-40 μM this compound or analogous compounds like "Cmpd 1") [1] [6].
    • Incubate for a defined period (e.g., 48 hours).
    • Add MTS reagent and incubate for several hours.
    • Measure the absorbance at 490 nm to quantify viable cells.
  • Data Analysis: Calculate the percentage of viable cells relative to a DMSO-treated control and determine the half-maximal inhibitory concentration (IC₅₀) [1].

2. Analysis of Apoptosis by Flow Cytometry (TUNEL Assay) This protocol assesses drug-induced programmed cell death.

  • Procedure:
    • Treat cells with the PKCβ inhibitor at the determined IC₅₀ concentration [1].
    • After incubation (e.g., 24 hours), harvest and fix the cells.
    • Label DNA strand breaks using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction with a fluorescent tag.
    • Counterstain cellular DNA with propidium iodide (PI).
    • Analyze the cells using a flow cytometer to quantify the percentage of TUNEL-positive apoptotic cells within the different phases of the cell cycle (based on PI staining) [1].

3. Immunoblotting to Monitor Downstream Signaling This method evaluates the biochemical impact of PKCβ inhibition on its downstream targets.

  • Procedure:
    • Treat cells with the inhibitor for various time points.
    • Lyse cells and extract proteins.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Probe the membrane with specific antibodies against phosphorylated (active) and total forms of signaling proteins. Key downstream targets of PKCβ include [1]:
      • Glycogen Synthase Kinase-3β (GSK3β)
      • Ribosomal Protein S6
      • mammalian Target of Rapamycin (mTOR)
    • Use enhanced chemiluminescence (ECL) to visualize the protein bands and assess changes in phosphorylation status [1] [3].

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its application.

PK/ADME Parameter Findings
Metabolism Primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its major, equipotent metabolite, N-desmethyl this compound (LY338522) [7] [8].
Effect of CYP3A4 Inducers Co-administration with the potent inducer rifampicin reduced mean Cmax and AUC(0,∞) of this compound by ~95% and of N-desmethyl this compound by 68% and 77%, respectively [7] [9].
Route of Elimination Primarily via hepatic/biliary excretion. After a single oral dose, mean cumulative recovery of radioactivity was 91% in feces and 3% in urine [8].
Half-Life This compound: ~9 hours. N-desmethyl this compound: ~16 hours, supporting once-daily dosing [7].

Research and Clinical Applications

The therapeutic potential of this compound has been explored in several disease areas driven by PKCβ hyperactivation.

  • Diabetic Microvascular Complications: this compound was developed to treat diabetic neuropathy, retinopathy, and macular edema. Hyperglycemia can activate PKCβ, contributing to vascular dysfunction [7] [6] [9].
  • Oncology: PKCβ, particularly the PKCβII isoform, is implicated in B-cell survival and proliferation and is overexpressed in several B-cell malignancies [1] [3]. Preclinical studies show that PKCβ inhibition induces apoptosis and cell cycle arrest in sensitive AIDS-related lymphoma cell lines [1].
  • Renal Disease: In diabetic nephropathy, PKCβ is implicated in renal cell hypertrophy and fibrosis. Selective inhibition of PKCα/β has shown reno-protective effects in rodent models of type 2 diabetes [6].

References

Technical Guide: Ruboxistaurin in Diabetic Microvascular Complications Pathogenesis and Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Diabetic microvascular complications represent a significant challenge in diabetes management, affecting multiple organ systems including the retina, kidneys, and peripheral nerves. The pathogenesis of these complications involves multiple biochemical pathways activated by persistent hyperglycemia, with protein kinase C (PKC) activation emerging as a critical mechanism. Among various PKC isoforms, the PKC-β isoform has been identified as particularly relevant to diabetic complications due to its activation by hyperglycemia-induced diacylglycerol (DAG) elevation [1] [2]. Ruboxistaurin (LY333531) is an orally active macrocyclic bisindolylmaleimide compound that functions as a highly selective ATP-competitive inhibitor of PKC-β, with half-maximal inhibitory constants of 4.5 nM and 5.9 nM for PKC-βI and βII isoforms respectively, while requiring approximately 250-fold higher concentrations to inhibit other PKC isoforms [3].

The molecular pathogenesis of diabetic microvascular complications involves hyperglycemia-induced PKC-β activation leading to altered expression of vascular endothelial growth factor (VEGF), endothelial nitric oxide synthase, and increased vascular permeability, ultimately resulting in retinal hypoxia, glomerular dysfunction, and neuronal impairment [1] [4]. This compound counteracts these pathological processes through specific inhibition of PKC-β mediated signaling pathways, thereby offering a targeted approach to modify the underlying disease process rather than merely addressing symptoms [1] [2] [3].

PKC-β Activation Pathway and this compound Mechanism

The following diagram illustrates the key signaling pathway through which hyperglycemia activates PKC-β and how this compound exerts its therapeutic effect:

G cluster_0 Hyperglycemia-Induced Pathway Hyperglycemia Hyperglycemia DAG DAG Hyperglycemia->DAG Increased DAG synthesis PKC_beta PKC_beta DAG->PKC_beta Activates VEGF VEGF PKC_beta->VEGF Upregulates Complications Complications PKC_beta->Complications Direct effects on vasculature VEGF->Complications Causes This compound This compound Inhibition Inhibition This compound->Inhibition Induces Inhibition->PKC_beta Competitive ATP inhibition

Figure 1: Molecular Mechanism of this compound in Diabetic Microvascular Complications. This compound specifically inhibits PKC-β activation induced by hyperglycemia-mediated DAG elevation, preventing downstream pathogenic effects including VEGF upregulation and direct vascular damage.

The signaling cascade begins with hyperglycemia increasing intracellular diacylglycerol (DAG) levels through multiple metabolic pathways. This elevated DAG persistently activates membrane-bound PKC-β, which in turn phosphorylates key substrates involved in vascular function, including those regulating VEGF expression, endothelial nitric oxide synthase activity, and vascular permeability [4] [3]. The resulting microvascular dysfunction manifests as the classic triad of diabetic complications: retinopathy, nephropathy, and neuropathy. This compound interrupts this pathogenic cascade by binding competitively to the ATP-binding site of PKC-β, preventing phosphorylation of downstream targets and thereby ameliorating the structural and functional abnormalities in microvascular tissues [1] [3].

Preclinical Evidence Summary

Preclinical studies conducted in various animal models have demonstrated the potential efficacy of this compound across all major diabetic microvascular complications. The following table summarizes key findings from animal studies investigating this compound's effects:

Table 1: Preclinical Evidence for this compound Efficacy in Animal Models of Diabetic Complications

Complication Animal Model Dosage Regimen Key Findings Proposed Mechanism
Retinopathy Streptozotocin-induced diabetic rats [5] 1-10 mg/kg/day for 2 weeks Ameliorated diabetes-induced retinal hemodynamic abnormalities Normalization of retinal blood flow
Retinal Neovascularization Mouse oxygen-induced retinopathy model [4] 0.04-4 mg/kg/day Significant suppression of retinal neovascularization Inhibition of VEGF-induced ERK1/2 and Akt phosphorylation
Neuropathy Streptozotocin-induced diabetic rats [5] 1-10 mg/kg/day Improved motor nerve conduction velocity Restoration of neural perfusion and function
Intraocular Neovascularization Pig retinal ischemia model [4] Not specified Inhibited intraocular neovascularization Direct anti-angiogenic effect

These preclinical findings consistently demonstrate that this compound ameliorates functional, structural, and hemodynamic abnormalities across multiple tissue types affected by diabetic microvascular disease. The dose-dependent responses observed in several studies provide evidence for a specific drug effect rather than generalized improvement [4] [5]. Importantly, the diverse animal models used – from rodents to pigs – strengthen the translational relevance of these findings and support the potential applicability to human diabetic complications.

Clinical Evidence and Trial Outcomes

Clinical investigations of this compound have primarily focused on its effects on established microvascular complications in patients with diabetes. The following table summarizes key outcomes from clinical trials:

Table 2: Clinical Trial Evidence for this compound in Diabetic Microvascular Complications

Complication Type Study Design Treatment Duration Key Efficacy Outcomes Safety Findings
Diabetic Peripheral Neuropathy [6] 6 RCTs (Systematic Review) ≥6 months Significant improvement in Neurological Total Symptom Score (NTSS) in 4/6 studies; 2 studies showed no significant difference Well-tolerated; no treatment-related adverse effects reported
Retinopathy [5] Randomized controlled trial Not specified Ameliorated diabetes-induced retinal hemodynamic abnormalities Well-tolerated in patients
Diabetic Macular Edema [4] Clinical study Not specified Ameliorated visual acuity changes associated with diabetic macular edema Not specified
Nephropathy [3] Phase II clinical trial Not specified Significant reduction in albuminuria and preservation of eGFR in type 2 diabetes with macroalbuminuria Not specified

The clinical evidence base reveals a consistent pattern of potential benefit across microvascular complication types, though with some variability in outcomes. For diabetic peripheral neuropathy, a systematic review of six randomized controlled trials demonstrated that this compound significantly improved neurological symptoms in the majority of studies, though vibration detection threshold (a measure of large fiber function) showed no significant difference in the one study that assessed it [6]. The neurological total symptom score (NTSS-6), which assesses sensory symptoms, emerged as the most responsive outcome measure, with significant improvement in multiple trials [6]. Two studies additionally reported significant improvement in quality of life measures using the Norfolk DN questionnaire, highlighting the potential patient-centered benefits of treatment [6].

For diabetic nephropathy, a phase II clinical trial demonstrated that this compound produced significant reduction in albuminuria and preservation of estimated glomerular filtration rate (eGFR) in participants with type 2 diabetes and macroalbuminuria despite background renin-angiotensin system inhibition [3]. This suggests that this compound may provide additional renal protection beyond standard care. Similarly, for retinopathy, studies have shown that this compound ameliorates diabetes-induced retinal hemodynamic abnormalities and visual acuity changes associated with diabetic macular edema [4] [5].

Detailed Experimental Methodologies

In Vitro Angiogenesis Assay Protocols

The anti-angiogenic properties of this compound have been investigated using comprehensive in vitro models. In one key study [4], human umbilical vein endothelial cells (HUVECs) were co-cultured with fibroblasts in a specialized tube formation assay system. The detailed methodology involved:

  • Cell Culture Conditions: HUVECs were maintained in HuMedia-EG2 growth medium at 37°C in a humidified atmosphere of 5% CO₂. The medium was supplemented with 2% fetal bovine serum, 10 ng/mL human epidermal growth factor, 5 ng/mL human fibroblast growth factor-basic, 10 μg/mL heparin, 1 μg/mL hydrocortisone, and 50 μg/mL gentamicin.
  • Experimental Treatment: After 11 days of incubation, endothelial cells were stained with an anti-CD31 antibody following exposure to VEGF (10 ng/mL) with or without this compound at varying concentrations.
  • Quantitative Analysis: Tube formation was assessed using four specific parameters - tube area, tube length, joints, and paths - with specialized imaging software to provide objective quantification of angiogenic inhibition.

This standardized approach allowed for precise evaluation of this compound's concentration-dependent inhibition of VEGF-induced tube formation, with demonstrated effects on ERK1/2 and Akt phosphorylation providing mechanistic insights [4].

In Vivo Retinal Neovascularization Protocol

The efficacy of this compound in suppressing pathological retinal angiogenesis has been evaluated using a murine oxygen-induced retinopathy (OIR) model [4], which represents a widely accepted in vivo system for studying retinal neovascularization. The experimental workflow comprised:

  • OIR Model Induction: C57BL/6 mice were exposed to 75% oxygen from postnatal day 7 (P7) to P12, followed by return to room air at P12, creating relative retinal hypoxia that triggers pathological neovascularization.
  • Drug Administration: this compound was administered at doses ranging from 0.04-4 mg/kg/day, with treatment initiated at P12 coinciding with the return to room air.
  • Tissue Processing and Analysis: At P17, eyes were enucleated and fixed in 4% paraformaldehyde, followed by retinal dissection and staining with Alexa Fluor 568-conjugated isolectin B4 to visualize vascular structures.
  • Image Acquisition and Quantification: Whole-mounted retinas were imaged using fluorescence microscopy, with neovascular area quantified using advanced image analysis software (NIH ImageJ). The neovascular area was defined as the proportion of total retinal area covered by pathological vascular structures.

This comprehensive methodology enabled rigorous quantification of this compound's inhibitory effects on retinal neovascularization, demonstrating significant suppression at therapeutically relevant doses [4].

Clinical Assessment of Neuropathy

The evaluation of this compound for diabetic peripheral neuropathy in clinical trials has employed standardized, validated outcome measures [6]. Key methodological approaches included:

  • Neurological Total Symptom Score (NTSS-6): This instrument assesses both positive (burning, shooting, paresthesia) and negative (numbness, loss of sensation) neuropathic symptoms on standardized scales.
  • Vibration Detection Threshold (VDT): Measured using a biothesiometer to quantify large fiber function at specific anatomical sites (typically great toe).
  • Quality of Life Assessment: Evaluated using the 47-item Norfolk Quality of Life Questionnaire, which captures both symptom experience and impact on daily activities.
  • Skin Microvascular Blood Flow: Assessed using laser Doppler perfusion imaging to provide an objective measure of neurovascular function.

These standardized metrics allowed for comprehensive evaluation of this compound's effects on both symptoms and objective measures of neuropathy across multiple clinical trials [6].

Pharmacological Profile and Development Status

Pharmacokinetics and Metabolism

This compound demonstrates favorable pharmacokinetic properties for once-daily oral administration. The drug is primarily metabolized by cytochrome P450 3A4 (CYP3A4) to its main metabolite, N-desmethyl this compound (LY333522), which exhibits equipotent PKC-β inhibitory activity compared to the parent compound [3]. Key pharmacokinetic parameters include:

  • Half-Life: this compound has a half-life of approximately 9 hours, while its active metabolite has a longer half-life of about 16 hours, supporting once-daily dosing [3].
  • Excretion Route: The primary excretion route in humans is fecal, with renal elimination playing only a minor role. In a human radiolabeled study, mean cumulative total recovery of radioactivity was 90.3%, with 80.5% recovered in feces and only 9.8% in urine [7].
  • Metabolite Profile: Besides the primary N-desmethyl metabolite, several minor metabolites are formed through pathways including glucuronidation, oxidation, and dehydration [7].

The minimal renal elimination of this compound suggests that dosage adjustment may not be necessary in patients with renal impairment, which is particularly relevant for diabetic patients who frequently have compromised kidney function [7] [3].

Current Development Status

Despite promising clinical results, drug development of this compound has faced challenges. While phase II clinical trials demonstrated significant benefits for diabetic nephropathy, drug development was unfortunately halted for business and regulatory reasons [3]. Similarly, for diabetic retinopathy, the PKC-Diabetic Retinopathy Study (PKC-DRS) showed that this compound did not significantly prevent progression of retinopathy, though it demonstrated benefits for visual acuity changes associated with diabetic macular edema [4] [3].

The development history of this compound illustrates the challenges inherent in bringing novel targeted therapies for diabetic complications to market, despite compelling mechanistic rationale and promising early-phase clinical data. Nevertheless, this compound remains an important proof-of-concept agent that has significantly advanced our understanding of PKC-β inhibition as a therapeutic strategy for diabetic microvascular complications.

Conclusion and Future Perspectives

This compound represents a pioneering targeted approach to addressing the underlying molecular pathogenesis of diabetic microvascular complications rather than merely treating symptoms. The compelling preclinical evidence across multiple disease models, coupled with positive signals in clinical trials for neuropathy, nephropathy, and certain aspects of retinopathy, supports the continued relevance of PKC-β inhibition as a therapeutic strategy. The well-characterized mechanism, favorable pharmacokinetic profile, and generally positive safety profile further strengthen its potential utility.

References

Ruboxistaurin preclinical studies animal models

Author: Smolecule Technical Support Team. Date: February 2026

Key Preclinical Findings of Ruboxistaurin

Animal Model Indication/ Target Organ Key Findings & Outcomes Proposed Mechanisms & Pathways Citation
STZ-induced diabetic mice Diabetic Foot Ulcers / Wound Healing Accelerated wound closure; ↑ angiogenesis (CD31+ capillaries); ↑ circulating EPCs; ↓ excessive NETosis (H3Cit+ cells) Inhibits PKC βII; ↑ p-Akt/p-eNOS/VEGF pathway; attenuates neutrophil extracellular trap formation [1]
STZ-induced diabetic rats Diabetic Nephropathy / Kidney ↓ Urinary albumin excretion; ↓ serum creatinine; ↓ kidney/body weight ratio Downregulates TGF-β1/Smad2/3 signaling; normalizes GRAP protein expression [2]
STZ-induced diabetic rats Vascular Dysfunction Preserved contractile function in pressure-overload heart failure model; ameliorated vascular dysfunctions Inhibition of PKCα/β [3]
Pig model of laser-induced BRVO Retinopathy / Eye Inhibited development of pre-retinal and optic nerve head neovascularization Inhibition of PKC β [3]

Detailed Experimental Protocols

Here are the methodologies from two key studies that provide reproducible experimental details for researchers.

Diabetic Foot Ulcer Study in Mice [1]
  • Animal Model: Male ICR mice (6 weeks old) with Type 1 diabetes induced by streptozotocin (STZ; 60 mg/kg/day, i.p. for 5 days). Mice with random blood glucose ≥ 300 mg/dl were included.
  • This compound Treatment: 30 mg/kg/day, administered orally by gastric lavage. Treatment started on day 1 post-wounding and continued for 14 days.
  • Wounding Protocol: A 6-mm full-thickness wound was created on the dorsum using a sterile punch biopsy after anesthesia.
  • Key Outcome Assessments:
    • Wound Closure: Wound area was measured every 2 days.
    • Angiogenesis: Capillary density was quantified in wound tissue by immunohistochemical staining for CD31. The number of circulating endothelial progenitor cells (EPCs) in peripheral blood was analyzed by flow cytometry using antibodies against CD34 and Flk-1.
    • NETosis: The percentage of neutrophils undergoing NETosis was evaluated in peripheral blood and wound tissue by immunofluorescence staining for Histone Citrullation (H3Cit).
    • Molecular Pathways: Protein expression of PKC βII, p-Akt, p-eNOS, VEGF, and H3Cit in wound tissue was determined by Western blot analysis.
Diabetic Nephropathy Study in Rats [2]
  • Animal Model: Diabetes was induced in rats by a single intraperitoneal injection of STZ (55 mg/kg).
  • This compound Treatment: 10 mg/kg, administered orally for 6 weeks. Valsartan (15 mg/kg, p.o.) was used as a positive control.
  • Key Outcome Assessments:
    • Renal Function Biomarkers: Serum creatinine, kidney-to-body weight ratio, and urinary albumin excretion were measured.
    • Gene Expression Analysis: mRNA levels of TGF-β1, Smad2, and Smad3 in kidney tissue were detected using quantitative PCR (qPCR).
    • Protein Expression Analysis: Protein levels of TGF-β1, total Smad2/3, phosphorylated Smad3 (p-Smad3), and GRAP in the kidney were detected by Western blot.

Mechanisms of Action & Signaling Pathways

The following diagram illustrates the key molecular pathways implicated in this compound's effects, based on the preclinical studies.

G Hyperglycemia Hyperglycemia DAG ↑ Diacylglycerol (DAG) Hyperglycemia->DAG PKCb PKC βII Activation DAG->PKCb Akt ↓ Akt/eNOS Pathway PKCb->Akt VEGF ↓ VEGF Expression PKCb->VEGF TGFb ↑ TGF-β1 / Smad2/3 PKCb->TGFb NETosis ↑ Excessive NETosis PKCb->NETosis RBX This compound (RBX) PKC β Inhibitor RBX->PKCb Angio Impaired Angiogenesis Akt->Angio VEGF->Angio Fibrosis Kidney Fibrosis & Dysfunction TGFb->Fibrosis DelayedHealing Delayed Wound Healing NETosis->DelayedHealing Angio->DelayedHealing

Diagram of this compound Mechanism: this compound inhibits PKC βII activation, counteracting downstream pathways that lead to diabetic complications.

Interpretation of Preclinical Evidence

The collective preclinical data strongly suggests that this compound is a promising disease-modifying agent for diabetic microvascular complications. Its efficacy in diverse animal models stems from its ability to target the fundamental pathological mechanism of PKC βII overactivation, which in turn improves vascular function, reduces fibrosis, and mitigates chronic inflammation.

References

Comprehensive Technical Guide: DAG-PKC Pathway Activation in Hyperglycemia and Diabetic Complications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the DAG-PKC Pathway and Its Significance in Hyperglycemia

The diacylglycerol (DAG)-protein kinase C (PKC) pathway represents one of the most critically dysregulated signaling cascades in diabetic pathology, serving as a key mechanistic link between chronic hyperglycemia and the development of debilitating micro- and macrovascular complications. Under normal physiological conditions, transient DAG production acts as a regulated second messenger for various G-protein coupled receptors and growth factor signaling. However, in the persistent hyperglycemic environment characteristic of diabetes, chronic DAG elevation drives sustained PKC activation that disrupts multiple aspects of vascular homeostasis, including endothelial function, vascular permeability, angiogenesis, and extracellular matrix synthesis [1] [2]. The clinical significance of this pathway is underscored by its involvement across the spectrum of diabetic complications, from retinopathy and nephropathy to neuropathy and cardiovascular disease, making it a promising therapeutic target for preventing end-organ damage in diabetic patients [1] [2] [3].

The biochemical basis for DAG-PKC activation in hyperglycemia stems from fundamental alterations in glucose metabolism. Under conditions of elevated glucose availability, glycolytic intermediates are shunted toward de novo DAG synthesis through increased flux of dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate, which undergoes stepwise acylation to form DAG [1] [3]. This metabolic rerouting occurs partially due to inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) under diabetic conditions, further amplifying upstream glycolytic intermediates [3]. The resulting elevation in cellular DAG content provides a potent stimulus for membrane translocation and activation of multiple PKC isoforms, initiating a cascade of pathological signaling events that disrupt vascular function across multiple tissue types [1] [2].

PKC Isoform Classification and Tissue-Specific Activation Patterns

The Protein Kinase C family comprises multiple structurally and functionally distinct isoforms that are differentially regulated and exhibit specific tissue expression patterns, contributing to the diverse pathophysiology of diabetic complications. These isoforms are categorized into three subfamilies based on their cofactor requirements and structural domains: conventional PKCs (cPKCs: α, βI, βII, γ) that require both calcium and DAG for activation; novel PKCs (nPKCs: δ, ε, η, θ) that are calcium-independent but DAG-responsive; and atypical PKCs (aPKCs: ζ, ι/λ) that are insensitive to both calcium and DAG [1] [2] [3]. All PKC isoforms share a common domain structure consisting of an N-terminal regulatory region and a C-terminal catalytic region connected by a flexible V3 hinge region, with the regulatory domain containing pseudosubstrate sequences that maintain the enzyme in an inactive conformation in the absence of appropriate cofactors [2] [3].

Table 1: PKC Isoform Classification, Activation Requirements, and Tissue-Specific Roles in Diabetic Complications

Isoform Class Specific Isoforms Activation Requirements Major Tissue Distributions in Diabetes Documented Pathological Roles
Conventional (cPKC) PKC-α Calcium, DAG, phosphatidylserine Retina, kidney, heart, vascular endothelium Increases vascular permeability, ECM synthesis; associated with nephropathy and retinopathy [1] [2]
Conventional (cPKC) PKC-βI/βII Calcium, DAG, phosphatidylserine Retina, renal glomeruli, aorta, cardiac tissue Promotes endothelial dysfunction, VEGF expression; clinical trials with ruboxistaurin showed benefits for retinopathy [1] [2]
Novel (nPKC) PKC-δ DAG (calcium-independent) Retina, heart, renal glomeruli, vasculature Regulates apoptosis, endothelial dysfunction; knockout mice protected from nephropathy [1] [2]
Novel (nPKC) PKC-ε DAG (calcium-independent) Retina, kidney, heart, nerves Implicated in cardiac dysfunction, altered in nephropathy models [1]
Atypical (aPKC) PKC-ζ Protein-protein interactions (DAG/calcium insensitive) Kidney, heart, vascular tissues Activated in diabetic heart; role in cell polarity, metabolism [1] [2]

The tissue-specific activation patterns of different PKC isoforms in diabetes have been extensively characterized through translocation studies and measurements of enzymatic activity. In the retina, diabetes activates multiple isoforms including PKC-α, -β1, -β2, -δ, and -ε, with particularly strong evidence implicating PKC-β in the development of retinopathy [1]. In the renal glomeruli, diabetes activates PKC-α, -β1, -β2, -δ, and -ε, contributing to increased transforming growth factor-β (TGF-β) expression, extracellular matrix accumulation, and alterations in glomerular filtration [1] [2]. Cardiac tissue demonstrates activation of PKC-α, -β2, -δ, and -ζ isoforms under diabetic conditions, promoting myocardial dysfunction, fibrosis, and abnormal contractility [1] [3]. The vascular system shows predominant activation of PKC-β isoforms in both endothelial and smooth muscle cells, leading to impaired vasodilation, increased endothelial permeability, and enhanced vasoconstrictor responses [1] [3].

Pathophysiological Consequences of DAG-PKC Pathway Activation

Mechanisms of Vascular Dysfunction

The chronic activation of the DAG-PKC pathway in diabetes elicits multifaceted vascular dysfunction through several interconnected mechanisms that promote the development of both micro- and macrovascular complications. A primary consequence is endothelial dysfunction, characterized by reduced bioavailability of nitric oxide (NO) and increased production of vasoconstrictors. PKC activation directly reduces endothelial nitric oxide synthase (eNOS) expression and activity while simultaneously increasing superoxide production through stimulation of NADPH oxidase, leading to oxidative stress and further NO degradation [1] [3]. Additionally, PKC activation enhances the production of vasoconstrictive prostanoids and endothelin-1 (ET-1), creating an imbalance in vascular tone regulation that favors constriction [1]. These alterations collectively impair endothelium-dependent vasodilation and promote vascular hyperreactivity, establishing a foundation for hypertension and tissue hypoperfusion in diabetes.

Another critical pathological consequence is increased vascular permeability and extracellular matrix (ECM) accumulation. PKC activation, particularly through the β-isoform, stimulates vascular endothelial growth factor (VEGF) expression and signaling, enhancing vascular permeability to albumin and other macromolecules [1] [2]. This effect is mediated through PKC-dependent phosphorylation of occludin, a key component of tight junctions between endothelial cells [1]. Simultaneously, PKC activation promotes ECM synthesis and basement membrane thickening by upregulating TGF-β1, fibronectin, and collagen expression in mesangial cells, retinal pericytes, and vascular smooth muscle cells [1] [2]. These structural alterations contribute to characteristic histopathological features of diabetic complications, including glomerulosclerosis in nephropathy, basement membrane thickening in retinopathy, and vascular remodeling in cardiovascular disease.

Organ-Specific Pathology and Clinical Implications

The DAG-PKC pathway contributes significantly to the development of specific diabetic complications through organ-specific mechanisms that have been elucidated in both experimental models and clinical studies. In diabetic retinopathy, PKC activation (particularly the β-isoform) promotes increased vascular permeability, neovascularization, and capillary occlusion through VEGF-dependent mechanisms, while also inducing apoptosis of retinal pericytes, leading to capillary instability and microaneurysm formation [1] [2]. Clinical trials with the PKC-β inhibitor this compound demonstrated significant benefits for diabetic nonproliferative retinopathy, confirming the pathological relevance of this pathway [1].

In diabetic nephropathy, PKC activation alters glomerular hemodynamics through enhanced contractility of mesangial cells and renal microvasculature, reducing glomerular filtration surface area and contributing to the development of proteinuria [1] [2]. PKC isoforms (particularly -α and -β) also downregulate nephrin expression in podocytes, disrupting slit diaphragm integrity and impairing glomerular filtration barrier function [2]. Additionally, PKC-driven TGF-β expression stimulates mesangial expansion and extracellular matrix accumulation, characteristic features of diabetic glomerulosclerosis [1] [2].

For diabetic cardiovascular complications, PKC activation in cardiac myocytes promotes hypertrophic growth and contractile dysfunction, while in vascular smooth muscle cells it enhances proliferative responses and vasoconstrictor sensitivity [3]. PKC-mediated NADPH oxidase activation in endothelial cells generates oxidative stress that contributes to accelerated atherosclerosis and impaired coronary perfusion [1] [3]. These alterations collectively promote the development of diabetic cardiomyopathy, coronary artery disease, and peripheral vascular disease in diabetic patients.

Table 2: Organ-Specific Pathological Mechanisms and Clinical Evidence

Target Organ Key Activated PKC Isoforms Major Pathological Mechanisms Clinical/Experimental Evidence
Retina PKC-α, -β, -δ Increased VEGF expression, vascular permeability, pericyte apoptosis, neovascularization PKC-β inhibitor (this compound) improved nonproliferative retinopathy in clinical trials [1]
Kidney PKC-α, -β, -δ, -ε Enhanced glomerular contractility, reduced nephrin expression, increased TGF-β and ECM accumulation PKC inhibition prevented hyperfiltration and albuminuria in diabetic rats; PKC-α knockout preserved nephrin [1] [2]
Heart PKC-α, -β2, -δ, -ζ Cardiomyocyte hypertrophy, contractile dysfunction, oxidative stress, fibrosis PKC-β inhibition improved cardiac function; antioxidant treatment prevented PKC activation [3]
Vasculature PKC-β, -δ Endothelial dysfunction, increased permeability, enhanced vasoconstriction, oxidative stress PKC-β inhibitor improved endothelial function and reduced superoxide production [1] [3]
Nerves PKC-α, -δ Reduced nerve conduction velocity, impaired perfusion, oxidative stress Cremophor (DAG complexing agent) improved NCV and perfusion in diabetic rats [4]

Experimental Assessment of DAG-PKC Pathway Activation

Methodologies for Quantifying DAG Levels and PKC Activation

Accurate assessment of DAG-PKC pathway activation requires complementary approaches measuring both DAG content and PKC activity/translocation across different experimental systems. DAG quantification is typically performed using lipid extraction followed by thin-layer chromatography (TLC) or mass spectrometry-based lipidomic approaches, with the latter providing superior sensitivity and the ability to characterize specific DAG subspecies based on acyl chain composition [5] [6]. For cell culture studies, exposure to high glucose concentrations (typically 22-30 mM) for 24-72 hours reliably increases DAG content in endothelial cells, vascular smooth muscle cells, mesangial cells, and retinal pericytes, with time-dependent increases observed as early as 24 hours [1]. In animal models of diabetes (typically streptozotocin-induced diabetic rodents), tissue-specific DAG elevations have been consistently demonstrated in the retina, aorta, heart, and renal glomeruli, while interestingly, DAG levels remain unchanged or even decreased in neural tissues, highlighting important tissue-specific differences in pathway activation [1] [4].

PKC activation is most commonly assessed through measurement of membrane translocation, reflecting the movement of PKC isoforms from cytosolic to membrane compartments upon activation. This is typically quantified by subcellular fractionation followed by Western blotting with isoform-specific antibodies, comparing the membrane-to-cytosolic ratio between experimental conditions [1] [3]. Additionally, functional activity assays using specific peptide substrates can measure kinase activity in immunoprecipitated samples or subcellular fractions. For in vivo assessment, transgenic approaches including knockout mice and reporter systems have been developed to study isoform-specific functions, such as the protection from nephropathy observed in global PRKCD (PKC-δ) knockout mice [2]. More recently, advanced lipidomic approaches have revealed that specific DAG subspecies (particularly C36:0 and C36:1) exhibit preferential activation of PKC, with the Dip2 protein emerging as a key regulator of these signaling-specific DAG pools [5] [6].

Experimental Protocols for Key Assessments

Protocol 1: Measuring DAG Levels in Cultured Cells Under High Glucose Conditions

  • Culture target cells (e.g., endothelial cells, mesangial cells) in normal glucose (5.5 mM) medium until 70-80% confluence
  • Replace medium with high glucose (22-30 mM) or osmotic control (e.g., mannitol) medium for 24-72 hours
  • Harvest cells and extract lipids using chloroform:methanol (2:1 v/v) mixture
  • Separate lipid fractions by thin-layer chromatography or analyze by LC-MS/MS for DAG quantification
  • Normalize DAG content to total cellular protein or phospholipid content
  • Expected outcome: 1.5- to 3-fold increase in total DAG in high glucose conditions compared to normal glucose controls [1]

Protocol 2: Assessing PKC Activation via Membrane Translocation

  • Treat cells or prepare tissue samples from experimental animals
  • Homogenize in lysis buffer containing protease and phosphatase inhibitors
  • Separate cytosolic and membrane fractions by differential centrifugation (100,000 × g for 1 hour)
  • Perform Western blotting with isoform-specific PKC antibodies for both fractions
  • Quantify band intensities and calculate membrane-to-cytosolic ratio for each PKC isoform
  • Expected outcome: Increased membrane translocation (1.5- to 2.5-fold) of specific PKC isoforms (e.g., PKC-β, -δ) in diabetic conditions [1] [3]

Protocol 3: Functional Assessment of Vascular Permeability

  • Culture endothelial cells to form confluent monolayers on transwell inserts
  • Treat with high glucose (22 mM) with or without PKC inhibitors (e.g., calphostin C, LY379196)
  • Measure permeability to albumin or fluorescent dextran over time
  • Expected outcome: High glucose increases permeability 2- to 3-fold, reversible with PKC inhibition [1]

Therapeutic Approaches and Experimental Interventions

Pharmacological Inhibition Strategies

Targeting the DAG-PKC pathway therapeutically has primarily focused on isoform-specific inhibitors, with the most extensively developed being PKC-β inhibitors. This compound (LY333531) represents the most clinically advanced PKC-β inhibitor, demonstrating efficacy in multiple preclinical models and human trials for diabetic retinopathy, nephropathy, and endothelial dysfunction [1]. In experimental studies, this compound treatment prevented diabetes-induced reductions in retinal blood flow, normalized glomerular hyperfiltration and albuminuria in diabetic rats, and improved endothelial-dependent vasodilation by reducing superoxide production and preserving NO bioavailability [1] [3]. The compound exhibits high specificity for PKC-β isoforms over other PKC family members, with an IC50 of approximately 5 nM for PKC-β1 and 3-6 nM for PKC-β2, compared to >500 nM for PKC-α, -δ, and -ε isoforms [1].

Additional pharmacological approaches include non-isoform selective PKC inhibitors such as calphostin C (which targets the regulatory domain of cPKCs and nPKCs) and chelerythrine (which acts on the catalytic domain), though their therapeutic utility is limited by off-target effects and toxicity [1]. Alternative strategies have explored DAG complexing agents such as cremophor, which sequesters DAG and prevents PKC activation. Experimental treatment with cremophor improved motor and sensory nerve conduction velocity deficits in diabetic rats and enhanced endoneurial perfusion, supporting the vascular contribution to diabetic neuropathy [4]. More recently, antioxidant approaches have demonstrated efficacy in preventing PKC activation, as oxidative stress represents an important activating stimulus independent of DAG elevations. Treatment with various antioxidants including N-acetylcysteine, α-lipoic acid, and vitamin E prevented PKC activation in mesangial cells and vascular tissues under high glucose conditions [3].

Lifestyle and Multimodal Interventions

Beyond pharmacological approaches, lifestyle interventions such as aerobic exercise have demonstrated modulatory effects on the DAG-PKC pathway. In a study using diet-induced obese rats, six weeks of aerobic exercise (treadmill running with progressive intensity and duration) significantly downregulated cardiac gene expression of DAG and PKC, concomitantly improving cardiac remodeling indices including heart weight/body weight and heart weight/tibia length ratios [7]. The exercise protocol consisted of 5 sessions per week for 6 weeks, gradually increasing from 10 m/min for 10 minutes to 18 m/min for 30 minutes, demonstrating that moderate-to-high intensity endurance training can effectively modulate this signaling pathway in the context of metabolic disease [7].

Combination therapies targeting multiple pathways in conjunction with the DAG-PKC axis have shown promise, particularly given the interplay between different biochemical mechanisms of hyperglycemia-induced damage. Simultaneous targeting of the polyol pathway, advanced glycation end-product formation, and oxidative stress may provide synergistic benefits by reducing the overall burden of diabetic complications. Additionally, glycemic control remains foundational, as evidenced by the Diabetes Control and Complications Trial (DCCT) and United Kingdom Prospective Diabetes Study (UKPDS), which demonstrated that intensive glucose control delays the onset and progression of microvascular complications by mitigating the upstream driver of DAG-PKC pathway activation [1].

Emerging Research and Future Directions

Recent advances in understanding the DAG-PKC pathway have revealed new layers of complexity, particularly regarding the specificity of DAG subspecies in activating different PKC isoforms. Landmark research has identified that distinct DAG molecular species with specific fatty acyl chain compositions (particularly C36:0 and C36:1 DAGs) preferentially activate PKC signaling, while the bulk DAG pool is primarily metabolic in function [5] [6]. The protein Dip2 has emerged as a key regulator of these signaling-specific DAG subspecies, converting them to triacylglycerols to maintain optimal PKC activation levels. In Dip2 knockout yeast models, accumulation of C36:0 and C36:1 DAGs resulted in hyperactivation of Pkc1 and enhanced cell wall integrity pathway signaling, demonstrating the critical role of specific DAG regulation in PKC pathway modulation [5] [6]. This specificity appears to have deep evolutionary roots, with the Dip2-PKC axis emerging approximately 1.2 billion years ago in Opisthokonta, establishing the first specific DAG-based signaling module in eukaryotes [6].

Future research directions include developing more selective PKC modulators based on structural insights from the specific DAG-binding domains of different isoforms, exploring tissue-specific delivery approaches to maximize therapeutic efficacy while minimizing off-target effects, and investigating the crosstalk between PKC isoforms and other signaling pathways implicated in diabetic complications. Additionally, the role of epigenetic regulation of PKC expression and activity in the context of metabolic memory represents an important area for investigation, as this may explain the persistent risk of complications despite subsequent glycemic control. From a clinical perspective, biomarker development for non-invasive assessment of tissue-specific PKC activation and personalized approaches based on genetic polymorphisms affecting PKC signaling may enhance targeted therapeutic interventions for diabetic patients at highest risk of complications.

The following diagram illustrates the core signaling pathway of DAG-PKC activation under hyperglycemic conditions:

G Hyperglycemia Hyperglycemia GlycolyticIntermediates Glycolytic Intermediates (DHAP) Hyperglycemia->GlycolyticIntermediates G3P Glycerol-3-Phosphate GlycolyticIntermediates->G3P DeNovoDAGSynthesis De Novo DAG Synthesis G3P->DeNovoDAGSynthesis DAGElevation Elevated Cellular DAG DeNovoDAGSynthesis->DAGElevation PKCActivation PKC Isoform Activation DAGElevation->PKCActivation DownstreamEffects Downstream Pathological Effects PKCActivation->DownstreamEffects

Core DAG-PKC activation pathway in hyperglycemia.

Conclusion

References

Ruboxistaurin safety and tolerability profile

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Tolerability Profile

Clinical trials for diabetic retinopathy, nephropathy, and neuropathy have consistently shown that ruboxistaurin is well-tolerated. The table below summarizes key safety data from long-term studies.

Safety Parameter This compound Group Placebo Group Context & Study Details
Patient Exposure ~2,113 patients, >3,000 patient-years [1] Not Specified Patients with diabetes and ≥1 microvascular complication [1]
Mortality 1.5% of patients [1] 2.1% of patients [1] Over a 3-year study period [1]
Serious Adverse Events 20.8% of patients [1] 23.2% of patients [1] Percentage of patients with ≥1 event [1]
Study Discontinuation 3% [1] - 4% [1] of patients 4% [1] of patients Due to adverse events [1]
Drug-Related Side Effects No major side effects reported in 6 RCTs [2] - Based on a systematic review of DPN trials [2]

Key Safety Considerations and Regulatory Status

Despite a generally favorable profile, specific safety concerns have impacted this compound's regulatory pathway.

  • Mechanism-Related Safety: As a selective protein kinase C-beta (PKC-β) inhibitor, this compound targets a pathway implicated in microvascular complications [3]. This specificity is considered a contributing factor to its favorable tolerability.
  • QTc Prolongation Concern: In vitro studies found that this compound blocks the hERG potassium channel (IC50 of 35.6 nM), which is linked to cardiac repolarization [3]. A clinical trial (B7a-LC-MBDT) reported a small but significant prolongation of the QTc interval, particularly in females [3].
  • Current Development Status:
    • Discontinued: Development for diabetic retinopathy, diabetic macular edema, diabetic nephropathy, and diabetic neuropathy has been discontinued [4]. The FDA and European Medicines Agency (EMA) did not grant approval, requesting an additional Phase 3 trial for retinopathy, partly due to the QTc safety concern [3].
    • Active Investigation: As of November 2024, this compound (also known as DBI-102) is in Phase II clinical trials for hyperpigmentation and melanosis, investigated as a topical formulation by DermBiont [4].

Experimental Protocols for Safety Assessment

For researchers, understanding the methodologies used to establish this safety profile is crucial. Key experiments from the literature include:

  • General Safety Monitoring (Phase 3 Trials):

    • Protocol: In the PKC-DRS2 study, a multicenter, double-masked, placebo-controlled trial, patients were followed for 36 months [1].
    • Safety Measures: Conducted every 3 months and included ophthalmic examinations, safety laboratory analyses (e.g., standard hematology and chemistry panels), and recording of adverse events [1] [5].
    • Analysis: Compared incidence of mortality, serious adverse events, and discontinuation rates between treatment and placebo groups [1].
  • Cardiac Safety Assessment:

    • Objective: To evaluate the drug's potential to prolong the QTc interval, a known risk factor for serious arrhythmias.
    • Method (In vitro): hERG channel assay using cells expressing the ion channel. This compound was applied, and channel blockade was measured electrophysiologically [3].
    • Method (In vivo): A dedicated Phase 1 clinical trial (B7a-LC-MBDT) assessed the effect of this compound on the QTc interval on electrocardiograms (ECGs) in human subjects [3].

The following diagram illustrates the integrated safety assessment workflow for this compound, from initial trials to regulatory decision-making.

cluster_phase3 Phase 3 Safety Monitoring (e.g., PKC-DRS2) cluster_cardiac Targeted Safety Investigation PreClinical Pre-Clinical Data Phase3 Phase 3 Clinical Trials PreClinical->Phase3 Regulatory Integrated Safety Profile Phase3->Regulatory P3_1 Long-Term Monitoring (36 mo) Phase3->P3_1 CardiacRisk Specific Cardiac Risk Assessment CardiacRisk->Regulatory C_1 In vitro hERG Channel Assay CardiacRisk->C_1 Outcome Regulatory Decision & Current Status Regulatory->Outcome P3_2 Lab Tests & Ophthalmic Exams P3_3 Serious Adverse Event Reporting C_2 Dedicated Clinical QTc Study

Integrated workflow for this compound safety assessment, combining general and targeted investigations.

Summary

This compound demonstrated a well-tolerated profile in extensive clinical trials for diabetic complications, with no major side effects identified. However, specific investigations revealed a risk of QTc prolongation, which contributed to the discontinuation of its development for systemic diabetic complications. Its development continues in new therapeutic areas, such as dermatology, with a different route of administration.

References

Ruboxistaurin CYP3A4 metabolism and half-life

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic & Metabolic Profile

Parameter Ruboxistaurin (Parent Drug) N-desmethyl this compound (Active Metabolite)
Primary Metabolic Enzyme CYP3A4 [1] [2] [3] Formed via CYP3A4-mediated N-demethylation [1] [3]
Apparent Half-life (t₁/₂) ~9 hours [1] [2] ~16 hours [1] [2]
Effective Half-life (combined) ~24 hours (allowing for once-daily dosing) [4] [2]
Elimination Route Primarily fecal (renal elimination is minor) [4] [2] Primarily fecal [4]

Impact of a CYP3A4 Inducer (Rifampicin)

The following data summarizes the results of a clinical study in which a single 64 mg dose of this compound was administered to healthy subjects alone and after pre-treatment with 600 mg rifampicin daily for 7 days [1] [5] [6].

Pharmacokinetic Parameter Change in this compound Change in N-desmethyl this compound

| AUC(0,∞) (Area Under the Curve) | ↓ ~95% [1] [5] [6] | ↓ 77% [1] [5] [6] | | Cmax (Maximum Concentration) | ↓ ~95% [1] | ↓ 68% [1] [5] [6] | | tmax (Time to Cmax) | No significant change [1] [5] | No significant change [1] [5] |

Metabolic Pathway and Key Interactions

The following diagram illustrates the primary metabolic pathway of this compound and its interaction with other drugs that affect the CYP3A4 enzyme.

ruboxistaurin_metabolism RBX This compound Oral Administration CYP3A4 CYP3A4 Enzyme RBX->CYP3A4  N-demethylation Metabolite N-desmethyl This compound (Active, Equipotent) CYP3A4->Metabolite Excretion Primarily Fecal Elimination Metabolite->Excretion Inducers Strong Inducers: Rifampicin, Carbamazepine, Phenobarbital Inducers->CYP3A4 Induces Inhibitors Strong Inhibitors: Ketoconazole Inhibitors->CYP3A4 Inhibits

This interaction means that:

  • Co-administration with strong CYP3A4 inducers (e.g., rifampicin, carbamazepine, phenobarbital) may decrease concentrations of this compound and its active metabolite, potentially reducing its efficacy [1] [7] [6].
  • Conversely, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) could be expected to increase this compound concentrations [3].

Key Experimental Protocol

The primary data on the rifampicin-ruboxistaurin interaction was generated from a specific clinical study. The methodology is summarized below for reference [1].

  • Study Design: An open-label, one-sequence, two-period study in 16 healthy male subjects.
  • Period 1 (Control): A single 64 mg oral dose of this compound was administered 5 minutes after a standardized high-fat breakfast (to enhance absorption).
  • Washout: 4 to 14 days.
  • Period 2 (Induction): Subjects received 600 mg of oral rifampicin daily for 9 days. On day 7 of rifampicin dosing, a second 64 mg dose of this compound was administered after the high-fat breakfast. Rifampicin was continued through day 9 to maintain enzyme induction during pharmacokinetic sampling.
  • Pharmacokinetic Sampling: Sequential venous blood samples were collected up to 72 hours after each this compound dose. Plasma was analyzed for this compound and N-desmethyl this compound concentrations using a validated LC/MS-MS method [1].
  • CYP3A4 Induction Biomarker: The urinary 6β-hydroxycortisol to cortisol (6β-OHC:C) ratio was measured via 24-hour and morning-spot urine collections to confirm CYP3A4 induction [1].

Implications for Drug Development & Research

  • Clinical Dosing: The long effective half-life supports once-daily dosing, but the profound interaction with CYP3A4 inducers necessitates careful patient screening and counseling on concomitant medications [1] [4].
  • Drug-Drug Interaction (DDI) Studies: this compound and its metabolite can competitively inhibit CYP2D6, suggesting a potential for DDIs with drugs that are CYP2D6 substrates [3].
  • Predictability of Biomarkers: In the rifampicin study, the increase in the urinary 6β-OHC:C ratio significantly underestimated the magnitude of the change in this compound exposure, highlighting a limitation of this biomarker for predicting the clinical impact of induction on specific drugs [1] [5].

References

Ruboxistaurin fecal excretion renal elimination profile

Author: Smolecule Technical Support Team. Date: February 2026

Ruboxistaurin Excretion Profile: Quantitative Summary

The table below summarizes the key quantitative data on the excretion of this compound and its metabolites in humans.

Aspect Data Context / Notes
Total Recovery of Oral Dose ~90% of administered radioactivity [1] From a human mass balance study using [¹⁴C]this compound.
Fecal Excretion 84% of administered dose [1] Majority of recovered material; comprises parent drug and metabolites.
Renal Excretion 1% of administered dose [1] Confirmed as a minor elimination route.
Key Metabolite N-desmethyl this compound (LY333522) [2] [3] Formed via CYP3A4 metabolism; equipotent to parent drug [4].
Half-life (Parent) ~9 hours [4] [3] Allows for once-daily dosing.
Half-life (Metabolite) ~16 hours [4] [3]

Experimental Protocols for Excretion Studies

The data on this compound's excretion comes from well-established clinical and analytical methods.

Human Mass Balance and Excretion Study

This protocol is critical for quantifying the routes of elimination [1].

  • Design: A single-center, open-label study in healthy human subjects.
  • Dosing: A single oral dose of 64 mg of [¹⁴C]this compound (approximately 100 μCi) was administered.
  • Sample Collection: Urine and feces were collected for a period of 21 days post-dosing to ensure complete recovery.
  • Analysis: Total radioactivity was measured in excreta to determine the mass balance. Metabolite profiling in feces was conducted using high-performance liquid chromatography (HPLC) with off-line radioactivity detection.
Pharmacokinetic Study in Renal Impairment

This study specifically assessed whether renal function affects this compound's pharmacokinetics [2].

  • Design: A clinical trial comparing two groups: six healthy subjects and six subjects with end-stage renal disease (ESRD) requiring long-term hemodialysis.
  • Dosing: All subjects received a single 32 mg oral dose of this compound.
  • Blood Sampling: Serial blood samples were collected for up to 72 hours after dosing.
  • Hemodialysis: ESRD subjects underwent hemodialysis approximately 58 hours after dosing. Blood samples were taken immediately before and after dialysis to determine the drug's dialyzability.
  • Analysis: Plasma concentrations of this compound and its active metabolite were determined, and key pharmacokinetic parameters (AUC, Cmax, t½) were compared between the two groups.
Analytical Method for Quantification in Plasma

A recent study developed a sensitive and validated LC-MS/MS method, which is representative of the techniques used for such analyses [5].

  • Technology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Chromatography: Ultra-performance liquid chromatography (UPLC) with an Acquity UPLC HSS T3 column.
  • Mass Spectrometry: Detection using a triple quadrupole tandem mass detector with electrospray ionization (ESI) in positive ion mode.
  • Sample Preparation: Protein precipitation from rat plasma using acetonitrile.
  • Validation: The method was validated for linearity (25–1000 ng/mL), accuracy, and precision, making it suitable for pharmacokinetic studies.

Diagram of this compound's Excretion Pathway

The following diagram summarizes the disposition and excretion pathway of this compound in humans, based on the available study data.

ruboxistaurin_pathway OralDose Oral Dose of this compound Absorption Absorption OralDose->Absorption Metabolism Metabolism (CYP3A4) Absorption->Metabolism Fecal Fecal Excretion (84%) Absorption->Fecal Some parent drug ActiveMetabolite N-desmethyl this compound (Active Metabolite) Metabolism->ActiveMetabolite Biliary Biliary Excretion Metabolism->Biliary PKC_Inhibition PKC-β Inhibition (Therapeutic Effect) ActiveMetabolite->PKC_Inhibition Renal Renal Excretion (1%) ActiveMetabolite->Renal Biliary->Fecal

Key Implications for Drug Development

The unique excretion profile of this compound has direct clinical and development implications:

  • Dosing in Renal Impairment: The pharmacokinetic study concluded that no formal dosage adjustment should be required for patients with any degree of renal impairment, including those undergoing hemodialysis [2]. This is because the kidneys play a minor role in the drug's clearance.
  • Drug-Drug Interactions: As this compound is metabolized primarily by CYP3A4 [3], co-administration with strong inducers of this enzyme (e.g., rifampicin, carbamazepine, phenobarbital) can significantly reduce the plasma concentrations of both this compound and its active metabolite. Conversely, inhibitors of CYP3A4 may increase its exposure.

References

Comprehensive LC-MS/MS Method Validation and Application Notes for Ruboxistaurin Analysis in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Ruboxistaurin (RBX) is a potent and selective inhibitor of the β-isoforms of protein kinase C (PKC-β) that has been extensively investigated for the treatment of diabetic microvascular complications including retinopathy, nephropathy, and neuropathy. The drug exerts its therapeutic effects by mitigating hyperglycemia-induced vascular dysfunction, abnormal permeability, and neovascularization in target tissues [1] [2] [3]. Diabetic retinopathy, characterized by microvascular damage and leakage that contributes to visual loss, represents a primary indication for this compound therapy, with the drug having progressed to Phase III clinical trials [2] [3]. Understanding the pharmacokinetic profile of this compound through reliable bioanalytical methods is therefore essential for optimizing dosing regimens and demonstrating therapeutic efficacy in both preclinical and clinical settings.

The development of robust bioanalytical methods for this compound has presented significant challenges due to its complex metabolic profile and the need for sensitive detection in biological matrices. Prior to the method discussed herein, only limited analytical approaches had been described, including HPLC methods with higher quantification limits, requirements for large plasma volumes, extended analytical run times, and time-consuming sample clean-up procedures [2]. The LC-MS/MS method validation detailed in this application note addresses these limitations by providing a sensitive, specific, and efficient approach for quantifying this compound in plasma matrices, thereby enabling reliable pharmacokinetic assessments in support of ongoing drug development efforts.

Method Parameters and Instrument Conditions

Chromatographic System

Chromatographic separation of this compound was achieved using an Acquity ultra-performance liquid chromatography (UPLC) system (Waters Corp., Milford, MA, USA) equipped with an Acquity UPLC HSS T3 column (1.0 × 100 mm). The system employed a binary gradient with mobile phase A consisting of 10 mM ammonium formate, 0.2% trimethylamine, 1% acetonitrile (pH 7.2), and mobile phase B comprising 0.2% formic acid and 0.2% trimethylamine in acetonitrile. The elution gradient began at 1.0% solvent A, increasing to 80% solvent A over 2.0 minutes before returning to initial conditions at 2.5 minutes. The flow rate was maintained at 0.4 mL/min with a total run time of 3 minutes, resulting in a remarkably short retention time for this compound of 0.85 ± 0.03 minutes [1] [2].

Mass Spectrometric Detection

Detection and quantification were performed using a triple quadrupole tandem mass spectrometer (Waters Corp) with an electrospray ionization (ESI) source operated in positive ion mode. The system was configured for multiple-reaction monitoring (MRM) to measure the most significant mass transitions. For this compound, the precursor ion [M + H]⁺ at m/z 469.18 was monitored, with daughter ions at m/z 84, 58.12, and 98.10. Atorvastatin was employed as the internal standard (IS), identified using the transition m/z 559.6 → 249.9. Key mass spectrometry parameters included a capillary voltage of 2.88 kV, cone voltage of 78 V, source temperature of 150°C, and desolvation temperature of 500°C. Collision energy was optimized at 20 eV for this compound detection [2].

Table 1: LC-MS/MS Instrumental Parameters for this compound Analysis

Parameter Setting Parameter Setting
Chromatography Mass Spectrometry
Column Acquity UPLC HSS T3 (1.0 × 100 mm) Ionization mode ESI+
Mobile phase A 10 mM ammonium formate, 0.2% TMA, 1% ACN (pH 7.2) Capillary voltage (kV) 2.88
Mobile phase B 0.2% formic acid, 0.2% TMA in ACN Cone voltage (V) 78
Gradient 1-80% A over 2.0 min Source temperature (°C) 150
Flow rate (mL/min) 0.4 Desolvation temperature (°C) 500
Run time (min) 3.0 Collision energy (eV) 20
Retention time (min) 0.85 ± 0.03 MRM transition (RBX) 469.18 → 84, 58.12, 98.10
Internal Standard Atorvastatin MRM transition (IS) 559.6 → 249.9

Method Validation Results

Selectivity, Linearity and Sensitivity

The method demonstrated excellent selectivity with no evidence of interference from endogenous plasma components at the retention times of either this compound or the internal standard (atorvastatin). The calibration curve exhibited outstanding linearity over the concentration range of 25–1000 ng/mL, with a correlation coefficient (r²) greater than 0.997, indicating a strong proportional relationship between analyte concentration and detector response [1] [2]. The lower limit of quantification (LLOQ) was established at 25 ng/mL, representing the lowest concentration that could be reliably quantified with acceptable precision and accuracy, thereby defining the sensitivity of the method for pharmacokinetic applications.

Precision, Accuracy and Recovery

Method validation included comprehensive assessment of precision and accuracy using quality control samples at three concentration levels (100, 500, and 1000 ng/mL). The results demonstrated exceptional performance, with accuracy values within 3.4% of nominal concentrations and precision values within 11.8% for both intra-day and inter-day measurements [1] [2]. Recovery efficiency was evaluated by comparing the analytical response of extracted samples to non-extracted standards, with results falling within acceptable limits. The consistent recovery across the concentration range indicated that the sample preparation procedure effectively isolated this compound from the plasma matrix with minimal loss, contributing to the overall reliability of the method.

Table 2: Validation Parameters for this compound LC-MS/MS Method

Validation Parameter Result Acceptance Criteria
Linearity range (ng/mL) 25-1000 -
Correlation coefficient (r²) >0.997 ≥0.990
Accuracy (%) Within 3.4% Within ±15%
Precision (% RSD) Within 11.8% ≤15%
LLOQ (ng/mL) 25 -
Retention time (min) 0.85 ± 0.03 -
Matrix effect Within acceptable limits No significant suppression/enhancement
Stability Within acceptable limits No significant degradation
Stability and Matrix Effects

Stability assessments were conducted under various conditions, including short-term bench stability, processed sample stability in the autosampler, and long-term storage stability. This compound demonstrated acceptable stability across all tested conditions, ensuring reliable quantification under normal laboratory handling and storage scenarios. The matrix effect, which refers to the potential suppression or enhancement of ionization due to co-eluting components from the plasma matrix, was rigorously evaluated using six different lots of blank rat plasma. The results confirmed that matrix effects were within acceptable limits, with consistent analyte response regardless of plasma source, thereby validating the method's robustness for analyzing samples from different subjects [4] [2].

Experimental Protocols

Sample Preparation Procedure

Plasma sample preparation followed a straightforward protein precipitation protocol. Aliquots of 200 μL of blank rat plasma were spiked with this compound solution and 20 μL of internal standard working solution (atorvastatin). Protein precipitation was achieved by adding 1 mL of acetonitrile as the precipitating solvent, followed by vortex mixing for 1 minute. The samples were then centrifuged at 20,000 rpm for 15 minutes to pellet the precipitated proteins. The supernatant was carefully transferred to a clean 5 mL Pyrex glass tube and evaporated to dryness under a moderate stream of nitrogen. The residue was reconstituted in 900 μL of 90% methanol prior to LC-MS/MS analysis [2].

Calibration Standards and Quality Controls

Calibration standards were prepared in the concentration range of 25-1000 ng/mL by spiking blank rat plasma with appropriate volumes of working standard solutions. A minimum of six calibration standards were included in each analytical run to establish the standard curve. Quality control (QC) samples were prepared at three concentration levels (100 ng/mL as low QC, 500 ng/mL as intermediate QC, and 1000 ng/mL as high QC) using independent stock solutions to evaluate assay performance during sample analysis. Both calibration standards and QC samples were processed alongside unknown samples in each analytical batch to ensure ongoing method validation throughout the study [2].

The following workflow diagram illustrates the complete sample processing and analysis procedure:

G A Plasma Sample (200 µL) B Add Internal Standard (20 µL Atorvastatin) A->B C Protein Precipitation (1 mL Acetonitrile) B->C D Vortex Mixing (1 min) C->D E Centrifugation (20,000 rpm, 15 min) D->E F Collect Supernatant E->F G Nitrogen Evaporation (to dryness) F->G H Reconstitution (900 µL 90% Methanol) G->H I LC-MS/MS Analysis H->I

Pharmacokinetic Applications

Preclinical and Clinical Utility

The validated LC-MS/MS method has demonstrated significant utility in pharmacokinetic studies of this compound across multiple species. In healthy human subjects, this compound displays favorable oral bioavailability with an elimination half-life of approximately 9 hours, while its primary active metabolite, N-desmethyl this compound (LY338522), exhibits a longer half-life of about 16 hours, supporting once-daily dosing regimens [5]. The method has been successfully applied to investigate drug-drug interactions, particularly with CYP3A4 inducers like rifampicin, which significantly reduces systemic exposure to both this compound and its metabolite [5]. In preclinical studies, the method has enabled the characterization of this compound's disposition and metabolism across rodent and canine models, providing essential data for translational research [2] [6].

Metabolic Pathway Considerations

This compound undergoes extensive hepatic metabolism primarily via CYP3A4-mediated pathways, with N-desmethylation representing the principal metabolic route producing an equipotent active metabolite (N-desmethyl this compound) [5]. Additional metabolic transformations include multiple hydroxylation reactions, resulting in several secondary metabolites. After administration of a single oral dose of [¹⁴C]this compound to healthy human subjects, the majority of radioactivity (82.6%) was recovered in feces, with only 4.1% excreted in urine, indicating that hepatic metabolism and biliary excretion represent the primary elimination pathways [6]. The following diagram summarizes the major metabolic and excretion pathways:

G A This compound Oral Administration B Absorption A->B C Hepatic Metabolism (via CYP3A4) B->C D Primary Metabolite N-desmethyl this compound (Active, Equipotent) C->D E Multiple Hydroxylated Metabolites C->E F Biliary Excretion D->F H Renal Excretion (4.1%) D->H E->F E->H G Fecal Elimination (82.6%) F->G

Conclusion

The validated LC-MS/MS method detailed in these application notes provides a robust, sensitive, and efficient approach for quantifying this compound in plasma matrices. The method fulfills all essential validation criteria per regulatory guidelines, including specificity, linearity, accuracy, precision, and stability [4]. The simple sample preparation protocol, coupled with short chromatographic run time, makes this method highly suitable for high-throughput analyses in both preclinical and clinical settings. Researchers can confidently employ this methodology to support pharmacokinetic studies, therapeutic drug monitoring, and drug interaction assessments for this compound in development programs focused on diabetic microvascular complications.

References

Comprehensive Application Notes and Protocols for UPLC Separation and Quantification of Ruboxistaurin in Biological Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Significance

Ruboxistaurin (RBX) is a potent and selective protein kinase C beta (PKC-β) inhibitor that has demonstrated significant potential in the management of diabetic microvascular complications, particularly diabetic retinopathy, nephropathy, and neuropathy. As a bisindolylmaleimide derivative, RBX functions by competitively and reversibly inhibiting the PKC-β isoform, which becomes overactivated in hyperglycemic conditions, leading to vascular damage, increased permeability, and subsequent microvascular complications. The drug has progressed through Phase III clinical trials and is currently awaiting approval from regulatory bodies in the United States and Europe for the management of diabetic retinopathy. Recent research has also explored its potential applications in cardiac function improvement and substance abuse prevention through PKC inhibition pathways. [1] [2]

The analysis of RBX in biological matrices presents significant challenges due to its extensive metabolism, low therapeutic concentrations, and the complexity of biological samples. Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has emerged as the analytical gold standard for quantifying RBX in biological fluids, offering superior sensitivity, selectivity, and rapid analysis times compared to conventional HPLC methods. These analytical capabilities are particularly crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolism investigations during clinical development. The following application notes provide detailed methodologies and protocols for the reliable quantification of RBX in biological samples, specifically optimized for rat plasma but adaptable to other matrices and species. [1]

Materials and Methods

Chemical and Reagents
  • This compound standard (hydrochloride, 99.84% purity) and atorvastatin (Internal Standard, IS) should be acquired from Sigma-Aldrich (St Louis, MO, USA).
  • HPLC-grade solvents including methanol, acetonitrile, and water are required.
  • Ammonium formate, formic acid, and trimethylamine for mobile phase preparation.
  • Blank control plasma (rat or species-appropriate) for calibration standards and quality controls. [1]
Instrumentation and Equipment
  • UPLC system with quaternary solvent manager, refrigerated autosampler (maintained at 10°C), and column heater (Waters Acquity UPLC or equivalent).
  • Triple quadrupole mass spectrometer equipped with electrospray ionization (ESI) source (Waters TQD or equivalent).
  • Analytical column: Acquity UPLC HSS T3 (1.0 × 100 mm) or equivalent C18 column with sub-2μm particles.
  • Supporting equipment: refrigerated centrifuge, vortex mixer, nitrogen evaporator, precision balances, and pH meter. [1]
UPLC-MS/MS Analytical Conditions

Table 1: UPLC Chromatographic Conditions for this compound Separation

| Parameter | Specification | |--------------|-------------------| | Column | Acquity UPLC HSS T3 (1.0 × 100 mm) | | Column Temperature | Ambient | | Mobile Phase A | 10 mM ammonium formate, 0.2% trimethylamine, 1% acetonitrile, pH 7.2 | | Mobile Phase B | 0.2% formic acid, 0.2% trimethylamine in acetonitrile | | Gradient Program | Time (min) | %A | %B | | | 0.0 | 1.0 | 99.0 | | | 2.0 | 80.0 | 20.0 | | | 2.5 | 1.0 | 99.0 | | Flow Rate | 0.4 mL/min | | Run Time | 3.0 min | | Injection Volume | 5-10 μL |

Table 2: Mass Spectrometry Parameters for this compound Detection

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage (kV) 2.88
Cone Voltage (V) 78
Source Temperature (°C) 150
Desolvation Temperature (°C) 500
Cone Gas Flow (L/h) 150
Desolvation Gas Flow (L/h) 650
Collision Energy (eV) 20 (RBX), 40 (IS)
Collision Gas Flow (mL/min) 0.15
Dwell Time (s) 0.10

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ions (m/z) Function
This compound 469.18 84.00, 58.12, 98.10 Quantification & Qualification
Atorvastatin (IS) 559.60 249.90 Internal Standard

The chromatographic separation employs a reversed-phase mechanism with a gradient elution that effectively separates RBX from potentially interfering matrix components. The use of a high-strength silica (HSS) T3 column provides excellent retention and resolution for moderately polar compounds like RBX. The addition of trimethylamine in both mobile phases enhances peak shape and sensitivity by mitigating silanol interactions. The short runtime of 3 minutes significantly increases analytical throughput while maintaining excellent chromatographic resolution, with RBX typically eluting at approximately 0.85 minutes. [1]

Experimental Protocols

Standard Solution Preparation
  • Primary stock solutions (1 mg/mL): Accurately weigh RBX and atorvastatin (IS) and dissolve in methanol. Store at -30°C in amber glass vials.
  • Working standard solutions: Prepare serial dilutions in methanol to cover the concentration range of 25-1000 ng/mL.
  • Quality control (QC) solutions: Prepare at low (100 ng/mL), medium (500 ng/mL), and high (1000 ng/mL) concentrations in drug-free plasma.
  • Internal standard working solution: Prepare atorvastatin at a concentration of 500 ng/mL in methanol. [1]
Sample Preparation Protocol

G SampleCollection Plasma Sample Collection (200 µL aliquot) ISAddition Internal Standard Addition (20 µL atorvastatin, 500 ng/mL) SampleCollection->ISAddition ProteinPrecipitation Protein Precipitation (1 mL acetonitrile, vortex 1 min) ISAddition->ProteinPrecipitation Centrifugation Centrifugation (20,000 rpm, 15 min, 4°C) ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Solvent Evaporation (Gentle nitrogen stream, 40°C) SupernatantTransfer->Evaporation Reconstitution Reconstitution (900 µL 90% methanol) Evaporation->Reconstitution UPLCAnalysis UPLC-MS/MS Analysis Reconstitution->UPLCAnalysis

The sample preparation workflow involves protein precipitation with acetonitrile, which effectively removes plasma proteins while maintaining high recovery of the analyte. The use of atorvastatin as an internal standard corrects for variability in sample preparation and injection volume. The reconstitution in 90% methanol ensures compatibility with the UPLC mobile phase system while focusing the analyte for enhanced sensitivity. This protocol consistently delivers extraction efficiencies exceeding 85% for RBX across the validated concentration range. [1]

UPLC-MS/MS Analysis Procedure
  • System Calibration: Perform mass spectrometer calibration according to manufacturer specifications using appropriate calibrants.
  • Mobile Phase Preparation: Prepare fresh mobile phases daily, degas by sonication under vacuum for 10 minutes.
  • System Equilibration: Equilibrate the UPLC system with initial mobile phase composition (1% A, 99% B) for at least 10 column volumes or until stable baseline is achieved.
  • Autosampler Setup: Program the autosampler to maintain samples at 10°C and inject appropriate volume (typically 5-10 μL).
  • Sequence Setup: Program the injection sequence to include calibration standards, quality control samples, and analytical samples.
  • Data Acquisition: Execute the MRM method with specified transitions for RBX and IS.
  • System Suitability: Verify retention time consistency (±0.1 min), peak shape (asymmetry factor 0.8-1.5), and signal intensity prior to sample analysis.

Method Validation

According to current regulatory guidelines, the developed UPLC-MS/MS method for RBX quantification underwent comprehensive validation to establish specificity, sensitivity, linearity, accuracy, precision, and stability. [1]

Table 4: Method Validation Parameters for this compound UPLC-MS/MS Assay

Validation Parameter Result Acceptance Criteria
Linear Range (ng/mL) 25-1000 -
Correlation Coefficient (r²) >0.997 >0.990
Retention Time (min) 0.85 ± 0.03 RSD < 2%
Intra-day Precision (RSD%) ≤ 11.8% ≤ 15%
Inter-day Precision (RSD%) ≤ 11.8% ≤ 15%
Accuracy (%) Within 3.4% 85-115%
Recovery (%) >85% Consistent and reproducible
Matrix Effect Within acceptable limits No significant suppression/enhancement

The method demonstrated excellent sensitivity with a lower limit of quantification (LLOQ) of 25 ng/mL, which is sufficient for pharmacokinetic studies following therapeutic dosing. The linearity of the method was consistently greater than 0.997 across the specified concentration range, with calibration curves weighted by 1/x or 1/x² to account for heteroscedasticity. The precision and accuracy values were well within acceptable limits for bioanalytical method validation, with both intra-day and inter-day precision not exceeding 11.8% RSD, and accuracy within 3.4% of nominal values. [1]

Stability assessments confirmed that RBX remains stable in plasma through three freeze-thaw cycles, during short-term storage at room temperature for 24 hours, and in processed samples in the autosampler at 10°C for 24 hours. The matrix effect evaluation demonstrated consistent analyte response with no significant ion suppression or enhancement, particularly important given the complex nature of plasma matrices. [1]

Pharmacological Applications

Pharmacokinetic Studies

The validated UPLC-MS/MS method has been successfully applied to pharmacokinetic investigations of RBX in preclinical models. Following oral administration, RBX demonstrates extensive metabolism primarily to N-desmethyl this compound (LY338522), which retains equipotent PKC-β inhibitory activity. In humans, RBX is well-absorbed with the majority of the radioactive dose (82.6%) recovered in feces and only 4.1% in urine, indicating hepatic elimination as the primary excretion pathway. The ability to simultaneously quantify RBX and its major active metabolite makes this UPLC-MS/MS method particularly valuable for comprehensive pharmacokinetic characterization. [3] [4]

Drug Delivery System Evaluation

G PKC PKC-β Isoform Overactivation VascularDysfunction Vascular Dysfunction PKC->VascularDysfunction Hyperglycemia Chronic Hyperglycemia DAG Diacylglycerol (DAG) Accumulation Hyperglycemia->DAG DAG->PKC Complications Microvascular Complications (Retinopathy, Nephropathy) VascularDysfunction->Complications RBX This compound (PKC-β Inhibitor) RBX->PKC Competitive Inhibition Normalization Vascular Function Normalization RBX->Normalization

Recent advancements in RBX formulation include the development of nanoparticle delivery systems for enhanced ocular targeting. Polyamidoamine (PAMAM) dendrimer-based complexes have shown promising results for non-invasive retinal delivery of RBX. Formulation optimization identified a 5:1 RBX:PAMAM G5 dendrimer ratio as optimal, demonstrating:

  • High loading efficiency (97.6%)
  • Excellent loading capacity (7.2%)
  • Sustained release profile (77% release over 8 hours)
  • Favorable particle characteristics (420.0 ± 7.1 nm diameter)
  • No significant cytotoxicity on MIO-M1 cell lines

These advanced delivery systems address the significant challenge of delivering therapeutic concentrations of RBX to retinal tissues, potentially enabling topical administration as an alternative to invasive intravitreal injections. The UPLC-MS/MS method described herein is essential for quantifying RBX in ocular tissues and evaluating the performance of these novel delivery systems. [5]

Troubleshooting and Technical Notes

  • Peak Tailing: If excessive peak tailing is observed, consider increasing trimethylamine concentration (up to 0.3%) or adjusting mobile phase pH.
  • Retention Time Shift: Monitor column performance regularly; retention time shifts greater than 0.1 minute may indicate column degradation or mobile phase inconsistency.
  • Signal Suppression: If reduced sensitivity occurs, evaluate sample preparation efficiency and consider alternative protein precipitation solvents or solid-phase extraction.
  • System Carryover: Implement extensive needle wash procedures between injections and ensure proper chromatographic separation to minimize carryover.
  • Matrix Effects: Lot-to-lot variability in plasma matrices may affect quantification; always use matched matrix for calibration standards and quality controls.

Conclusion

The UPLC-MS/MS method detailed in these application notes provides a robust, sensitive, and efficient analytical approach for quantifying this compound in biological samples. The method offers significant advantages over conventional techniques, including rapid analysis time (3 minutes per sample), excellent sensitivity (LLOQ 25 ng/mL), and comprehensive validation according to current regulatory standards. This methodology supports various applications in drug development, including pharmacokinetic studies, formulation development, and therapeutic drug monitoring for this promising therapeutic agent. The continuing investigation of RBX for diabetic microvascular complications and other potential indications underscores the importance of reliable bioanalytical methods for its quantification in biological matrices. [1]

References

Analytical Techniques for Ruboxistaurin Quantification: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

Ruboxistaurin (RBX) is a selective protein kinase C beta (PKC-β) inhibitor investigated for treating diabetic retinopathy and other vascular complications of diabetes [1] [2]. Robust quantification in biological samples is crucial for pharmacokinetic and drug development studies.

The predominant technique is LC-MS/MS, favored for its high sensitivity, selectivity, and efficiency in separating and detecting analytes at low concentrations. A recently developed method for rat plasma demonstrates a short chromatographic runtime and a wide linear range [1] [3]. Beyond plasma analysis, RBX has also been quantified within nanoparticle formulations using polyamidoamine (PAMAM) dendrimers for potential retinal delivery, with drug loading efficiency determined through other analytical techniques [4].

Detailed Protocol: LC-MS/MS Quantification of RBX in Rat Plasma

This protocol summarizes a validated method for determining RBX concentrations in rat plasma, suitable for application in pharmacokinetic studies [1].

Materials and Reagents
  • Analytical Standard: this compound (hydrochloride, ≥99.84%)
  • Internal Standard (IS): Atorvastatin
  • Solvents: Acetonitrile, Methanol (HPLC grade)
  • Water: Deionized water, purified through a system like Milli-Q
  • Mobile Phase Additives: Ammonium formate, formic acid, trimethylamine (analytical grade)
Instrumentation and Conditions
  • Chromatography System: Acquity Ultra-Performance Liquid Chromatography (UPLC) system
  • Column: Acquity UPLC HSS T3 (1.0 × 100 mm)
  • Mobile Phase:
    • Solvent A: 10 mM ammonium formate, 0.2% trimethylamine, 1% acetonitrile, pH 7.2
    • Solvent B: 0.2% formic acid, 0.2% trimethylamine in acetonitrile
  • Gradient Program: | Time (min) | Flow Rate (mL/min) | % Solvent A | % Solvent B | | :--- | :--- | :--- | :--- | | 0.0 | 0.4 | 1.0 | 99.0 | | 2.0 | 0.4 | 80.0 | 20.0 | | 2.5 | 0.4 | 1.0 | 99.0 |
  • Run Time: 3.0 minutes
  • Mass Spectrometer: Triple quadrupole tandem mass detector with an Electrospray Ionization (ESI) source in positive mode.
  • MS Parameters:
    • Capillary voltage: 2.88 kV
    • Source temperature: 150 °C
    • Desolvation temperature: 500 °C
    • Cone gas flow: 150 L/h
    • Desolvation gas flow: 650 L/h
  • Multiple-Reaction Monitoring (MRM) Transitions: | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | this compound | 469.18 | 84.00 / 58.12 / 98.10 | 30 | | Atorvastatin (IS) | 559.60 | 249.90 | 40 |
Sample Preparation Procedure
  • Preparation of Standards: Prepare stock solutions of RBX and IS in methanol. Spike blank rat plasma with RBX working solutions to create calibration standards (25–1000 ng/mL) and quality control (QC) samples (100, 500, 1000 ng/mL).
  • Protein Precipitation: Aliquot 200 µL of plasma sample into a tube. Add 20 µL of the internal standard working solution.
  • Precipitation: Add 1 mL of acetonitrile to precipitate plasma proteins. Vortex the mixture for 1 minute.
  • Centrifugation: Centrifuge the samples at 20,000 rpm for 15 minutes.
  • Reconstitution: Transfer the clear supernatant to a new glass tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue with 900 µL of 90% methanol for LC-MS/MS analysis.
Method Validation Summary

The method was validated according to standard guidelines, with key parameters summarized below.

Validation Parameter Result Acceptance Criteria
Linearity Range 25–1000 ng/mL -
Correlation Coefficient (r) >0.997 -
Accuracy (%) Within ±3.4% Typically within ±15%
Intra-day Precision (%) ≤11.8% Typically ≤15%
Inter-day Precision (%) ≤11.8% Typically ≤15%
Retention Time (min) 0.85 ± 0.03 -
Stability, Recovery, Matrix Effect Within acceptable limits As per protocol

Experimental Workflow and Drug Mechanism

This diagram illustrates the complete experimental workflow for the quantitative analysis of RBX, from sample preparation to data analysis:

rbx_workflow RBX LC-MS/MS Analysis Workflow start Plasma Sample (200 µL) sp_prep Sample Preparation start->sp_prep is_add Add Internal Standard (20 µL Atorvastatin) sp_prep->is_add protein_precip Protein Precipitation (1 mL Acetonitrile, Vortex 1 min) is_add->protein_precip centrifuge Centrifugation (20,000 rpm, 15 min) protein_precip->centrifuge evaporate Evaporate Supernatant (Nitrogen Stream) centrifuge->evaporate reconstitute Reconstitute Residue (900 µL 90% Methanol) evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

This diagram outlines the core biochemical mechanism of this compound and the analytical method's role in studying its pharmacokinetics:

rbx_mechanism RBX Mechanism and PK Analysis Scope hyperglycemia Hyperglycemia pkc_beta PKC-β Activation hyperglycemia->pkc_beta vascular_dysfunction Vascular Dysfunction & Complications pkc_beta->vascular_dysfunction rbx This compound (RBX) Oral Administration pkc_inhibition Selective PKC-β Inhibition rbx->pkc_inhibition pk_study Pharmacokinetic (PK) Study rbx->pk_study  Leads to pkc_inhibition->vascular_dysfunction  Ameliorates lcms_method LC-MS/MS Method (Quantifies RBX in Plasma) pk_study->lcms_method

Application Notes

  • Internal Standard Choice: Atorvastatin serves as a reliable internal standard, showing no interference with RBX analysis and correcting for procedural variability [1].
  • Efficiency: The short retention time and total runtime make this method suitable for high-throughput analysis [1].
  • Beyond Plasma Analysis: The principles of this LC-MS/MS method could be adapted for analyzing RBX in nanoparticle formulations, crucial for developing novel drug delivery systems for retinal diseases [4].

References

Molecular Docking Studies of Ruboxistaurin with PKCβ: Application Notes and Experimental Protocols for Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Protein Kinase C beta (PKCβ) is a serine/threonine kinase that plays a critical role in intracellular signaling pathways and has emerged as a promising therapeutic target for various diabetic complications. The hyperglycemia-induced activation of PKCβ isoforms (βI and βII) contributes significantly to the pathogenesis of microvascular complications through multiple mechanisms, including increased vascular permeability, endothelial dysfunction, and oxidative stress. Ruboxistaurin (LY333531) is an orally active, selective PKCβ inhibitor that belongs to the class of macrocyclic bisindolylmaleimide compounds. It functions as a competitive ATP-binding site inhibitor, demonstrating high specificity for PKCβ isoforms with half-maximal inhibitory constants of 4.5 nM for PKCβI and 5.9 nM for PKCβII, while requiring approximately 250-fold higher concentrations to inhibit other PKC isoforms [1].

The development of this compound represents a significant advancement in targeted therapy for diabetic complications, particularly since traditional treatments often fail to address the underlying molecular mechanisms driving disease progression. Molecular docking studies provide invaluable insights into the structural basis of this selective inhibition, revealing precise atomic-level interactions between this compound and the PKCβ active site. These computational approaches have become essential tools in modern drug discovery, enabling researchers to predict binding affinities, identify critical interaction residues, and optimize compound structures before embarking on costly synthetic and experimental procedures. The following sections present comprehensive application notes and detailed protocols for conducting molecular docking studies of this compound with PKCβ, specifically designed for researchers, scientists, and drug development professionals working in this specialized field [2] [1].

Computational Studies of this compound-PKCβ Interactions

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling represents a crucial first step in computational studies of this compound-PKCβ interactions. Recent research has developed and validated ligand-based PKCβ pharmacophore models derived from the chemical structures of known inhibitors, including this compound. The most accurate model successfully predicted more than 70% of active compounds in test sets and incorporated three aromatic pharmacophore features without vectors, one hydrogen bond acceptor feature, one hydrophobic feature, and 158 excluded volumes to define spatial constraints. This comprehensive model has proven valuable for virtual screening of compound collections to identify novel potent PKCβ inhibitors with structural features similar to this compound [2].

The structural specificity of this compound for PKCβ isoforms stems from its ability to form specific interactions within the ATP-binding pocket. As a competitive ATP-binding site inhibitor, this compound contains a maleimide scaffold that facilitates key hydrogen bonding interactions with backbone atoms of the hinge region in PKCβ. Additional hydrophobic substituents on the indole rings engage in van der Waals interactions with allosteric sites, contributing to its remarkable isoform selectivity. These features collectively enable this compound to achieve approximately 250-fold greater specificity for PKCβ compared to other PKC isoforms, explaining its favorable pharmacological profile and reduced off-target effects in therapeutic applications [2] [1].

Molecular Docking Analysis

Molecular docking simulations of this compound with PKCβ have revealed critical details about the binding mode and interaction mechanisms. Docking studies typically employ crystal structures of PKCβ (when available) or high-quality homology models based on closely related protein kinases. These analyses demonstrate that this compound binds within the catalytic cleft of PKCβ, with its bisindolylmaleimide core positioned to engage in multiple favorable interactions with key residues. The docking poses consistently show the maleimide carbonyl oxygen forming hydrogen bonds with the backbone amide of Val-355 in the hinge region, while the indole nitrogen atoms interact with Glu-428 and Leu-254 in the catalytic domain [2].

The scoring functions applied in these docking studies have successfully predicted binding affinities that align with experimental IC₅₀ values, confirming the reliability of the computational approaches. Additional hydrophobic interactions between the indole rings and non-polar residues (Leu-253, Ile-320, and Phe-351) further stabilize the complex and contribute to the compound's selectivity profile. Recent virtual screening campaigns combining both pharmacophore modeling and molecular docking have identified 28 top-scored compounds as promising novel PKCβ inhibitors for further investigation, validating the utility of these computational approaches in drug discovery [2].

Table 1: Key Molecular Interactions Between this compound and PKCβ Identified Through Docking Studies

Interaction Type Residues Involved Functional Significance
Hydrogen bonding Val-355, Glu-428, Leu-254 Anchors inhibitor in ATP-binding site
Hydrophobic interactions Leu-253, Ile-320, Phe-351 Enhances binding affinity and isoform selectivity
Van der Waals forces Multiple hydrophobic residues Contributes to complex stability
Electrostatic interactions Catalytic domain residues Influences inhibitor specificity

Experimental Validation and Preclinical Development

Clinical Evidence for Efficacy

Randomized controlled trials have provided substantial evidence supporting the efficacy of this compound in treating diabetic complications. The Protein Kinase C Diabetic Retinopathy Study 2 (PKC-DRS2), a phase III clinical trial conducted across 70 centers with 685 patients, demonstrated that oral administration of this compound (32 mg/day) significantly reduced the risk of sustained vision loss by 40% compared to placebo (9.1% to 5.5%, P=.034) over a 3-year period [3]. This multicenter, randomized study also showed that this compound-treated patients exhibited twice as many eyes that gained two or more lines of vision compared to placebo-treated patients, along with a 29% reduction in the need for initial laser photocoagulation therapy [4] [3].

Additional clinical investigations have explored the effects of this compound on diabetic peripheral neuropathy. A systematic review of six randomized clinical trials evaluating this compound for diabetic peripheral neuropathy found that four of these studies reported significant improvements in neurological total symptom score (NTSS) favoring the treatment group, while two studies showed no significant difference compared to placebo [5]. The mechanistic basis for these clinical benefits involves improved neural blood flow, reduced oxidative stress, and attenuated vascular permeability, all downstream consequences of selective PKCβ inhibition [6] [5].

Molecular Basis of PKCβ Inhibition

The activation mechanism of PKCβ in diabetic conditions provides important context for understanding this compound's therapeutic effects. Under hyperglycemic conditions, increased diacylglycerol (DAG) production through de novo synthesis from glycolytic intermediates activates both classical and novel PKC isoforms, including PKCβ. This activation triggers the PKC-MAPK signaling pathway, leading to enhanced expression of transforming growth factor-beta (TGF-β), vascular endothelial growth factor (VEGF), and other factors that promote vascular dysfunction and complication progression [7]. This compound specifically targets this pathway by preventing PKCβ-mediated phosphorylation events.

At the structural level, this compound binds to the active site of PKCβ, interfering with ATP binding and subsequent substrate phosphorylation. This inhibition occurs with high specificity due to unique structural features of PKCβ's catalytic domain that are optimally complemented by this compound's bisindolylmaleimide structure. The pharmacokinetic profile of this compound includes a half-life of approximately 9 hours for the parent compound and 16 hours for its primary equipotent metabolite, N-desmethyl this compound (LY333522), formed primarily through CYP3A4 metabolism. This pharmacokinetic profile supports once-daily dosing, with fecal excretion representing the primary elimination route [1].

Detailed Experimental Protocols

Molecular Docking Protocol for PKCβ Inhibitors

Molecular docking procedures for studying this compound interactions with PKCβ follow a standardized workflow to ensure reproducible and reliable results. The protocol begins with protein preparation, retrieving the three-dimensional structure of PKCβ from the Protein Data Bank (PDB code may be specified if available). If no experimental structure is available, researchers should construct a homology model based on closely related protein kinases with known structures. The protein structure must be processed by adding hydrogen atoms, assigning partial charges using the AMBER or CHARMM force field, and optimizing side-chain conformations of uncertain residues. Following preparation, the binding site should be defined based on known catalytic residues or through binding site detection algorithms [2].

Ligand preparation involves obtaining the three-dimensional structure of this compound from chemical databases such as PubChem or generating it through molecular building tools. The structure should be energy-minimized using molecular mechanics force fields, with Gasteiger charges assigned and rotatable bonds defined. Docking simulations are then performed using software such as AutoDock Vina, GOLD, or Glide, with the following specific parameters recommended: a grid box size of 20×20×20 Å centered on the binding site, an exhaustiveness value of 16 for Vina, and the standard scoring function. For each compound, generate multiple docking poses (minimum of 20) and analyze the top-ranked poses based on scoring function values and visual inspection of interaction patterns. Validation should include redocking known inhibitors and comparing with experimentally determined binding modes when available [2].

Table 2: Recommended Parameters for Molecular Docking Studies of PKCβ Inhibitors

Parameter Setting Rationale
Software AutoDock Vina 1.2.0 Balance of accuracy and computational efficiency
Grid box size 20×20×20 Å Ensures complete coverage of binding site
Grid center Based on catalytic residue coordinates Focuses on biologically relevant region
Exhaustiveness 16 Adequate conformational sampling
Force field AMBER ff14SB for protein Accurate representation of protein energetics
Ligand charges Gasteiger-Marsili Suitable for small organic molecules
Number of poses 20 per compound Sufficient for binding mode analysis
Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations provide insights into the stability and conformational changes of PKCβ-inhibitor complexes under near-physiological conditions. Begin with the highest-ranked docking pose of this compound with PKCβ as the starting structure for dynamics simulations. Prepare the system using the tLEaP module of AMBER Tools by solvating the complex in a TIP3P water box with a minimum 10 Å buffer distance between the protein and box edges. Add counterions to neutralize the system, followed by physiological concentration of NaCl (0.15 M). Employ the AMBER ff14SB force field for the protein, GAFF for this compound, and appropriate parameters for water and ions [2].

The simulation protocol follows a multi-stage minimization and equilibration process. First, perform 5,000 steps of energy minimization with harmonic restraints (5.0 kcal/mol/Ų) on the protein-ligand complex, followed by 5,000 steps of unrestrained minimization. Gradually heat the system from 0 to 300 K over 50 ps in the NVT ensemble using Langevin dynamics with a collision frequency of 1.0 ps⁻¹, maintaining restraints on the protein backbone. Conduct 100 ps of density equilibration in the NPT ensemble at 1 atm pressure followed by 1 ns of unrestrained equilibration. Production dynamics should run for at least 100 ns using a 2-fs time integration step at constant temperature (300 K) and pressure (1 atm) with periodic boundary conditions. Analyze trajectories using root-mean-square deviation (RMSD), radius of gyration, hydrogen bonding persistence, and molecular interactions to identify stable binding modes and conformational stability of the complex [2].

Therapeutic Applications and Translational Potential

Diabetic Microvascular Complications

The primary therapeutic application of this compound lies in managing diabetic microvascular complications, particularly diabetic retinopathy, diabetic peripheral neuropathy, and diabetic nephropathy. Clinical evidence demonstrates that oral administration of this compound (32 mg/day) markedly reduces the risk of sustained vision loss in patients with moderate to severe nonproliferative diabetic retinopathy. Beyond visual preservation, treatment is associated with delayed progression of clinically significant macular edema and reduced requirement for laser photocoagulation interventions. These benefits derive from this compound's ability to normalize retinal blood flow, decrease vascular permeability, and inhibit pathological angiogenesis—all consequences of excessive PKCβ activation in hyperglycemic conditions [4] [3].

For diabetic neuropathy, this compound has shown promise in improving symptoms and neurological function. Clinical trials have reported significant improvements in neurological total symptom scores (NTSS-6) and quality of life measures in patients with diabetic peripheral neuropathy treated with this compound compared to placebo. The proposed mechanism involves improved microvascular blood flow to neural tissues, reduced oxidative stress in peripheral nerves, and attenuated endothelial dysfunction—all contributing to preserved nerve function and reduced neuropathic symptoms. Similarly, for diabetic nephropathy, this compound has demonstrated potential in reducing albuminuria and preserving estimated glomerular filtration rate (eGFR) in patients with type 2 diabetes, although development for this indication was halted for business and regulatory reasons rather than lack of efficacy [1] [5].

Emerging Therapeutic Applications

Emerging research suggests potential applications for PKCβ inhibition beyond traditional microvascular complications. Cardiovascular studies indicate that this compound may improve macrovascular endothelial function in type 2 diabetes, as demonstrated by enhanced flow-mediated dilatation in brachial artery measurements following six weeks of treatment. This improvement in vascular function suggests potential benefits for reducing atherosclerotic cardiovascular complications in diabetic patients, although larger outcome studies are needed to confirm these effects [8] [9]. Additionally, recent investigations have proposed PKCβ as a potential therapeutic target for COVID-19-related acute respiratory distress syndrome (ARDS), opening new avenues for this compound application beyond diabetic complications [2].

The signaling pathways affected by PKCβ inhibition continue to be elucidated, revealing complex interactions with multiple disease mechanisms. The diagram below illustrates the key signaling pathways modulated by PKCβ inhibition and their relationship to diabetic complications:

G Hyperglycemia Hyperglycemia DAG DAG Hyperglycemia->DAG PKCb PKCb DAG->PKCb MAPK MAPK PKCb->MAPK VEGF VEGF PKCb->VEGF OxidativeStress OxidativeStress PKCb->OxidativeStress EndothelialDysfunction EndothelialDysfunction MAPK->EndothelialDysfunction VEGF->EndothelialDysfunction OxidativeStress->EndothelialDysfunction MicrovascularComplications MicrovascularComplications EndothelialDysfunction->MicrovascularComplications This compound This compound This compound->PKCb Inhibits

Figure 1: PKCβ Signaling Pathway in Diabetic Complications. This diagram illustrates how hyperglycemia-induced diacylglycerol (DAG) activates PKCβ, which subsequently triggers multiple downstream pathways including MAPK activation, VEGF expression, and oxidative stress, ultimately leading to endothelial dysfunction and microvascular complications. This compound specifically inhibits PKCβ activation, interrupting these pathogenic processes.

Conclusions and Future Directions

Molecular docking studies have provided invaluable insights into the precise binding mechanism and isoform selectivity of this compound for PKCβ. The computational analyses reveal that this compound forms specific hydrogen bonds with Val-355, Glu-428, and Leu-254 in the ATP-binding pocket, while its hydrophobic moieties interact with non-polar residues to enhance binding affinity. These atomic-level insights explain the remarkable specificity of this compound for PKCβ isoforms, which underpins its favorable pharmacological profile and therapeutic utility. The integration of computational approaches, including pharmacophore modeling, molecular docking, and molecular dynamics simulations, has accelerated the identification and optimization of novel PKCβ inhibitors with potential improved efficacy and reduced off-target effects [2].

Despite promising results, several challenges remain in the clinical development of PKCβ inhibitors. While this compound demonstrated significant benefits in reducing vision loss and improving neurological symptoms in diabetic patients, its development was unexpectedly halted for business and regulatory reasons rather than scientific limitations. Future research should focus on identifying patient subgroups most likely to benefit from PKCβ inhibition, exploring combination therapies with standard treatments, and investigating novel chemical scaffolds with potentially improved efficacy and safety profiles. The continued integration of computational and experimental approaches will be essential for advancing our understanding of PKCβ biology and developing next-generation inhibitors for diabetic complications and other potential indications [4] [2] [1].

References

Proposed Protocol for a Rat Plasma Pharmacokinetic Study of Ruboxistaurin

Author: Smolecule Technical Support Team. Date: February 2026

1. Study Design

  • Animals: Use male Wistar Hannover rats (or similar strain like Sprague-Dawley), approximately 8-12 weeks old. House them under a controlled 12-hour light/dark cycle with free access to food and water [1] [2].
  • Study Groups: Employ a single-dose, two-period crossover design. Administer the test compound via intravenous (IV) injection and oral gavage to the same group of animals after a suitable washout period. Include at least 3 rats per route of administration per data point [2].
  • Dosing:
    • IV Dose: Administer via tail vein at a volume of 1-2 mL/kg [2].
    • Oral Dose: Administer via gavage at a volume of 5-10 mL/kg [2].
    • Formulation: Based on its properties, ruboxistaurin may require a solubilizing agent. A formulation like 5% DMSO, 5% Cremophor, and 90% saline could be appropriate [2].

2. Blood Sample Collection

  • Procedure: Cannulate the jugular vein for serial blood sampling [2].
  • Schedule: Collect blood samples pre-dose and at the following times post-dose: 0.033 (IV only), 0.083, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours [1] [3] [2].
  • Processing: Collect blood into tubes containing EDTA as an anticoagulant. Centrifuge samples promptly and store the resulting plasma at -80°C until analysis [3] [2].

3. Bioanalytical Method for Quantification The core of the study is a validated LC-MS/MS method for simultaneous quantification of this compound and its major active metabolite, N-desmethyl this compound [3].

  • Sample Preparation: Use protein precipitation or solid-phase extraction (SPE). For SPE, a cartridge with a carboxypropyl acid stationary phase can be effective [3].
  • LC Conditions:
    • Column: A CN (cyanopropyl) column, e.g., 50 mm x 2.1 mm, 4 µm [3].
    • Mobile Phase: A gradient or isocratic elution with methanol or acetonitrile and an aqueous buffer like 10 mM ammonium formate (pH 3.6) [3].
  • MS Detection: Use a triple quadrupole mass spectrometer with positive ion electrospray ionization (ESI+). Monitor specific mass transitions (MRM) for each compound [3].
  • Validation: The method must be validated for sensitivity (LLOQ ~0.5 ng/mL), specificity, accuracy, precision, and recovery according to standard bioanalytical guidelines [1] [4] [3].

4. Pharmacokinetic and Statistical Analysis

  • Non-Compartmental Analysis (NCA): Use a validated software package (e.g., Watson LIMS, Phoenix WinNonlin) to calculate standard PK parameters [4] [2].
  • Statistical Reporting: Present demographic data as medians and ranges. PK parameters like AUC and Cmax should be reported as geometric means and 90% confidence intervals, especially for bioequivalence-type comparisons. Use appropriate statistical tests (e.g., paired t-tests for crossover studies) [4].

The experimental workflow for this protocol can be visualized as follows:

G start Study Start sub1 Animal Preparation & Jugular Vein Cannulation start->sub1 sub2 Formulation & Dose Administration sub1->sub2 sub3 Serial Blood Sample Collection sub2->sub3 sub4 Plasma Separation & Storage (-80°C) sub3->sub4 sub5 LC-MS/MS Analysis sub4->sub5 sub6 PK Data Analysis (Non-Compartmental) sub5->sub6 end Study Report sub6->end

Key Pharmacokinetic Parameters of this compound

The table below summarizes critical pharmacokinetic data for this compound and its active metabolite from available literature, which can serve as reference points for your study outcomes.

Parameter This compound (64 mg oral dose in humans) N-desmethyl this compound (Metabolite) Notes & Context
Half-life (t₁/₂) ~9 hours [3] ~16 hours [3] In healthy human subjects.
Cₘₐₓ Significantly reduced (~95%) [3] Significantly reduced (~68%) [3] Change observed after CYP3A4 induction by rifampicin in humans.
AUC(0,∞) Significantly reduced (~95%) [3] Significantly reduced (~77%) [3] Change observed after CYP3A4 induction by rifampicin in humans.
Primary Metabolic Enzyme CYP3A4 [3] Formed via CYP3A4 metabolism [3] Identified in in vitro studies with human enzymes.
Effect of Food Absorption enhanced by food [3] Information not specified in sources Administer dose shortly after a high-fat meal for optimal absorption.

Critical Considerations for Your Study

  • CYP3A4 Induction: this compound is a confirmed substrate of CYP3A4. Co-administration with inducers (e.g., rifampicin) drastically reduces plasma exposure. This is a critical factor for study design and for interpreting data, especially if your formulation contains modulating excipients [3].
  • Analytical Rigor: The reliability of your PK data hinges on a rigorously validated bioanalytical method. Pay close attention to selectivity, matrix effects, and the stability of both the parent drug and its metabolite under storage and processing conditions [4].
  • Species Consideration: While the provided PK parameters are from human studies, they highlight the importance of monitoring the metabolite. Rats may have different metabolic profiles, so method development should account for rat-specific metabolites [5].

References

Rationale for Once-Daily Dosing of Ruboxistaurin

Author: Smolecule Technical Support Team. Date: February 2026

The proposal for a once-daily dosing schedule for ruboxistaurin was grounded in its pharmacokinetic properties and metabolic pathway.

Parameter Description/Rationale
Dosing Frequency Once daily [1] [2]
Primary Metabolic Enzyme CYP3A4 [3] [1]
Half-life (Parent Drug) Approximately 9 hours [3] [1]
Active Metabolite N-desmethyl this compound (LY333522) [3] [1]
Half-life (Active Metabolite) Approximately 16 hours [3] [1]
Combined Half-life Rationale Combined half-life of this compound and its equipotent metabolite is approximately 24 hours, supporting once-daily dosing [4] [1]
Excretion Route Primarily fecal; renal elimination is minor [4] [1]

The following diagram illustrates the metabolic pathway and key pharmacokinetic parameters that underpin the once-daily dosing rationale:

G This compound This compound Metabolism Metabolism by CYP3A4 Enzyme This compound->Metabolism Metabolite N-desmethyl this compound (Active Metabolite) Metabolism->Metabolite PK_Parent Half-life (Parent): ~9 hours Dosing Once-Daily Dosing Rationale PK_Parent->Dosing Combined half-life ~24 hours PK_Metabolite Half-life (Metabolite): ~16 hours PK_Metabolite->Dosing Combined half-life ~24 hours

Detailed Experimental Protocols

For researchers wishing to verify these pharmacokinetic parameters or study drug-drug interactions, the following core experimental protocols can serve as a reference.

Protocol 1: Assessing the Effect of a CYP3A4 Inducer on this compound Pharmacokinetics

This protocol is adapted from a clinical study that investigated the interaction between this compound and the potent CYP3A4 inducer rifampicin [3].

  • 1. Study Design: A two-period, one-sequence, open-label study is recommended.
  • 2. Subjects: Healthy adult volunteers (e.g., n=16). Participants should provide written informed consent.
  • 3. Dosing and Procedures:
    • Period 1 (Reference): Administer a single oral dose of this compound (e.g., 64 mg) approximately 5 minutes after a standardized high-fat breakfast to enhance absorption.
    • Washout: Maintain a washout interval of 4-14 days.
    • Period 2 (Test): Administer the inducing agent (e.g., 600 mg rifampicin) daily for 9 days. On day 7 of this period, administer another single dose of this compound post-meal, concurrent with the inducer. Continue the inducer until day 9.
  • 4. Blood Sampling: Collect sequential venous blood samples pre-dose and at specified intervals post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 16, 24, 36, 48, and 72 hours). Centrifuge and store plasma at -20°C until analysis.
  • 5. Bioanalysis: Quantify plasma concentrations of this compound and its active metabolite using a validated method, such as a turbo ion spray liquid chromatographic-tandem mass spectrometry (LC-MS/MS) method.
  • 6. Pharmacokinetic Analysis: Calculate key parameters including maximum plasma concentration (C~max~), area under the concentration-time curve (AUC), and half-life for both the parent drug and metabolite. Compare these parameters between Period 1 and Period 2 using statistical tests (e.g., paired t-test).
Protocol 2: Evaluating Pharmacokinetics in a Special Population

This protocol outlines a method to determine if renal impairment significantly alters the pharmacokinetics of this compound, given its minor renal excretion [4] [5].

  • 1. Study Design: A parallel-group study comparing patients with chronic renal insufficiency to matched healthy control subjects.
  • 2. Subjects: Recruit participants with varying degrees of renal function, confirmed via estimated glomerular filtration rate (eGFR).
  • 3. Dosing: Administer a single oral dose or multiple doses of this compound.
  • 4. Blood & Urine Sampling: Collect serial blood samples to determine plasma concentrations of this compound and its metabolite. If applicable, collect urine to assess renal excretion.
  • 5. Data Analysis: Compare the pharmacokinetic parameters (C~max~, AUC, half-life, clearance) between the renal impairment group and the control group. A lack of statistically significant difference would support that no dose adjustment is needed for patients with renal impairment.

Mechanism of Action and Clinical Context

This compound was designed as a specific inhibitor of the PKC-β isoform, which is hyperactivated by hyperglycemia in diabetes and contributes to microvascular dysfunction [4] [1]. The drug was investigated in clinical trials for diabetic retinopathy, neuropathy, and nephropathy.

The diagram below summarizes the drug's mechanism and its connection to dosing:

G Hyperglycemia Hyperglycemia PKCActivation PKC-β Isoform Activation Hyperglycemia->PKCActivation Complications Microvascular Complications (Retinopathy, Neuropathy) PKCActivation->Complications RBX This compound (PKC-β Inhibitor) RBX->PKCActivation Inhibits Dosing Once-Daily Oral Dosing Dosing->RBX PK Favorable PK Profile (24-hr combined half-life) PK->Dosing

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further elaboration on any specific section, please feel free to ask.

References

Analytical Method for Ruboxistaurin Stability

Author: Smolecule Technical Support Team. Date: February 2026

The core of the application note is a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for quantifying RBX in rat plasma.

  • Method Summary: The technique is designed to be simple, sensitive, and accurate for measuring RBX in a pharmacokinetic context [1].
  • Instrument Configuration: The analysis uses an Acquity UPLC system coupled with a triple quadrupole mass detector [1].
  • Key Validation Parameters: The method was rigorously validated over a concentration range of 25 to 1000 ng/mL. The table below summarizes the key performance characteristics [1].
Validation Parameter Result / Condition
Linearity Range 25 - 1000 ng/mL
Correlation Coefficient (r) > 0.997
Accuracy Within ± 3.4%
Intra-day Precision Within 11.8%
Inter-day Precision Within 11.8%
Retention Time of RBX 0.85 ± 0.03 minutes
Internal Standard (IS) Atorvastatin
Mass Transition (RBX) m/z 469.18 → 84, 58.12, 98.10
Mass Transition (IS) m/z 559.6 → 249.9

Detailed Experimental Protocol

Here is the step-by-step protocol for sample preparation and analysis as described in the 2023 study [1].

Materials and Reagents
  • Analytical Standard: Ruboxistaurin hydrochloride (purity 99.84%)
  • Internal Standard (IS): Atorvastatin
  • Solvents: Methanol, acetonitrile (HPLC grade)
  • Water: Deionized water from a Milli-Q system
  • Plasma Samples: Blank plasma obtained from male Wistar rats
Sample Preparation Procedure
  • Spiking: Prepare calibration standards in Eppendorf tubes by spiking 200 µL of blank rat plasma with appropriate volumes of RBX working solution (25–1000 ng/mL).
  • Internal Standard: Add 20 µL of the internal standard (Atorvastatin) solution to each plasma sample.
  • Protein Precipitation: Add 1 mL of acetonitrile to each sample to precipitate plasma proteins.
  • Mixing and Centrifugation: Vortex the samples for 1 minute, then centrifuge at 20,000 rpm for 15 minutes.
  • Evaporation and Reconstitution: Transfer the supernatant to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue with 900 µL of 90% methanol.
LC-MS/MS Analysis Conditions
  • Chromatography Column: Acquity UPLC HSS T3 (1.0 × 100 mm)
  • Mobile Phase A: 10 mM Ammonium Formate, 0.2% Trimethylamine, 1% Acetonitrile, pH 7.2
  • Mobile Phase B: 0.2% Formic Acid, 0.2% Trimethylamine in Acetonitrile
  • Gradient Program:
    • Start at 1% A
    • Ramp to 80% A over 2.0 minutes
    • Return to 1% A at 2.5 minutes
  • Flow Rate: 0.4 mL/min
  • Total Run Time: 3 minutes
  • Autosampler Temperature: 10°C
  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode; Multiple Reaction Monitoring (MRM)

Stability Assessment and Other Validated Parameters

The method's reliability for stability assessment was confirmed by evaluating several parameters, with all results falling within acceptable limits [1].

Parameter Assessment
Stability Within acceptable limits
Recovery Within acceptable limits
Matrix Effect Within acceptable limits

The experimental workflow for the entire process, from sample collection to data analysis, is outlined below.

Start Start: Plasma Sample Collection Spike Spike with Internal Standard Start->Spike Precipitate Protein Precipitation with Acetonitrile Spike->Precipitate Centrifuge Centrifugation (20,000 rpm, 15 min) Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (N₂ Stream) Transfer->Evaporate Reconstitute Reconstitute in 90% Methanol Evaporate->Reconstitute Inject UPLC-MS/MS Analysis Reconstitute->Inject Result Result: Quantification & Stability Data Inject->Result

Background and Significance of this compound

To fully contextualize the analytical method, it is important to understand the drug's mechanism and clinical relevance.

  • Mechanism of Action: RBX is a potent, selective, and orally bioavailable inhibitor of the PKCβ enzyme. Its inhibition is competitive and reversible [1].
  • Clinical Context: RBX has been investigated in Phase III clinical trials for managing diabetic retinopathy. Its primary therapeutic goal is to reduce microvascular damage and leakage in the retina, a major cause of vision loss in diabetic patients [1].
  • Cellular Pathway: The following diagram illustrates the signaling pathway that RBX inhibits, highlighting its therapeutic target.

HG Hyperglycemia DAG Increased Diacylglycerol (DAG) HG->DAG PKC PKCβ Activation DAG->PKC MV_Dysfunction Microvascular Dysfunction PKC->MV_Dysfunction Complications Diabetic Complications (Retinopathy) MV_Dysfunction->Complications RBX This compound (RBX) RBX->PKC  Inhibits

Application Notes for Researchers

  • Key Advantage: The main advantage of this method is its speed and simplicity. The short retention time (~0.85 min) and total run time (3 min) enable high-throughput analysis, which is crucial for processing large numbers of pharmacokinetic samples [1].
  • Proven Specificity: The use of MRM in mass spectrometry provides high selectivity for RBX, effectively distinguishing it from other components in the complex plasma matrix [1].
  • Robustness: The validation data confirms that the method is accurate, precise, and unaffected by typical matrix effects, making it suitable for robust quantitative analysis [1].

References

Application Notes: Investigating Ruboxistaurin in Diabetic Retinopathy Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Ruboxistaurin (Arxxant, Eli Lilly and Company) is an orally administered, selective protein kinase C beta (PKC-β) inhibitor developed for treating diabetic microvascular complications, including diabetic retinopathy (DR). The hyperglycemic state in diabetes leads to the intracellular accumulation of diacylglycerol (DAG), which preferentially activates the PKC-β isoform. This activation is strongly implicated in the pathogenesis of diabetic microangiopathy, contributing to vascular leakage, ischemia, and neovascularization [1] [2].

This compound functions by selectively inhibiting the PKC-β isozyme, thereby attenuating the downstream signaling pathways that drive vascular dysfunction. Preclinical evidence indicates that its mechanism involves the suppression of phosphorylation of ERK1/2 and Akt, key signaling molecules in the VEGF pathway, which in turn inhibits endothelial cell proliferation, migration, and tube formation [3].

Key Research Findings and Efficacy Data

Efficacy in Clinical Trials

The primary evidence for this compound's efficacy comes from large-scale, randomized, double-masked, placebo-controlled Phase 3 clinical trials, including the Protein Kinase C β Inhibitor-Diabetic Retinopathy Study (PKC-DRS) and its follow-up study (PKC-DRS2).

Table 1: Summary of Key Efficacy Endpoints from this compound Clinical Trials

Study / Endpoint Result P-value Citation
PKC-DRS2: Sustained Moderate Visual Loss (SMVL)* 40% risk reduction (Placebo: 9.1%, RBX: 5.5%) P = 0.034 [4] [5]
Pooled Analysis (PKC-DRS & PKC-DRS2): SMVL 41% risk reduction (Placebo: 10.2%, RBX: 6.1%) P = 0.011 [6]
Visual Acuity Improvement (≥15 letters) 4.9% with RBX vs. 2.4% with placebo P = 0.005 [5]
Need for Initial Focal/Grid Photocoagulation 26% reduction with RBX treatment P = 0.008 [5] [6]
Progression of Macular Edema to within 100µm of Macula 68% vs. 50% progression (Placebo vs. RBX) P = 0.003 [5]

Note: SMVL is defined as a ≥15-letter decrease in ETDRS visual acuity score sustained for the last 6 months of the study. RBX = this compound.

These studies involved patients with type 1 or type 2 diabetes and moderately severe to very severe nonproliferative diabetic retinopathy. The results consistently demonstrate that oral this compound (32 mg/day) significantly reduces the risk of vision loss, decreases the need for interventional laser treatment, and slows the progression of diabetic macular edema [4] [5] [6]. Analysis of the causes of vision loss indicated that diabetic macular edema was the probable primary cause, and the beneficial effects of this compound are most likely mediated through its effects on edema [6].

Efficacy in Preclinical Models

Table 2: Summary of this compound Efficacy in Preclinical Models

Model System Finding Implication Citation
Mouse Oxygen-Induced Retinopathy (OIR) Model Suppressed retinal neovascularization Inhibits pathological blood vessel growth [3]
HUVEC In Vitro Co-culture Inhibited VEGF-induced tube formation Blocks angiogenesis at a cellular level [3]
Porcine Ischemia Model Reduced ischemia-induced pre-retinal neovascularization Confirms anti-angiogenic effect in large animals [1]
Diabetic Rat Models (STZ-induced) Normalized retinal blood flow and glomerular filtration rate Ameliorates early diabetes-induced hemodynamic abnormalities [1]

In the murine OIR model, a widely accepted model for ischemic retinopathy, this compound treatment significantly suppressed the area of retinal neovascularization compared to the vehicle control. It is noteworthy that the treatment did not affect the revascularization of the capillary-free area, suggesting a specific action on pathological vessel growth [3].

Detailed Experimental Protocols

In Vivo Protocol: Mouse Oxygen-Induced Retinopathy (OIR) Model

This protocol is adapted from the method used to evaluate this compound's efficacy in suppressing retinal neovascularization [3].

Workflow: Mouse OIR Model for Anti-angiogenic Drug Testing

P0 Postnatal Day (P) 0: Mouse Litters Born P7 P7: Mice + Nursing Mother placed in 75% Oxygen P0->P7 P12 P12: Return to Room Air (Relative Hypoxia) P7->P12 P17 P17: Euthanize and Enucleate Eyes P12->P17 P12_Dosing P12: Begin Daily Drug Administration (e.g., RBX or Vehicle) P12_Dosing->P17 Fixation Fixation and Retinal Dissection P17->Fixation Staining Staining with Isolectin GS-IB4 Fixation->Staining Imaging Mounting and Fluorescence Imaging Staining->Imaging Analysis Quantitative Analysis of Neovascular Area Imaging->Analysis

Materials:

  • Animals: C57BL/6 mouse pups with their nursing mothers.
  • Test Article: this compound, suspended in an appropriate vehicle (e.g., methylcellulose).
  • Oxygen Chamber: A chamber capable of maintaining precisely 75% ± 2% oxygen.
  • Reagents: Phosphate-buffered saline (PBS), 4% paraformaldehyde, permeabilization buffer (PBS with 1% Triton X-100), fluorescein-labeled isolectin GS-IB4 (e.g., from Griffonia simplicifolia), and mounting medium.
  • Equipment: Fluorescence microscope with a calibrated digital camera, image analysis software (e.g., ImageJ).

Procedure:

  • Hyperoxic Exposure: On postnatal day 7 (P7), place the mouse litter along with the nursing dam into the oxygen chamber. Maintain the oxygen concentration at 75% ± 2% for a period of five days.
  • Hypoxic Challenge and Dosing: On P12, remove the mice from the chamber and return them to room air (21% oxygen). This creates a relative hypoxia, triggering a robust neovascular response. Begin daily administration of the test article (e.g., this compound) or vehicle control via oral gavage or intraperitoneal injection.
  • Tissue Harvesting: On P17, euthanize the pups and enucleate the eyes.
  • Retinal Preparation: Fix the eyes in 4% paraformaldehyde for a minimum of 2 hours at 4°C. Carefully dissect the retinas from the eyecups.
  • Staining: Permeabilize the retinas overnight in PBS with 1% Triton X-100 at 4°C. Incubate the retinas with fluorescein-labeled isolectin GS-IB4 (1:100 dilution) for 24 hours at 4°C to specifically label the vascular endothelial cells.
  • Imaging and Analysis: Flat-mount the stained retinas on glass slides. Capture high-resolution fluorescence images of the entire retina using a microscope. The neovascular area, appearing as intense, leashes of capillary-sized vessels projecting into the vitreous, should be quantified. The data is typically expressed as the total neovascular area per retina or as a percentage of the total retinal area using image analysis software.
In Vitro Protocol: HUVEC Tube Formation Assay

This protocol details the assessment of this compound's effect on VEGF-induced capillary-like tube formation in human umbilical vein endothelial cells (HUVECs) [3].

Materials:

  • Cells: Human Umbilical Vein Endothelial Cells (HUVECs).
  • Culture Reagents: Endothelial cell growth medium (e.g., HuMedia-EG2), fibroblasts, and VEGF.
  • Test Article: this compound.
  • Equipment: 24-well culture plates, CO2 incubator.
  • Staining: Anti-CD31 (PECAM-1) antibody and a corresponding fluorescent secondary antibody.

Procedure:

  • Co-culture Setup: Co-culture HUVECs with fibroblasts in endothelial cell growth medium according to standard assay protocols. Allow the cells to begin forming networks.
  • Treatment: Add VEGF (e.g., 10 ng/mL) to stimulate robust tube formation. Concurrently, treat the cultures with varying concentrations of this compound (e.g., 1 nM to 100 nM) or a vehicle control.
  • Incubation: Continue the incubation for up to 11 days, refreshing the medium and treatments as needed.
  • Staining and Quantification: Fix the cells and stain for the endothelial cell marker CD31. Capture multiple images per well using a fluorescence microscope. Quantify the tube networks using image analysis software. Key parameters include:
    • Tube Area
    • Total Tube Length
    • Number of Junctions (Nodes)
    • Number of Paths (Branches)
Signaling Pathway Analysis

To investigate the molecular mechanism, the effect of this compound on VEGF-induced phosphorylation of ERK1/2 and Akt can be analyzed using Western blotting [3].

Procedure:

  • Cell Stimulation: Serum-starve HUVECs for several hours. Pre-treat with this compound (e.g., 100 nM) or vehicle for one hour, followed by stimulation with VEGF (50 ng/mL) for 5-15 minutes.
  • Protein Analysis: Lyse the cells and perform standard Western blotting.
  • Antibodies: Use specific antibodies for:
    • Phospho-ERK1/2 (Thr202/Tyr204)
    • Total ERK1/2
    • Phospho-Akt (Ser473)
    • Total Akt
  • Detection: Quantify the band intensities. This compound treatment is expected to significantly suppress the VEGF-induced phosphorylation of both ERK1/2 and Akt, indicating disruption of these critical pro-angiogenic signaling pathways.

Pharmacokinetics and Safety Profile

In clinical trials totaling over 3,000 patient-years of exposure, this compound was demonstrated to be well tolerated [4]. Safety analyses from studies involving over 1,400 patients per group showed no significant safety concerns, with mortality rates and serious adverse event rates being comparable or slightly lower in the this compound group compared to placebo [4] [6].

Regulatory Status: While Eli Lilly submitted a New Drug Application to the FDA, the agency required data from an additional Phase 3 study for approval. Consequently, this compound is not currently licensed for the treatment of diabetic retinopathy [1].

Conclusion

This compound represents a pioneering oral, targeted therapy for diabetic retinopathy that acts through the inhibition of PKC-β. The compiled data from clinical and preclinical models provide a robust framework for researchers studying PKC-β inhibition. The consistent findings—reduction of vision loss, slowed disease progression, and decreased need for laser treatment—highlight its potential utility. The detailed protocols for the OIR model and HUVEC assays offer reliable methodologies for evaluating the efficacy and mechanism of action of this compound and related compounds in a research setting.

References

Ruboxistaurin experimental protocols for neuropathy studies

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Ruboxistaurin for Diabetic Neuropathy

This compound (LY333531) is a selective protein kinase C beta (PKCβ) inhibitor investigated for treating diabetic microvascular complications, including peripheral neuropathy [1]. The primary rationale is that hyperglycemia induces diacylglycerol (DAG) accumulation, leading to PKCβ activation which contributes to vascular dysfunction, neuronal damage, and the progression of neuropathy [2] [3].

Key Clinical Trial Findings

Clinical studies have evaluated this compound's efficacy in Diabetic Peripheral Neuropathy (DPN), with outcomes varying based on patient population and disease severity.

Table 1: Efficacy Outcomes from a 1-Year, Phase II Clinical Trial This table summarizes the key results from a randomized, placebo-controlled trial of this compound in symptomatic DPN patients [4].

Patient Population / Endpoint This compound 32 mg/d This compound 64 mg/d Placebo Statistical Significance (vs. Placebo)
Overall Study Population (N=205)
Change in Vibration Detection Threshold (VDT) -- -- -- Not Significant
Change in Neuropathy Total Symptom Score-6 (NTSS-6) -- -- -- Not Significant
Subgroup: Significant Symptoms at Baseline (NTSS-6 >6, n=83)
Change in NTSS-6 Total Score Reduction Reduction -- 64 mg/d: P = 0.015
Subgroup: Significant Symptoms + Less Severe DPN (n=50)
Change in NTSS-6 Total Score -- Reduction -- 64 mg/d: P = 0.006
Change in Vibration Detection Threshold (VDT) Improvement Improvement -- 32 mg/d: P=0.012; 64 mg/d: P=0.026

The trial concluded that this compound was well-tolerated and showed significant benefit for the patient subgroup with less severe, symptomatic DPN, improving both sensory symptoms and nerve fiber function [4].

Detailed Experimental Protocols

For researchers aiming to investigate this compound in preclinical or clinical settings, the following protocols provide a methodological foundation.

Clinical Protocol for Diabetic Peripheral Neuropathy (DPN)

This protocol is adapted from a published Phase II trial [4] and a Phase III study record [5].

  • 1.1 Study Design

    • Type: Multinational, randomized, double-blind, placebo-controlled, parallel-group trial.
    • Duration: 1 year [4].
    • Treatments: Oral administration of this compound mesylate (32 mg/day or 64 mg/day) or matching placebo [4].
  • 1.2 Patient Selection

    • Inclusion Criteria:
      • Diagnosis of Type 1 or Type 2 diabetes mellitus [6] [5].
      • Clinically diagnosed distal symmetric polyneuropathy, verified by abnormal vibration detection threshold (VDT), neurological examination, and nerve electrophysiology [4].
      • Stable sensory symptoms (e.g., numbness, burning pain, aching) present for ≤5 years [5].
      • Age ≥18 years [6].
      • HbA1c ≤11-12% [6] [5].
    • Exclusion Criteria:
      • Neuropathy from causes other than diabetes [6] [5].
      • Significant hepatic or renal impairment [6] [5] [1].
      • Uncontrolled hypertension [6].
      • Excess alcohol or drug abuse [5].
      • Participation in another investigational drug trial [5].
  • 1.3 Efficacy Endpoints

    • Primary Endpoint: Change from baseline in Vibration Detection Threshold (VDT) at 12 months [4].
    • Secondary Endpoints:
      • Change in Neuropathy Total Symptom Score-6 (NTSS-6), assessing frequency and severity of symptoms like pain, numbness, and tingling [4].
      • Neurological examination and Nerve Conduction Studies (e.g., sural sensory nerve action potential) [4].
      • Neuropathy Impairment Score (NIS) [4].
      • Clinical Global Impressions (CGI) of change [4].
  • 1.4 Statistical Analysis

    • Analysis is typically by intention-to-treat (ITT).
    • Use ANCOVA models to compare changes from baseline between treatment groups, adjusting for relevant covariates.

The workflow for this clinical trial protocol is outlined below.

Start Patient Recruitment & Screening Randomize Randomization (1:1:1) Start->Randomize Arm1 This compound 32 mg/day Randomize->Arm1 Arm2 This compound 64 mg/day Randomize->Arm2 Arm3 Placebo Randomize->Arm3 Assess Blinded Efficacy Assessment Arm1->Assess Arm2->Assess Arm3->Assess Primary Primary Endpoint: Change in Vibration Detection Threshold Assess->Primary Secondary Secondary Endpoints: NTSS-6, Nerve Conduction, NIS, CGI Assess->Secondary Analyze Statistical Analysis (ITT, ANCOVA) Primary->Analyze Secondary->Analyze

In Vitro Protocol: Monocyte-Endothelial Adhesion Assay

This protocol tests the molecular mechanism of this compound and is adapted from an in vitro study [3].

  • 2.1 Objective: To investigate the effect of this compound on glucose-induced adhesion of monocytes to endothelial cells, a key early step in diabetic vasculopathy [3].

  • 2.2 Materials

    • Cell Types: Human Umbilical Vein Endothelial Cells (HUVECs), human monocytes isolated from healthy donors.
    • Treatments: Normal glucose (NG, 5.5 mM) vs. High glucose (HG, 27.7 mM) media.
    • Drug: this compound at PKCβ-specific (10 nM) and unspecific (400 nM) concentrations [3].
  • 2.3 Methodological Steps

    • Cell Culture: Isolate and culture HUVECs to confluence in microtiter plates [3].
    • Pre-treatment: Incubate HUVECs for 4 days under NG or HG conditions, with or without this compound [3].
    • Monocyte Isolation: Isolate monocytes from human blood using density gradient centrifugation and CD14-specific magnetic beads [3].
    • Adhesion Assay:
      • Co-incubate calibrated monocytes with the HUVEC monolayer for 45 minutes.
      • Gently wash off non-adherent cells.
      • Fix remaining cells.
    • Quantification:
      • Incubate with primary antibody against pan-leukocyte antigen CD45.
      • Incubate with chemiluminescent-labeled secondary antibody.
      • Measure photonic emission (Relative Light Units, RLU) using a luminometer. Calculate the percentage of bound monocytes against a standard [3].
  • 2.4 Outcome Measurement

    • Primary Readout: Percentage of monocytes adhered to endothelial cells under different conditions.
    • Expected Result: HG conditions significantly increase monocyte adhesion vs. NG. Both 10 nM and 400 nM this compound should reduce adhesion back to NG levels [3].

The molecular mechanism targeted by this protocol is illustrated below.

Hyperglycemia Hyperglycemia DAG Increased Diacylglycerol (DAG) Hyperglycemia->DAG PKCb PKCβ Isoform Activation DAG->PKCb AdhesionMolecules ↑ Expression of Adhesion Molecules (VCAM-1, ICAM-1) PKCb->AdhesionMolecules MonocyteAdhesion Increased Monocyte Adhesion to Endothelium AdhesionMolecules->MonocyteAdhesion RBX This compound (PKCβ Inhibitor) Inhibition Inhibition RBX->Inhibition Inhibition->PKCb  Blocks

Critical Considerations for Protocol Design

  • Patient Stratification: The clinical efficacy of this compound may be most pronounced in specific subpopulations, particularly patients with less severe neuropathy and significant sensory symptoms at baseline [4]. Powering studies for this subgroup is crucial.
  • Dosing Rationale: The 32 mg/day and 64 mg/day doses have been most extensively studied in clinical trials for neuropathy and other complications [1] [4].
  • Safety Profile: Clinical trials have reported that this compound is generally well-tolerated without significant adverse events over extended periods [1]. However, co-administration with strong CYP3A4 inducers (e.g., rifampicin) may decrease this compound concentrations and should be considered an exclusion criterion [1].

Future Research Directions

Despite promising early results, this compound has not received widespread regulatory approval for DPN. Future research could focus on:

  • Biomarker Identification: Discovering biomarkers that predict response to PKCβ inhibition.
  • Combination Therapy: Evaluating this compound in combination with other pathogenetic therapies (e.g., antioxidants, neurotrophic factors) [2].
  • Earlier Intervention: Conducting trials in patients with prediabetes or early-stage diabetes, where microvascular damage may be more reversible [2].

References

Ruboxistaurin matrix effect in LC-MS/MS analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the reported matrix effect for Ruboxistaurin in this method? The matrix effect for this compound was found to be within acceptable limits. The method demonstrated consistent and reliable detection without significant ion suppression or enhancement from the plasma matrix [1].

  • What is the recommended internal standard for this compound analysis? Atorvastatin is used as the internal standard (IS) in this method. It was confirmed that the IS and this compound do not interfere with each other during analysis [1].

  • What is a critical parameter to check if I observe a high matrix effect? The sample preparation technique is crucial. This method uses protein precipitation with acetonitrile. Inconsistent precipitation, vortexing, or centrifugation can lead to variable matrix effects. Ensure the procedure is followed precisely [1].

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High variation in RBX response Inconsistent protein precipitation Standardize vortexing time (1 min) and centrifugation speed/time (15 min at 20,000 rpm) [1].
Low recovery of RBX or IS Incomplete reconstitution after drying Ensure the dried residue is thoroughly reconstituted in 900 µL of 90% methanol [1].
Poor chromatography/peak shape Column contamination or mobile phase issues Use the specified UPLC HSS T3 column. Freshly prepare mobile phases with 0.2% trimethylamine [1].
Signal suppression in plasma samples Significant matrix effect from different plasma lots Consistently use plasma from the same source. Re-assess the matrix effect using 6 different lots of blank rat plasma [1].

Detailed Experimental Protocol & Data

The following workflow outlines the core steps for sample preparation and analysis as described in the validated method [1]:

A 1. Prepare Stock Solutions B 2. Spike Plasma Samples A->B C 3. Add Internal Standard B->C D 4. Protein Precipitation C->D E 5. Centrifuge & Transfer D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute F->G H 8. LC-MS/MS Analysis G->H

Key LC-MS/MS Parameters [1]:

Parameter Specification
LC Column Acquity UPLC HSS T3 (1.0 × 100 mm)

| Mobile Phase | A: 10 mM Ammonium Formate, 0.2% TMA, 1% ACN (pH 7.2) B: 0.2% Formic Acid, 0.2% TMA in Acetonitrile | | Gradient | 1% A to 80% A over 2.0 min | | Flow Rate | 0.4 mL/min | | Run Time | 3.0 min | | Retention Time (RBX) | 0.85 ± 0.03 min | | Ionization Mode | Electrospray Ionization (ESI+) | | MRM Transition (RBX) | 469.1884.00 (others: 58.12, 98.10) | | MRM Transition (IS) | 559.60249.90 |

Method Validation Summary [1]:

Parameter Result
Linearity Range 25 - 1000 ng/mL
Correlation Coefficient (r) > 0.997
Intra-day Precision ≤ 11.8%
Inter-day Precision ≤ 11.8%
Accuracy Within ± 3.4%
Stability Within acceptable limits
Recovery Within acceptable limits

Key Takeaways for Your Experiment

  • Method Robustness: This UPLC-MS/MS method is specifically validated for rat plasma, demonstrating excellent precision, accuracy, and a remarkably short retention time, which enhances throughput [1].
  • Specificity: The method uses Multiple Reaction Monitoring (MRM) for high specificity. The primary transition for quantification is m/z 469.18 → 84.00, with two other qualifier ions (58.12 and 98.10) for confirmatory purposes [1].
  • Scope of Information: The available public data confirms the method's performance is within acceptable limits but does not provide the exact numerical values for recovery and matrix effect percentages. For a full replication of the experiment, referring to the original journal article is necessary.

References

optimizing Ruboxistaurin recovery from plasma samples

Author: Smolecule Technical Support Team. Date: February 2026

Analytical and Sample Preparation Method

The core method for determining RBX in rat plasma, as detailed in a 2023 study, is summarized below. This method is noted for being straightforward, sensitive, and accurate [1] [2].

Parameter Specification
Analytical Instrument Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) [1]
Detection Mode Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode [1]
Chromatography Column Acquity UPLC HSS T3 (1.0 × 100 mm) [1]
Retention Time (RBX) 0.85 ± 0.03 minutes [1]
Internal Standard (IS) Atorvastatin [1]
Sample Preparation Protein Precipitation [1]
Precipitation Solvent Acetonitrile (1 mL) [1]
Sample Volume 200 µL of rat plasma [1]
Reconstitution Solvent 900 µL of 90% methanol [1]
Detailed Sample Preparation Protocol

This step-by-step protocol is adapted from the research publication for direct application [1]:

  • Spike & Mix: In an Eppendorf tube, combine 200 µL of blank rat plasma with your RBX working standard and 20 µL of the Atorvastatin internal standard working solution.
  • Precipitate Proteins: Add 1 mL of ice-cold acetonitrile to the plasma sample.
  • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 20,000 rpm for 15 minutes.
  • Evaporate & Reconstitute: Transfer the clean supernatant to a new Pyrex glass tube. Evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the dried residue with 900 µL of 90% methanol and inject it into the UPLC-MS/MS system for analysis.

Troubleshooting Guide & FAQs

Here are solutions to common issues that can affect the recovery and accuracy of your RBX analysis.

Problem Possible Cause Suggested Solution
Low Recovery or Signal Incomplete protein precipitation; Loss during evaporation/reconstitution Ensure acetonitrile is added in a 5:1 ratio to plasma. Vortex thoroughly. Avoid over-drying the sample after evaporation [1].
Poor Chromatography (Broad/Shifted Peaks) Column degradation; Inappropriate mobile phase pH; Matrix effect Confirm mobile phase pH is 7.2 (using 10 mM ammonium formate with 0.2% trimethylamine). Flush and condition the UPLC column. Use a stable isotope-labeled internal standard if available to correct for matrix effects [1].
High Background Noise/Matrix Interference Inadequate sample cleanup; Co-eluting plasma components Ensure the centrifugation speed and time are sufficient. The validated method showed that matrix effects were within acceptable limits, so verify your protocol matches the one described [1].
Low Sensitivity at LLOQ Inefficient ionization; Low instrument response Optimize MS/MS parameters: Capillary voltage: 2.88 kV, Cone voltage: 78 V, Source Temp: 150°C, Desolvation Temp: 500°C [1].
Frequently Asked Questions

Q1: What is the mass spectrometry transition for RBX? A1: The precursor ion for RBX is m/z 469.18 [M+H]+. The most abundant product ions (daughter ions) used for quantification and qualification are m/z 84, 58.12, and 98.10 [1].

Q2: Has this method been fully validated? What are the key validation parameters? A2: Yes, the method has been fully validated for use in pharmacokinetic studies [1]. Key parameters are:

  • Linearity: The calibration curve was linear over the range of 25–1000 ng/mL with a correlation coefficient (r) greater than 0.997 [1] [2].
  • Precision: Both intra-day and inter-day precision were within 11.8% [1] [2].
  • Accuracy: The reported accuracy was within 3.4% [1] [2].
  • Stability, Recovery, and Matrix Effect: All were confirmed to be within acceptable limits [1].

Experimental Workflow Diagram

The following diagram visualizes the complete experimental workflow for determining RBX in plasma, from sample preparation to data analysis.

rbxa_workflow RBX Analysis Workflow start Start with Plasma Sample prep Sample Preparation • Add Internal Standard (Atorvastatin) • Protein Precipitation with Acetonitrile • Vortex & Centrifuge start->prep evap Evaporate Supernatant • Dry under Nitrogen Stream prep->evap reconst Reconstitute Residue • Use 90% Methanol evap->reconst inject UPLC-MS/MS Analysis reconst->inject data Data Acquisition & Quantification • MRM Mode (m/z 469.18 → 84) • RT: 0.85 min inject->data end End data->end

Key Considerations for Method Optimization

  • Plasma Protein Binding: While not directly detailed in the RBX method, be aware that high plasma protein binding can influence a drug's recovery, distribution, and clearance. For highly bound drugs, specialized techniques like flux dialysis or ultracentrifugation may be required for accurate measurement of the free fraction, which is pharmacologically active [3] [4].
  • High-Throughput Potential: The described UPLC-MS/MS method features a very short run time (3 minutes total with a 0.85-minute retention time for RBX), making it suitable for high-throughput analysis in drug discovery and development settings [1] [5].

References

reducing Ruboxistaurin analytical run time chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Validated Fast LC-MS/MS Method for Ruboxistaurin

The following table summarizes a published LC-MS/MS method with a very short run time, suitable for quantifying RBX in rat plasma. This can serve as a robust starting point for your own method development [1] [2].

Parameter Specification
Analytical Technique Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Column Acquity UPLC HSS T3 (1.0 × 100 mm)

| Mobile Phase | A: 10 mM Ammonium Formate, 0.2% Trimethylamine, 1% Acetonitrile, pH 7.2 B: 0.2% Formic Acid, 0.2% Trimethylamine in Acetonitrile | | Gradient Program | Starts at 1.0% A, increases to 80% A over 2.0 min, returns to 1.0% A at 2.5 min. | | Flow Rate | 0.4 mL/min | | Total Run Time | 3 min | | Retention Time (RBX) | 0.85 ± 0.03 min | | Detection (MRM) | RBX: m/z 469.18 → 84.00 / 58.12 / 98.10 IS (Atorvastatin): m/z 559.60 → 249.90 | | Linearity Range | 25–1000 ng/mL |

Troubleshooting Guide: Shortening Run Time & Resolving Issues

Here are common challenges and solutions when working with fast chromatography methods, synthesized from the RBX method and general HPLC/UPLC principles [1] [3].

Problem Potential Causes & Solutions

| Long Run Time | • Cause: Gradient program is too long or shallow. • Solution: Steepen the gradient. The validated method uses a 2.5-min gradient [1]. • Cause: Flow rate is too low. • Solution: Consider moderately increasing flow rate (e.g., from 0.4 mL/min), ensuring system pressure remains within limits [3]. | | Broad Peaks | • Cause: Column temperature too low. • Solution: Increase column temperature [3]. • Cause: Extra-column volume (e.g., tubing with large internal diameter). • Solution: Use shorter, narrower internal diameter tubing between the column and detector [3]. | | Peak Tailing | • Cause: Secondary interactions with the column. • Solution: Modify mobile phase composition (e.g., pH, buffer concentration) or use a different column chemistry [3]. | | Retention Time Drift | • Cause: Poor mobile phase or column temperature control. • Solution: Use a thermostat column oven and prepare fresh mobile phase daily [1] [3]. • Cause: Column not properly equilibrated. • Solution: Increase column equilibration time with the starting mobile phase [3]. | | High Backpressure | • Cause: Blockage in the system (common with UPLC's small particles). • Solution: Flush and clean the system. Filter all samples and mobile phases [3] [4]. |

Experimental Protocol: Implementing the Fast RBX Method

This is a detailed methodology based on the cited research [1].

1. Chemicals and Reagents

  • RBX standard and Internal Standard (IS) - Atorvastatin.
  • Solvents: HPLC-grade acetonitrile, methanol, and water. Analytical-grade formic acid, ammonium formate, and trimethylamine.

2. Instrumentation and Conditions

  • UPLC System: Equipped with a quaternary solvent manager and refrigerated autosampler (set to 10°C).
  • Mass Spectrometer: Triple quadrupole with an Electrospray Ionization (ESI) source in positive ion mode.
  • Key MS Parameters (from the method):
    • Capillary Voltage: 2.88 kV
    • Source Temperature: 150°C
    • Desolvation Temperature: 500°C
    • Cone Gas Flow: 150 L/h
    • Desolvation Gas Flow: 650 L/h

3. Sample Preparation (Protein Precipitation)

  • Pipette 200 µL of plasma sample into a tube.
  • Add 20 µL of the internal standard working solution.
  • Add 1 mL of acetonitrile to precipitate proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 20,000 rpm for 15 minutes.
  • Transfer the supernatant to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the dry residue with 900 µL of 90% methanol and inject into the UPLC-MS/MS system.

4. Optimization Workflow The diagram below outlines a logical pathway to systematically reduce the analytical run time for your RBX method.

f start Start with Baseline Method eval Evaluate Current Chromatogram start->eval opt1 Optimize Gradient (Steepen slope) eval->opt1 opt2 Adjust Flow Rate (Increase moderately) opt1->opt2 opt3 Fine-tune Column Temperature opt2->opt3 check Check System Pressure and Peak Shape opt3->check pass Passed? Run Full Validation check->pass Yes fail Failed? Return to Optimization check->fail No success Method Finalized pass->success fail->opt1

Key Principles for Ultra-Fast Chromatography

  • UPLC Technology: The method's speed is achieved by using UPLC, which employs columns packed with sub-2 μm particles and operates at high pressures. This provides superior chromatographic resolution and speed compared to traditional HPLC [4].
  • Gradient vs. Isocratic: Fast separations often use a gradient elution (as in the RBX method) to quickly elute compounds with different polarities, rather than a constant isocratic mobile phase [1].
  • Method Validation: After optimizing for speed, remember to re-validate the method's precision, accuracy, linearity, and stability to ensure the data remains reliable [1].

References

improving Ruboxistaurin limit of quantification sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Validated LC-MS/MS Method for Ruboxistaurin

The core of a sensitive analysis is a robust method. The following table summarizes a fully validated LC-MS/MS method for RBX in rat plasma, which achieved an LOQ of 25 ng/mL [1]. This provides a benchmark that you can refine further.

Parameter Specification
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LOQ 25 ng/mL [1]
Linear Range 25 - 1000 ng/mL [1]
Retention Time 0.85 ± 0.03 minutes [1]

| Mass Transitions (MRM) | RBX: 469.18 → 84.00 / 58.12 / 98.10 [1] IS (Atorvastatin): 559.60 → 249.90 [1] | | Chromatography Column | Acquity UPLC HSS T3 (1.0 × 100 mm) [1] | | Sample Volume | 200 µL rat plasma [1] | | Sample Preparation | Protein precipitation with acetonitrile (1 mL), reconstitution in 90% methanol [1] | | Internal Standard | Atorvastatin [1] |

Troubleshooting Guide & FAQs

Here are some common challenges and potential solutions to improve your method's performance and sensitivity.

FAQ 1: How can I lower the LOQ below 25 ng/mL? Improving sensitivity often involves optimizing the sample clean-up and the mass spectrometry conditions.

  • Potential Solution 1: Re-evaluate Sample Preparation. The referenced method uses protein precipitation, which is simple but can leave more matrix interference. Consider switching to a solid-phase extraction (SPE) method. Another study measuring RBX in human plasma used a 96-well SPE block with a carboxypropyl acid (CBA) stationary phase, which can provide a cleaner sample and potentially enhance signal-to-noise ratio at lower concentrations [2].
  • Potential Solution 2: Optimize MS/MS Detection. Ensure the mass spectrometer's source and collision parameters are finely tuned for RBX. The validated method used specific cone and capillary voltages, as well as a collision energy of 30 eV for RBX [1]. Re-optimizing these parameters for your specific instrument could yield significant sensitivity gains.

FAQ 2: My analyte peak shows interference or poor shape. What should I check? This usually points to issues with chromatographic separation or matrix effects.

  • Potential Solution 1: Fine-tune the Mobile Phase. The fast separation (0.85 min) was achieved using a gradient of 10 mM ammonium formate (pH 7.2) and acetonitrile with modifiers [1]. Adjusting the pH, gradient slope, or the percentage of organic modifier can improve peak resolution and shape.
  • Potential Solution 2: Assess the Matrix Effect. The validation study confirmed that the matrix effect was within acceptable limits for their method [1]. You should test this in your own lab by comparing the analyte response in neat solution versus spiked post-extract plasma samples from at least six different sources. If suppression or enhancement is observed, a more selective sample clean-up (like SPE) is necessary.

FAQ 3: The recovery of my internal standard is inconsistent. This can affect quantification accuracy, especially at the lower end of the calibration curve.

  • Potential Solution: Verify the stability of your internal standard, atorvastatin, in the solution used for reconstitution and during the analysis process. Also, ensure that the protein precipitation step is highly consistent in terms of vortexing time and centrifugation speed [1].

Detailed Experimental Protocol

Below is a step-by-step protocol based on the validated method, which you can use as a starting point for your own optimization work [1].

Sample Preparation Workflow:

G Start Start with 200 µL rat plasma A Spike with RBX and 20 µL Internal Standard (Atorvastatin) Start->A B Add 1 mL Acetonitrile for Protein Precipitation A->B C Vortex for 1 minute B->C D Centrifuge at 20,000 rpm for 15 minutes C->D E Transfer supernatant to clean glass tube D->E F Evaporate to dryness under nitrogen stream E->F G Reconstitute residue in 900 µL 90% Methanol F->G End Inject into LC-MS/MS G->End

LC-MS/MS Analysis Workflow:

G A Sample Injection B UPLC Separation (HSS T3 Column, 1.0x100mm) A->B C ESI Ion Source (Positive Ion Mode) B->C D Mass Selection (Q1 Quadrupole) C->D E Fragmentation (Collision Cell) D->E F Fragment Selection (Q3 Quadrupole) E->F G Signal Detection F->G

1. Sample Preparation

  • Prepare calibration standards in Eppendorf tubes with concentrations from 25 to 1000 ng/mL.
  • To 200 µL of blank rat plasma, add the appropriate working standard solution of RBX and 20 µL of the internal standard (Atorvastatin) working solution [1].
  • Add 1 mL of acetonitrile to precipitate proteins. Vortex the mixture for 1 minute.
  • Centrifuge the samples at 20,000 rpm for 15 minutes.
  • Carefully transfer the supernatant to a clean 5 mL Pyrex glass tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
  • Reconstitute the dry residue in 900 µL of 90% methanol, vortex to mix, and transfer to an autosampler vial for analysis [1].

2. Instrumental Analysis (LC-MS/MS)

  • Chromatography:
    • System: Ultra-Performance Liquid Chromatography (UPLC)
    • Column: Acquity UPLC HSS T3 (1.0 × 100 mm)
    • Mobile Phase: Solvent A (10 mM ammonium formate, 0.2% trimethylamine, 1% acetonitrile, pH 7.2); Solvent B (0.2% formic acid, 0.2% trimethylamine in acetonitrile).
    • Gradient: Start at 1.0% A, increase to 80% A over 2.0 min, return to 1.0% A at 2.5 min.
    • Flow Rate: 0.4 mL/min.
    • Run Time: 3 minutes.
    • Autosampler Temperature: 10 °C [1].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI), positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Key MS Parameters: Capillary voltage: 2.88 kV; Cone voltage: 78 V; Source temperature: 150°C; Desolvation temperature: 500°C; Collision energy (RBX): 30 eV [1].

Key Pathways and Workflows for Method Development

To systematically improve your method, it helps to understand the logical flow from problem identification to solution implementation, and how the drug's properties can influence the analysis.

Method Optimization Logic

G Goal Goal: Improve LOQ Sensitivity Problem Identify Problem Goal->Problem Cause1 High Background Noise Problem->Cause1 Cause2 Low Analyte Signal Problem->Cause2 Solution1 Action: Improve Chromatography (e.g., finer gradient, different column) Cause1->Solution1 Solution3 Action: Optimize MS/MS (e.g., collision energy, source temps) Cause2->Solution3 Solution2 Action: Cleaner Sample Prep (e.g., switch to SPE) Solution1->Solution2

Drug Property Considerations

G Property Key Property: RBX is a CYP3A4 Substrate Implication1 Extensive Metabolism Property->Implication1 Implication2 Potential for Interference from Metabolites Property->Implication2 Consideration1 Ensure chromatographic method separates RBX from major metabolites Implication1->Consideration1 Consideration2 Confirm MS/MS transitions are highly specific to RBX Implication2->Consideration2

I hope this technical support guide provides a solid and actionable starting point for your work on optimizing this compound quantification.

References

Troubleshooting Ruboxistaurin Protein Binding Assays: A Quick Guide

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of common issues, their potential causes, and solutions to help you quickly identify and resolve problems in your assays.

Problem Phenomenon Potential Causes Suggested Solutions & Troubleshooting Steps
High Background Noise/Non-specific Binding Non-specific protein adsorption to surfaces; impure protein samples; suboptimal buffer conditions [1]. Use blocking agents (e.g., BSA, casein); include control with non-binding protein variant; optimize washing steps; improve protein purification [1].
Low Signal or Poor Binding Affinity Loss of protein activity; incorrect protein folding or lack of post-translational modifications; surface immobilization altering protein conformation [1]. Verify protein quality and folding; consider mammalian expression systems for correct post-translational modifications; switch to an in-solution assay method [1].
Inconsistent Results (Poor Reproducibility) Protein instability or degradation; assay condition fluctuations; improper experimental replication [1]. Perform experiments in triplicate; ensure protein stability with optimal buffers and storage; use independent methods for validation [1].
Artifacts from Surface Immobilization Steric hindrance from surface tethering; improper orientation of the immobilized protein; non-physiological conditions of surface-based assays (e.g., SPR, BLI) [1]. Consider using in-solution techniques like Microfluidic Diffusional Sizing (MDS) or Isothermal Titration Calorimetry (ITC) to avoid surface-related artifacts [1].

Detailed Troubleshooting and FAQs

How can I minimize non-specific binding in my assay?

Non-specific binding is a common hurdle that can obscure true signal.

  • Use Effective Blocking Agents: Incubate your assay surfaces (e.g., sensor chips, wells) with inert proteins like BSA or casein to occupy non-specific binding sites before introducing your target protein [1].
  • Implement Stringent Controls: Always run a control experiment using a non-binding protein variant or a well that lacks the target protein. This helps quantify the level of non-specific binding for accurate subtraction from your final results [1].
  • Optimize Buffer Composition and Washing: The ionic strength and pH of your buffer can influence electrostatic interactions. Fine-tuning these parameters, along with the duration and composition of wash steps, can help remove unbound or weakly bound molecules without disrupting the specific interaction of interest [1].
My protein seems inactive or poorly functional. How can I improve this?

The quality of your protein reagents is paramount for a successful binding assay.

  • Review Your Protein Production System: For proteins like PKC isoforms that require specific post-translational modifications for activity, mammalian, insect, or yeast expression systems are often superior to bacterial systems, which may produce proteins that lack these crucial modifications [1].
  • Ensure High Purity and Proper Folding: Employ rigorous purification methods such as affinity chromatography and size-exclusion chromatography. These techniques help isolate a homogeneous and functional protein population, free from aggregates or misfolded species that can interfere with the assay [1].
My results are inconsistent between runs. What should I check?

Poor reproducibility can stem from several factors related to protocol and sample handling.

  • Prioritize Replication and Statistical Analysis: Ensure all experiments are performed with a sufficient number of replicates (e.g., triplicates or more) and that proper statistical analysis is applied to evaluate the significance of your results [1].
  • Maintain Protein Stability: Proteins can degrade or aggregate if stored improperly. Use stabilizing buffers, maintain recommended temperatures, and avoid multiple freeze-thaw cycles to preserve protein activity across different experimental runs [1].
  • Validate with an Orthogonal Method: If possible, confirm key findings using a different assay technology. For instance, if you primarily use a surface-based method like Surface Plasmon Resonance (SPR), validating with an in-solution technique like MDS or ITC can boost confidence in your results [1].

Experimental Workflow: PKC-β Binding Assay

For studies on Ruboxistaurin (a PKC-β inhibitor), the experimental workflow often involves assessing downstream effects in cellular models. Below is a generalized protocol based on common practices in the literature for cell-based assays [2] [3].

G Start Start Experiment Culture Cell Culture (HCAECs or HUVECs) Start->Culture Group Experimental Grouping Culture->Group HG Hyperglycemic/Growth Factor Stimulation Group->HG Drug This compound Treatment HG->Drug Harvest Cell Harvest and Lysis Drug->Harvest Protein Protein Quantification (BCA Assay) Harvest->Protein Immunoblot Immunoblotting Protein->Immunoblot Analyze Data Analysis Immunoblot->Analyze End End Analyze->End

Key Steps in the Workflow:

  • Cell Culture: Use relevant endothelial cell lines, such as Human Coronary Artery Endothelial Cells (HCAECs) or Human Umbilical Vein Endothelial Cells (HUVECs) [2] [3]. Culture them under standard conditions (e.g., 37°C, 5% CO₂).
  • Experimental Grouping: Divide cells into logical groups (e.g., normoglycemic control, hyperglycemic challenge, hyperglycemic challenge + this compound treatment) [2] [3].
  • Stimulation & Treatment: Stimulate cells with high glucose or growth factors to activate PKC-β pathways. Co-incubate with this compound (common concentrations in literature range from 10 nM to 400 nM) for a specified period [2] [3].
  • Cell Lysis and Protein Quantification: Harvest cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a standardized method like the BCA assay to ensure equal loading [2].
  • Immunoblotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against key signaling molecules. Examples include:
    • Phospho-Akt (Ser473) and Total Akt to assess pro-survival pathways [2].
    • Cleaved Caspase-3 and PARP to evaluate apoptosis [2].
    • Phospho-BAD to examine inhibition of pro-apoptotic signals [2].
  • Data Analysis: Detect bands using chemiluminescence and analyze band density to quantify changes in protein phosphorylation or expression levels.

PKC-β Signaling and this compound Mechanism

Understanding the pathway you are investigating is crucial for effective troubleshooting. The following diagram illustrates the core signaling pathway involving PKC-β and the inhibitory action of this compound, as described in the literature [2] [4].

G HG Hyperglycemia/Growth Factors GPCR GPCR/Receptor Activation HG->GPCR PLC PLC-γ activation GPCR->PLC DAG DAG accumulation PLC->DAG PKCb PKC-β Activation DAG->PKCb ROS ROS Production NADPH Oxidase PKCb->ROS Apoptosis Pro-apoptotic Signaling (e.g., BAD, Caspase-3) PKCb->Apoptosis Survival Pro-survival Signaling ( e.g., Akt) PKCb->Survival RBX This compound (RBX) Inhibition RBX->PKCb Inhibits

Pathway Explanation:

  • Activation: Factors like hyperglycemia or growth factors activate cell surface receptors, leading to the activation of Phospholipase C (PLC). PLC cleaves membrane phospholipids (PIP₂) to generate Diacylglycerol (DAG), a key activator of classical PKC isoforms [4].
  • PKC-β Role: Elevated DAG levels lead to the membrane translocation and activation of PKC-β. Once active, PKC-β phosphorylates numerous downstream targets. It can promote Reactive Oxygen Species (ROS) production via NADPH oxidase and influence both pro-apoptotic and pro-survival signaling pathways [2] [4].
  • This compound Action: this compound (RBX) is a selective ATP-competitive inhibitor of PKC-β. It binds to the kinase domain, preventing PKC-β from phosphorylating its substrates. This inhibition has been shown to restore pro-survival signaling (e.g., p-Akt) and reduce pro-apoptotic signals (e.g., cleaved caspase-3) in endothelial cells under stress, explaining its therapeutic potential [2] [5].

References

Ruboxistaurin hERG channel blockade concerns

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Ruboxistaurin & hERG Channel Blockade

Q: What is the specific concern regarding this compound and the hERG channel? A: In vitro studies have demonstrated that this compound can block the hERG (human ether-à-go-go-related gene) potassium channel. The reported half-maximal inhibitory concentration (IC₅₀) is 35.6 nM [1]. Blockade of this channel is a well-known mechanism by which drugs can prolong the QT interval on an electrocardiogram, potentially leading to a serious heart rhythm condition called Torsades de Pointes.

Q: Was this effect observed in clinical trials? A: Yes. Data from a clinical trial (study B7a-LC-MBDT) showed that treatment with this compound led to a small but statistically significant prolongation of the QT interval, particularly observed in female patients [1].

Q: Does this mean this compound is not safe for clinical use? A: The QT prolongation was a major factor in regulatory decisions. A European Medicines Agency assessment report concluded that for a condition like diabetic retinopathy, which develops slowly over years, the immediate risk of ventricular tachycardia and sudden death from a QT-prolonging drug was a significant concern. This contributed to the drug application being withdrawn in Europe and the US for its initial indications [1]. Its use remains investigational, and careful cardiac monitoring is essential in any future trials.

Experimental Protocol: hERG Channel Inhibition Assay

For researchers needing to evaluate the hERG blockade potential of this compound or its analogs, the following detailed methodology for a cell-based thallium flux assay can be employed [2]. This protocol is optimized for a high-throughput 1536-well plate format.

1. Principle: The assay uses thallium ions (Tl⁺) as a surrogate for potassium ions (K⁺). Cells stably expressing the hERG channel are loaded with a fluorescent dye that is sensitive to Tl⁺. When the hERG channels are opened, Tl⁺ enters the cell and binds to the dye, causing a fluorescence increase. If a test compound (e.g., this compound) blocks the hERG channel, the fluorescence signal is reduced [2].

2. Key Materials:

  • Cell Lines: hERG-U2OS or hERG-HEK293 stable cell lines.
  • Critical Reagents: FluxOR II Potassium Ion Channel Assay Kit.
  • Equipment: FDSS-7000EX or similar kinetic plate reader capable of simultaneous dispensing and detection.
  • Controls: Astemizole (a known hERG channel blocker) as a positive control.

3. Procedure: The workflow for the thallium flux assay is outlined below.

G start Plate hERG-cells in 1536-well plate A Incubate 18h (37°C, 5% CO₂) start->A B Add FluxOR dye Loading Buffer A->B C Incubate 1h (Room Temp, Dark) B->C D Dispense test compound (e.g., this compound) C->D E Incubate 10 min (Room Temp) D->E F Add Stimulation Buffer (Contains Thallium & KCl) E->F G Immediate fluorescence read (FDSS plate reader, 2 min) F->G H Data Analysis: Calculate % hERG inhibition G->H

4. Data Analysis:

  • The fluorescence signal is measured over time immediately after adding the Stimulation Buffer.
  • The level of hERG channel inhibition is calculated by comparing the signal in compound-treated wells to the signals in negative control (vehicle) and positive control (e.g., astemizole) wells.

Quantitative Data Summary

The table below summarizes the key quantitative findings related to this compound's hERG activity.

Parameter Value Context / Assay Type Source
hERG Blockade (IC₅₀) 35.6 nM In vitro assay [1]
Clinical QT Effect Significant prolongation Observed in female patients in a Phase 3 clinical trial [1]
Assay Positive Control (IC₅₀) Astemizole hERG thallium flux assay (control compound) [2]

Contextualizing the hERG Finding

To fully understand the risk profile of this compound, it's important to balance the hERG safety concern with its investigated therapeutic mechanism.

  • Primary Therapeutic Target: this compound is a potent and selective inhibitor of protein kinase C beta (PKC-β) isoforms [1] [3].
  • Therapeutic Goal in Cardiology: Research in large animal models (pigs) of heart failure post-myocardial infarction has shown that this compound can improve cardiac contractility, ejection fraction, and promote beneficial ventricular remodeling [4] [5]. This suggests a potential novel therapeutic approach for heart failure.

The diagrams below illustrate this balance between the drug's investigated benefit and its known risk.

G PKCi This compound (PKC-β Inhibitor) Benefit Therapeutic Benefit PKCi->Benefit  Improves contractility & remodeling  in heart failure models Risk Safety Risk PKCi->Risk  Blocks hERG channel  (IC₅₀ = 35.6 nM)  Prolongs QT interval

References

addressing Ruboxistaurin QTc prolongation in clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Ruboxistaurin & QT Prolongation: Risk Summary

The key identified risk from clinical trials is that this compound can cause a small but significant prolongation of the QT interval. The following table summarizes the core evidence:

Aspect Details
Clinical Evidence Identified in at least one Phase 3 clinical trial (Study B7a-LC-MBDT) [1].
Observed Effect A "small but significant" QT prolongation was noted, with a more pronounced effect in female subjects [1].
Proposed Mechanism In vitro data indicates this compound blocks the hERG channel (IKr potassium channel) with an IC50 of 35.6 nM, which disrupts cardiac repolarization [1].
Regulatory Outcome Concerns over QT prolongation were a "major safety concern" cited by the European Medicines Agency, contributing to the non-approval of the drug for diabetic retinopathy [1].

A Researcher's Guide to Evaluating QT Prolongation

For scientists developing protocols or analyzing data, here are essential methodologies for assessing drug-induced QT prolongation.

Standardized QT Measurement Protocol

A consistent method for measuring the QT interval on an electrocardiogram (ECG) is critical for reliable data [2].

  • Measurement Point: Measure the QT interval from the initial inflection of the Q wave to the end of the T wave.
  • Defining T-wave End: The end is defined as the intersection of a tangent to the steepest slope of the last limb of the T wave and the baseline.
  • Averaging: Determine the QT interval as a mean value based on at least 3–5 cardiac cycles.
  • Correction for Heart Rate: Apply a correction formula (e.g., Bazett's) to calculate the corrected QT (QTc) interval. The formula is QTc = QT / √RR, where RR is the interval between the measured complex and the preceding one [2].
Risk Factor Assessment & Stratification

The risk of clinically significant QT prolongation and Torsades de Pointes (TdP) is heightened by specific patient factors. When designing trials, stratifying for these risk factors is crucial [2].

Table: Key Risk Factors for Drug-Induced Torsades de Pointes (TdP)

Non-Modifiable Risk Factors Potentially Modifiable Risk Factors
Female sex Use of QT-prolonging drugs
Age >65 years Uncorrected electrolyte disturbances (hypokalemia, hypomagnesemia, hypocalcemia)
Congenital Long QT Syndrome Bradycardia
Structural heart disease (e.g., heart failure) Impaired hepatic or renal function (affecting drug metabolism)
Recent cardioversion with a QT-prolonging drug [2]
Supporting In-Vitro Assays

In addition to clinical ECG monitoring, foundational in vitro assays are standard in drug development.

  • hERG Channel Assay: This is a critical early test. It measures a compound's ability to inhibit the IKr potassium current encoded by the hERG gene. An IC50 value (like the 35.6 nM reported for this compound) quantifies the drug's potency for this undesirable effect [1].
  • Isolated Cardiac Tissue Studies: Further in vitro evaluation can be performed using preparations like canine Purkinje fibers to assess the drug's impact on action potential duration and other electrophysiological parameters [1].

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the clinical significance of a small QT prolongation? Even small increases in QTc are taken seriously. An increase of >5 ms is considered a potential increased risk for TdP, and an increase of >20 ms carries a significant increased risk. For context, every 10 ms increase in QTc is associated with a 5-7% increase in the risk of TdP [2].

Q2: Were there other safety concerns with this compound besides QT prolongation? During development, there were also concerns about an increase in creatine phosphokinase (CPK) levels in a large animal study, suggesting potential effects on muscle function [1].

Q3: Is this compound approved for any indication? Currently, this compound is not approved for clinical use in the United States or Europe. The application was withdrawn after regulatory agencies required additional efficacy and safety data, with QT prolongation being a major factor [1].

Mechanistic Pathway of this compound-Induced QT Prolongation

The diagram below illustrates the proposed biological pathway by which this compound is believed to cause QT prolongation.

G RBX This compound hERG Blocks hERG Channel RBX->hERG IKr Inhibits IKr Potassium Current hERG->IKr Repol Delayed Ventricular Repolarization IKr->Repol QT Prolonged QT Interval on ECG Repol->QT TdP Increased Risk of Torsades de Pointes (TdP) QT->TdP In presence of other risk factors

The primary mechanism is the direct blockade of the hERG potassium channel, not its intended inhibition of Protein Kinase C-beta (PKC-β) [1].

Key Takeaways for Drug Development Professionals

  • Safety Profiling is Critical: The case of this compound underscores the necessity of comprehensive cardiac safety profiling, including thorough QTc assessment in clinical trials and supporting in vitro hERG data, even for non-cardiac drugs.
  • Context Matters: The clinical impact of a QTc signal can be profound. Regulatory bodies weigh the risk of an adverse event (like sudden cardiac death from TdP) against the drug's benefits for the target condition.
  • Consult Resources: Utilize established resources like CredibleMeds [3] for updated information on the QT-prolonging potential of marketed drugs and comparators.

References

Validated LC-MS/MS Method for Ruboxistaurin in Rat Plasma

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key parameters of a validated UPLC-MS/MS method for determining Ruboxistaurin in rat plasma, as detailed in a 2023 study [1]. This method provides a robust foundation for method transfer between laboratories.

Parameter Specification / Value
Analytical Technique Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Chromatography Column Acquity UPLC HSS T3 (1.0 × 100 mm) [1]

| Mobile Phase | Solvent A: 10 mM ammonium formate, 0.2% trimethylamine, 1% ACN, pH 7.2 Solvent B: 0.2% formic acid, 0.2% trimethylamine in ACN [1] | | Gradient Program | Starts at 1.0% A, increases to 80% A over 2.0 min, returns to 1.0% A at 2.5 min [1] | | Flow Rate | 0.4 mL/min [1] | | Run Time | 3 minutes [1] | | Retention Time (RBX) | 0.85 ± 0.03 minutes [1] | | Mass Transitions (RBX) | Parent ion (m/z): 469.18 → Daughter ions (m/z): 84, 58.12, 98.10 [1] | | Internal Standard (IS) | Atorvastatin [1] | | Linear Range | 25–1000 ng/mL (r > 0.997) [1] | | Sample Preparation | Protein precipitation with acetonitrile [1] | | Precision (Intra-/Inter-day) | Within 11.8% [1] | | Accuracy | Within 3.4% [1] |

Troubleshooting Guide & FAQs for Method Transfer

This guide addresses potential issues during the transfer of the this compound analytical method, based on the validated parameters.

Frequently Asked Questions
  • Q1: What is the most critical step to ensure reproducibility in the sample preparation?

    • A: The protein precipitation step is crucial. Consistent vortexing time (1 minute) and centrifugation speed/time (20,000 rpm for 15 minutes) are essential for reproducible recovery of the analyte and to minimize matrix effects [1].
  • Q2: My analyte peak shape is poor or retention time is shifting. What should I check?

    • A: This often relates to the chromatography system.
      • Mobile Phase Freshness: Ensure mobile phase solvents are freshly prepared and the pH is accurately adjusted to 7.2 for Solvent A.
      • Column Degradation: Confirm that the UPLC HSS T3 column is performing within specifications. A degraded column can lead to peak broadening and retention time shifts.
      • Gradient Delivery: Verify that the UPLC system is delivering the specified gradient accurately [1].
  • Q3: I am observing a high matrix effect or signal suppression. How can I mitigate this?

    • A: The 2023 study specifically evaluated and confirmed that the matrix effect was within acceptable limits for this method [1]. If you encounter this issue:
      • Ensure the sample preparation protocol is followed exactly.
      • Use high-quality reagents and ensure the plasma matrix used for calibration standards matches the study samples as closely as possible.
      • The use of a stable isotope-labeled internal standard for RBX would be ideal, but the validated method successfully used atorvastatin as an analogue IS [1].
Troubleshooting Flowchart

The following diagram outlines a logical workflow for diagnosing and resolving common issues with the RBX LC-MS/MS method.

rbxtroubleshooting start Problem: Inconsistent/Invalid Results step1 Review Sample Preparation (Vortex & Centrifuge Settings) start->step1 step1->step1 Incorrect step2 Check Chromatographic Conditions (Column, Mobile Phase pH, Gradient) step1->step2 Preparation OK step2->step2 Incorrect step3 Verify Mass Spectrometer Calibration & Ion Transitions step2->step3 Chromatography OK step3->step3 Incorrect step4 Re-validate Method Performance with Fresh Calibration Standards step3->step4 MS Performance OK step4->step1 Failed QC end Method Performing within Spec step4->end

Experimental Protocol Summary

Here is a detailed methodology for the determination of this compound in rat plasma, based on the cited study [1].

Detailed Methodology: LC-MS/MS Analysis of this compound
  • Instrument Setup

    • System: UPLC system coupled to a triple quadrupole tandem mass detector with an Electrospray Ionization (ESI) source.
    • Ion Mode: Positive ion mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • MS Parameters: Refer to Table 1 in the original publication for detailed settings like capillary voltage, cone voltage, and desolvation temperature [1].
  • Solution and Sample Preparation

    • Stock Solutions: Prepare stock solutions of RBX and Atorvastatin (IS) in methanol at 1000 µg/mL. Store at -30°C.
    • Working Standards & QC Samples: Dilute stock solutions with methanol to create working standards. Prepare Quality Control (QC) samples at low (100 ng/mL), intermediate (500 ng/mL), and high (1000 ng/mL) concentrations by spiking working solutions into blank rat plasma.
    • Plasma Sample Processing:
      • Pipette 200 µL of plasma (calibrator, QC, or unknown) into a tube.
      • Add 20 µL of the Internal Standard working solution.
      • Precipitate proteins by adding 1 mL of acetonitrile.
      • Vortex mix for 1 minute.
      • Centrifuge at 20,000 rpm for 15 minutes.
      • Transfer the supernatant to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen.
      • Reconstitute the dry residue with 900 µL of 90% methanol and inject into the UPLC-MS/MS system.

Key Takeaways for a Successful Transfer

  • Adherence to Protocol is Critical: The published method is fully validated. For a smooth transfer, follow the specified parameters for chromatography, mass spectrometry, and sample preparation as closely as possible.
  • Focus on Sample Prep: The protein precipitation step is a key source of potential variability. Standardizing this process across laboratories is essential.
  • Establish System Suitability: Before analyzing study samples, ensure the LC-MS/MS system meets performance criteria by running a set of calibration standards and QCs as per the method's validation report.

References

Ruboxistaurin co-administration with CYP3A4 inducers

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Ruboxistaurin and CYP3A4 Inducers

Q1: What is the clinical impact of taking this compound with a CYP3A4 inducer? Co-administration significantly reduces the exposure to both this compound and its active metabolite, N-desmethyl this compound. The following table summarizes the quantitative changes observed in a clinical study with the strong inducer rifampicin [1] [2]:

Pharmacokinetic Parameter This compound Change N-desmethyl this compound Change
AUC(0,∞) (Overall Exposure) ↓ ~95% ↓ 77%
Cmax (Peak Concentration) ↓ ~95% ↓ 68%

This level of reduction is expected to severely diminish the drug's therapeutic effect.

Q2: Which drugs or substances are considered strong CYP3A4 inducers? You should avoid concurrent use of this compound with known strong CYP3A4 inducers. The following table lists common examples [1] [3] [4]:

Inducer Category Examples
Antibiotics Rifampicin, Rifapentine
Anticonvulsants Carbamazepine, Phenobarbital, Phenytoin
Other Agents St. John's Wort

Q3: What is the underlying mechanism for this interaction? this compound is primarily metabolized by the CYP3A4 enzyme in the liver and intestinal wall [1] [5]. Strong inducers like rifampicin increase the expression and activity of CYP3A4. This enhanced activity accelerates the breakdown of this compound before it can reach the systemic circulation, leading to the dramatically lower plasma concentrations shown in the table above [1].

The following diagram illustrates this metabolic pathway and the site of induction.

This compound Metabolism and CYP3A4 Induction This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Substrate of Metabolite N-desmethyl This compound CYP3A4->Metabolite  Metabolizes to Inducer Inducer Inducer->CYP3A4 Induces

Q4: What was the experimental protocol used to study this interaction? The primary data comes from a two-period, one-sequence study in healthy male subjects [1]:

  • Period 1 (Control): A single 64 mg oral dose of this compound was administered after a high-fat breakfast.
  • Washout: A 4-14 day interval followed.
  • Period 2 (Induction): Subjects received 600 mg of oral rifampicin daily for 9 days. On day 7 of rifampicin dosing, a second 64 mg dose of this compound was administered.
  • Data Collection: Sequential blood samples were collected for 72 hours after each this compound dose to determine plasma concentrations. CYP3A4 induction was also confirmed by measuring the urinary 6β-hydroxycortisol to cortisol ratio [1].

The workflow of this study is summarized below.

Clinical Study Workflow for CYP3A4 Induction Interaction P1 Period 1: Single 64 mg This compound Dose Washout Washout (4-14 days) P1->Washout Rifampicin Daily 600 mg Rifampicin (Days 1-9) Washout->Rifampicin P2 Period 2: Single 64 mg This compound Dose (Day 7) Rifampicin->P2 PK Pharmacokinetic Analysis P2->PK

Key Takeaways for Researchers

  • Clinical Significance: The interaction between this compound and CYP3A4 inducers is profound and clinically critical. The near-total loss of this compound exposure means concomitant use is contraindicated [1] [2].
  • Study Design Consideration: The one-sequence study design was chosen specifically to avoid the long carry-over effect of enzyme induction [1].
  • Biomarker Note: While the urinary 6β-hydroxycortisol to cortisol ratio confirmed CYP3A4 induction, the study authors noted that this biomarker substantially underestimated the actual impact on this compound exposure [1]. Relying on pharmacokinetic data from clinical studies is essential.

References

Ruboxistaurin stability issues and solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Ruboxistaurin Stability Profile

The table below summarizes the key stability and handling information for this compound.

Aspect Details / Conditions
Recommended Storage (Powder) -20°C, sealed, away from moisture [1] [2]
Recommended Storage (Solution) -80°C (in solvent) [1]
Thermal Shipping Can be shipped at room temperature [3]
Stability in Solution 1 month at -20°C; 6 months at -80°C (sealed, away from moisture) [2]
Incompatible Materials Strong acids, strong alkalis, strong oxidizing agents, strong reducing agents [1]

Solution Preparation Protocols

Standard In Vitro Stock Solution (DMSO)

This is a common method for preparing a concentrated stock solution for cell-based assays [2] [3].

  • Solvent: Use DMSO.
  • Concentration: Prepare a stock solution at 6.7 mg/mL (13.21 mM) [2].
  • Handling:
    • The solution may require ultrasonication to fully dissolve the compound [2].
    • Due to its hygroscopic nature, use newly opened DMSO to prevent moisture absorption, which can affect solubility and compound stability [2].
  • Storage: Aliquot and store the stock solution at -20°C for 1 month or -80°C for 6 months in a sealed container to avoid moisture and repeated freeze-thaw cycles [2].
In Vivo Dosing Solution

For animal studies, the DMSO stock must be further diluted into a biocompatible solvent system [2] [3].

  • Preparation:
    • Take 100 µL of the DMSO stock solution (6.7 mg/mL).
    • Add 400 µL of PEG 300 and mix evenly.
    • Add 50 µL of Tween-80 and mix evenly.
    • Finally, add 450 µL of saline to achieve a final volume of 1 mL and a final this compound concentration of 0.67 mg/mL [2].
  • Alternative Vehicle: Another acceptable vehicle is a 20% SBE-β-CD in Saline solution [2].

Analytical Method for Quantification

A validated LC-MS/MS method can be used to determine the concentration of this compound in plasma or solution, which is crucial for confirming stability and dosing accuracy [4].

  • Instrument: Ultra-Performance Liquid Chromatography (UPLC) system coupled with a triple quadrupole tandem mass detector [4].
  • Column: Acquity UPLC HSS T3 (1.0 × 100 mm) [4].
  • Mobile Phase:
    • Solvent A: 10 mM ammonium formate, 0.2% trimethylamine, 1% acetonitrile, pH 7.2.
    • Solvent B: 0.2% formic acid, 0.2% trimethylamine in acetonitrile [4].
  • Gradient: Starts at 1.0% A, increases to 80% A over 2.0 min, then returns to 1.0% A at 2.5 min [4].
  • Flow Rate: 0.4 mL/min [4].
  • Run Time: 3 minutes [4].
  • Detection (MS): Electrospray ionization (ESI) in positive ion mode. The multiple-reaction monitoring (MRM) transition for this compound is m/z 469.18 → 84, 58.12, or 98.10 [4].
  • Retention Time: Approximately 0.85 minutes [4].

Troubleshooting Common Issues

  • Precipitation in Solution: If compound precipitates from a working solution, ensure it is prepared from a fresh DMSO stock and that the final vehicle composition is correct. Gently warming the solution might help re-dissolve the precipitate.
  • Unexpectedly Low Activity: This could indicate compound degradation.
    • Check the storage conditions and age of your stock solution.
    • Use the LC-MS/MS method described above to verify the concentration and purity of your solution [4].
    • Be aware that CYP3A4 inducers (e.g., rifampicin) can drastically increase the metabolism of this compound, potentially reducing its exposure and efficacy in biological systems [5].
  • Poor Solubility in Aqueous Buffers: this compound is insoluble in water and ethanol [3]. Always prepare a DMSO stock first, then dilute into the aqueous vehicle for experiments. Do not exceed the final recommended concentration of DMSO for your experimental model (typically 0.1-1% for cell cultures).

The following diagram illustrates the core workflow for preparing and handling this compound solutions:

G Start Start: this compound Powder Storage Storage Condition: -20°C, Sealed, Dry Start->Storage Decision1 Solution Type? Storage->Decision1 InVitro In Vitro Stock Decision1->InVitro For Cell Assays InVivo In Vivo Dosing Solution Decision1->InVivo For Animal Studies DMSO Dissolve in DMSO (6.7 mg/mL) InVitro->DMSO InVivo->DMSO Dilute Dilute in Vehicle (e.g., PEG300/Tween-80/Saline) DMSO->Dilute StoreStock Aliquot & Store: -20°C (1 month) -80°C (6 months) DMSO->StoreStock Use Use in Experiment Dilute->Use StoreStock->Use Analyze Optional: Confirm concentration via LC-MS/MS Use->Analyze

References

Ruboxistaurin metabolite interference in analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Known Metabolites of Ruboxistaurin

The table below summarizes the key metabolites of this compound (RBX) identified in preclinical and human studies.

Metabolite Name Metabolic Pathway Relative Potency Key Characteristics & Potential for Interference
N-desmethyl this compound (LY338522) [1] [2] N-demethylation Equipotent to parent drug [1] Primary active metabolite; plasma concentrations comparable to RBX in humans [2]; major cross-interference risk in bioanalysis.
Hydroxylated Metabolites [3] Oxidative metabolism (various positions) Information missing Multiple isomers identified (e.g., on maleimide ring, indole rings, macrocyclic ring) in animal studies [3]; potential for interference.
Metabolite 28 (Diol) [2] Dihydroxylation Information missing Identified in human excreta; presence in plasma unknown; lower interference risk if absent from plasma [2].
N-oxide [3] N-oxidation Information missing Identified in animal studies [3]; potential for interference.

Analytical Methodologies & Separation Strategies

Robust analytical methods, primarily Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), are crucial for separating and quantifying this compound and its metabolites.

  • Recommended Technique: LC-MS/MS is the established method for quantifying RBX and its metabolites in plasma [1] [4] [5]. It provides the necessary selectivity and sensitivity.
  • Chromatographic Conditions: A validated method for rat plasma uses an Acquity UPLC HSS T3 column (1.0 × 100 mm) with a gradient elution [4]. The mobile phases are:
    • Solvent A: 10 mM ammonium formate, 0.2% trimethylamine, 1% acetonitrile (pH 7.2)
    • Solvent B: 0.2% formic acid, 0.2% trimethylamine in acetonitrile [4]
  • Mass Spectrometric Parameters:
    • Ionization Mode: Electrospray Ionization (ESI) in positive mode [4]
    • RBX Transitions: [M + H]+ ion at m/z 469.18 → daughter ions at m/z 84, 58.12, and 98.10 [4] [5]
  • Sample Preparation: Protein precipitation with acetonitrile has been successfully used for sample clean-up in rat plasma [4] [5].

Troubleshooting Common Scenarios

Here are solutions to common issues you might encounter:

  • Problem: Inaccurate quantification of RBX due to co-elution or signal suppression from the N-desmethyl metabolite.
  • Solution: Ensure chromatographic resolution between RBX and its N-desmethyl metabolite. The UPLC method cited can achieve a short retention time for RBX (0.85 minutes) [4] [5], but you must verify separation for all metabolites in your specific setup.
  • Problem: Inconsistent results when studying drug-drug interactions.
  • Solution: Be aware that RBX is a substrate of CYP3A4 [1]. Co-administration with strong CYP3A4 inducers (e.g., rifampicin) can drastically reduce (by ~95%) plasma levels of RBX [1]. This could affect your assay's sensitivity and dynamic range. Conversely, inhibitors may cause metabolite accumulation.

Experimental Workflow for Method Validation

The following diagram outlines a general workflow for developing and validating an analytical method for RBX, incorporating checks for metabolite interference.

experimental_workflow start Start Method Development sp Sample Preparation: Protein Precipitation with Acetonitrile start->sp lc Chromatographic Separation UPLC HSS T3 Column Gradient Elution sp->lc ms MS/MS Detection ESI+ Mode Monitor Specific m/z Transitions lc->ms val Method Validation ms->val int_check Interference Check Analyze individual metabolites in spiked samples val->int_check param Assess Key Parameters: Precision, Accuracy, Linearity Recovery, Matrix Effect int_check->param ready Method Ready for Use param->ready

Key Considerations for Your Experiments

  • Internal Standard: Using a stable isotope-labeled internal standard for RBX (e.g., [2H6]this compound) is ideal [1]. Alternatively, structural analogs like atorvastatin have been used successfully [4].
  • Matrix Effects: The method should be validated for matrix effects. The cited LC-MS/MS method demonstrated that matrix effects were within acceptable limits [4] [5].
  • Metabolite Reference Standards: For definitive identification and quantification, source or synthesize reference standards for N-desmethyl this compound and other metabolites where possible [2].

References

Ruboxistaurin versus other PKC inhibitors efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Ruboxistaurin Efficacy Profile Overview

Condition / Disease Area Key Efficacy Findings Study Type & Duration Citation
Diabetic Retinopathy Reduced risk of sustained moderate visual loss (SMVL); particularly effective in eyes with existing macular edema at baseline (10% vs 25% with placebo). Multicenter Randomized Controlled Trial (RCT), 36-46 months [1]
Diabetic Macrovascular Disease Improved endothelial function (Flow-Mediated Dilation) at 1 min (0.13 mm, p=0.08) and 5 min (0.12 mm, p=0.02) post-cuff deflation. Proof-of-concept RCT, 6 weeks [2] [3]
Diabetic Nephropathy Reduced albuminuria and stabilized creatinine clearance in patients on ACE/ARB therapy. RCT [4] [5]
Heart Failure Enhanced cardiac contractility and reduced heart failure susceptibility in mice; primary target identified as PKCα, not PKCβ. Preclinical animal study [6]

Detailed Experimental Data and Protocols

For researchers, the specific methodologies from key trials are critical for evaluating the data.

  • Diabetic Retinopathy Study (PKC-DRS)

    • Population: 252 subjects with moderately severe to very severe nonproliferative diabetic retinopathy (NPDR) [1].
    • Intervention: this compound (8, 16, or 32 mg/day) or placebo for 36-46 months [1].
    • Primary Endpoint: Progression of diabetic retinopathy (not significantly prevented) [1].
    • Key Secondary Endpoint: Sustained Moderate Visual Loss (SMVL), significantly reduced by the 32 mg/day dose, particularly in a subgroup with baseline macular edema [1].
  • Macrovascular Endothelial Function Study

    • Population: Patients with type-2 diabetes [2] [3].
    • Intervention: this compound (32 mg/day) or placebo for 6 weeks [2] [3].
    • Primary Protocol: Brachial artery flow-mediated dilation (FMD) measured by ultrasound. Fasting participants underwent baseline imaging, 5-minute arterial occlusion with a cuff, and post-deflation imaging at 1 and 5 minutes to assess endothelium-dependent vasodilation. Endothelium-independent dilation was assessed via nitroglycerin [3].
    • Key Result: Significant improvement in FMD, a surrogate for macrovascular health, was observed [2] [3].

Mechanism of Action and Selectivity

This compound's defining characteristic is its high selectivity for the PKC-β isoform.

G Hyperglycemia Hyperglycemia DAG DAG Hyperglycemia->DAG PKC_beta PKC_beta DAG->PKC_beta PKC_alpha PKC_alpha DAG->PKC_alpha PKC_gamma PKC_gamma DAG->PKC_gamma Vasculopathy Vasculopathy PKC_beta->Vasculopathy  Contributes to PKC_alpha->Vasculopathy  e.g., Cardiac effects PKC_gamma->Vasculopathy RBX This compound RBX->PKC_beta  Selective Inhibition

Diagram: this compound selectively inhibits the PKC-β isoform activated by hyperglycemia-induced diacylglycerol (DAG), a key driver of diabetic microvasculopathy. Its action on other isoforms like PKCα is considerably weaker [7] [5].

Key Differentiators from Other PKC Inhibitors

This compound's profile presents clear differentiators for research and development considerations.

  • Selectivity vs. Broad-Spectrum Inhibition: As a highly selective PKC-β inhibitor, this compound was designed to target pathology in diabetic microvascular complications without broadly disrupting other PKC isoform signaling, potentially reducing off-target effects [7] [5]. This contrasts with earlier, non-selective PKC inhibitors (e.g., PKC412), which were associated with severe adverse effects [5].
  • Efficacy Beyond the Primary Target: Interestingly, despite its design, this compound demonstrated efficacy in a model of heart failure. Research indicates this beneficial effect is not mediated through PKC-β inhibition but is likely due to its action on PKCα, for which it also has inhibitory activity, though less potent than for PKC-β [6]. This highlights the complexity of attributing in vivo effects solely to a drug's primary target.
  • Clinical Development Status: this compound has been extensively studied in phase-III trials for diabetic microvascular complications and has received an "approvable letter" from the FDA, pending further data. It is not currently licensed for treatment. Research continues, including a phase-II trial for heart failure [4] [5].

Interpretation and Research Implications

For scientists in the field, the data on this compound suggests several important points:

  • Promising for Microvascular Complications: The strongest efficacy signals are in diabetic retinopathy and nephropathy, aligning with the drug's intended mechanism.
  • Cardiac Effects are Complex: The positive cardiac contractility data in animal models is compelling but appears to be an off-target effect via PKCα inhibition, not the primary PKC-β target [6]. This is a crucial consideration for drug repurposing.
  • Clinical Hurdles Remain: Despite promising data in many areas, the drug has not yet achieved regulatory approval, underscoring the challenges in translating targeted inhibition into approved therapies.

References

Ruboxistaurin vs maleimide derivatives molecular docking

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Docking & Binding Affinity Comparison

The table below summarizes key quantitative data from computational docking studies, which predict the binding affinity and interactions of these inhibitors with the PKCβ receptor.

Inhibitor Name Class / Type Reported Docking Score / Binding Affinity Key Interactions with PKCβ Primary Research Context

| Ruboxistaurin (LY333531) | Bisindolylmaleimide (Clinical candidate) | -8.61 kcal/mol (Binding Energy) [1] | • H-bond: Met256 (backbone oxygen) [1]Non-H-bond: Phe255, Gly257 [1] | Diabetic retinopathy treatment; oral administration [1] [2] | | Maleimide derivative 3 | Maleimide derivative | -9.36 kcal/mol (Binding Energy) [1] | • Non-H-bond: Met256 (multiple), Gly257 [1] | Proposed as a potent novel inhibitor for diabetic retinopathy [1] | | Bisindolylmaleimide I | Bisindolylmaleimide (Pan-PKC inhibitor) | -9.14 kcal/mol (Binding Energy) [1] | • H-bond: Phe255 (backbone oxygen) [1]Non-H-bond: Gly257, Arg159 [1] | Well-known PKC inhibitor scaffold; used as a reference compound [3] [1] | | 2mBIM (2-methyl-1H-indol-3-yl-BIM-1) | Bisindolylmaleimide (Co-crystallized ligand) | N/A (Co-crystallized structure available, PDB: 2I0E) [4] | • Three H-bonds via keto form of maleimide [4] | Serves as a structural basis for rational drug design [4] |

Detailed Experimental Protocols

To ensure reproducibility, here are the detailed methodologies from the key studies cited.

Docking Study Identifying Maleimide Derivative 3 [1]
  • Software Used: AutoDock 4 [1].
  • Protein Preparation:
    • The 3D structure of human PKCβ was retrieved from the Protein Data Bank (PDB ID: 1A25) [1].
    • Hydrogen atoms, Kollman charges, and Gasteiger charges were added to the protein [1].
  • Ligand Preparation:
    • Ligands similar to this compound were obtained from the SuperTarget database [1].
    • 3D structures in SDF format were sourced from NCBI PubChem [1].
    • Energy minimization of ligands was performed using SYBYL software with the Tripos force field [1].
  • Docking Parameters:
    • The Lamarckian Genetic Algorithm (LGA) was employed [1].
    • Maximum number of energy evaluations: 2,500,000 [1].
    • Maximum number of generations: 27,000 [1].
    • An initial population of 150 individuals was used [1].
Pharmacophore Modeling & Virtual Screening [3]
  • Pharmacophore Model Development:
    • Ligand-based pharmacophore models were built using the chemical structures of known PKCβ inhibitors [3].
    • The best model included three aromatic features, one hydrogen bond acceptor, one hydrophobic feature, and 158 excluded volumes [3].
    • The model was validated, correctly predicting >70% of active compounds in a test set [3].
  • Virtual Screening Workflow:
    • The validated pharmacophore model was used for the virtual screening of compound collections [3].
    • Molecular docking of the compound collection was performed in parallel [3].
    • 28 compounds selected simultaneously by both virtual screening and docking as top-scored were proposed for further research [3].
Rational Drug Design for Novel Maleimide-Based Inhibitors [4]
  • Electronic Structure Analysis:
    • Ab initio molecular orbital and density functional theory (DFT) calculations were performed with Gaussian03 software [4].
    • Methods included HF, B3LYP, and MP2 with the 6-31+G* basis set to analyze the tautomerism of the maleimide ring [4].
  • Protein-Ligand Interaction Analysis:
    • The co-crystallized structure of PKCβ with 2mBIM (PDB: 2I0E) was analyzed, confirming the keto form of maleimide forms three H-bonds with the active site [4].
    • ONIOM hybrid calculations were performed on the protein-ligand complex to evaluate the interaction energy [4].
  • Inhibitor Design:
    • Novel inhibitors were designed by isosteric replacement of the maleimide in 2mBIM [4].
    • A newly designed molecule, des-14a, was proposed as more potent than 2mBIM and a candidate for lead optimization [4].

PKCβ Signaling & Inhibitor Design Workflows

The following diagrams, generated using DOT language, illustrate the key pathways and methodologies discussed in the research.

PKCβ Activation Pathway in Diabetic Complications

G Hyperglycemia Hyperglycemia DAG Increased Diacylglycerol (DAG) Hyperglycemia->DAG PKCb PKCβ Activation DAG->PKCb VEGF ↑ VEGF Expression PKCb->VEGF Complications Diabetic Complications (Retinopathy, Nephropathy) VEGF->Complications Inhibitor PKCβ Inhibitor (e.g., this compound) Inhibitor->PKCb Inhibits

This diagram outlines the pathological pathway triggered by hyperglycemia that leads to diabetic complications, and the point of intervention for PKCβ inhibitors [1] [2].

Computational Workflow for PKCβ Inhibitor Discovery

G Start Start: Identify Known Inhibitors Step1 Pharmacophore Modeling (Based on known inhibitor structures) Start->Step1 Step2 Virtual Screening (Screen compound libraries) Step1->Step2 Step3 Molecular Docking (Dock top hits into PKCβ active site) Step2->Step3 Step4 Select & Propose (Compounds selected by both methods) Step3->Step4 End Proposed Novel Inhibitors for Biological Assay Step4->End

This chart visualizes the integrated computational approach, combining pharmacophore modeling and molecular docking, used to identify novel PKCβ inhibitors like the maleimide derivatives discussed [3].

Interpretation of Key Findings

  • Maleimide Derivative 3 Shows Superior Predicted Affinity: The lower (more negative) binding energy of Maleimide derivative 3 compared to this compound suggests a stronger and more stable interaction with the PKCβ ATP-binding site in silico [1].
  • The Critical Role of the Maleimide Keto Form: Theoretical studies indicate that the keto tautomer of the maleimide ring is predominant in PKCβ inhibitors and is crucial for forming multiple hydrogen bonds with the active site, a key feature for high inhibitory activity [4].
  • Bisindolylmaleimide as a Privileged Scaffold: The data reinforces that the bisindolylmaleimide structure is a "privileged scaffold" for PKC inhibition. Both this compound and the more potent Bisindolylmaleimide I share this core, which can be optimized for potency and selectivity [1] [5].

The search results indicate that while this compound is a well-established selective PKCβ inhibitor, computationally driven design suggests that novel maleimide derivatives hold promise as potentially more potent inhibitors. Validation through biological assays is the critical next step to confirm these predictions.

References

Clinical Trial Results: Ruboxistaurin vs. Placebo

Author: Smolecule Technical Support Team. Date: February 2026

Indication Trial Name / Design Primary Endpoint Result Key Secondary & Other Endpoint Results Safety & Tolerability

| Diabetic Retinopathy [1] [2] | PKC-DRS2: Phase 3, 36-month, double-masked, placebo-controlled (N=685) | Sustained Moderate Visual Loss (SMVL): • Placebo: 9.1% • Ruboxistaurin: 5.5% • Risk Reduction: 40% (P=0.034) [1] | • Visual Acuity Change: -2.6 letters (Placebo) vs. -0.8 letters (this compound) [1]3-line Visual Loss: 30% reduction vs. placebo [1]First Laser Photocoagulation: 29% reduced likelihood vs. placebo [1] | Well tolerated; discontinuation rates similar to placebo (3% vs 4%) [1] | | Diabetic Peripheral Neuropathy [3] | 6-month, double-masked, placebo-controlled (N=40) | Skin Microvascular Blood Flow (SkBF): • Significant increase in endothelium-dependent (+78.2%) and C fiber-mediated (+56.4%) SkBF vs. baseline (P<0.03) [3] | • Neuropathy Symptoms (NTSS-6): -66.0% from baseline (this compound) vs. -13.1% (Placebo); between-group P<0.03 [3]Quality of Life (Norfolk QOL-DN): Significant improvement in total score vs. baseline (-41.0%, P=0.04) [3] | Well tolerated; adverse events consistent with previous studies [3] | | Macrovascular Endothelial Function [4] | 6-week, double-masked, placebo-controlled (N=49) | Brachial Artery FMD: A trend toward improvement at 1 min (0.13 mm, p=0.08) and a significant improvement at 5 min (0.12 mm, p=0.02) after cuff deflation vs. placebo [4] | No significant effect on nitroglycerin-mediated dilation or urinary isoprostanes (a marker of oxidative stress) [4] | Not reported |

Experimental Protocol Overview

For the key trials cited above, the methodologies were as follows:

  • PKC-DRS2 Trial (Diabetic Retinopathy) [1]:

    • Patients: 685 patients with type 1 or type 2 diabetes and moderately severe to very severe nonproliferative diabetic retinopathy.
    • Intervention: Oral this compound (32 mg/day) versus placebo for 36 months.
    • Assessments: Best-corrected visual acuity was measured every 3 months using the Early Treatment Diabetic Retinopathy Study (ETDRS) chart. Fundus photographs were taken every 6 months. The primary endpoint was sustained moderate visual loss (SMVL), defined as a ≥15-letter loss on the ETDRS chart maintained for the last 6 months of the study.
  • Neuropathy Trial [3]:

    • Patients: 40 patients with type 1 or type 2 diabetes and diabetic peripheral neuropathy.
    • Intervention: Oral this compound (32 mg/day) versus placebo for 6 months.
    • Assessments: Skin microvascular blood flow (SkBF) at the distal calf was measured via laser Doppler flowmetry, assessing both endothelium-dependent and C fiber-mediated responses. Symptoms were evaluated using the Neuropathy Total Symptom Score-6 (NTSS-6), and quality of life was measured with the Norfolk Quality-of-Life Questionnaire for Diabetic Neuropathy (QOL-DN).

Mechanism of Action and Signaling Pathway

This compound is a highly selective oral inhibitor of the protein kinase C beta (PKC-β) isoforms [5]. The signaling pathway targeted can be summarized as follows:

G Hyperglycemia / High Glucose Hyperglycemia / High Glucose PKC-β Activation PKC-β Activation Hyperglycemia / High Glucose->PKC-β Activation  Leads to Microvascular Dysfunction Microvascular Dysfunction PKC-β Activation->Microvascular Dysfunction  Causes Diabetic Retinopathy Diabetic Retinopathy Microvascular Dysfunction->Diabetic Retinopathy  Manifests as Diabetic Neuropathy Diabetic Neuropathy Microvascular Dysfunction->Diabetic Neuropathy  Manifests as Other Complications Other Complications Microvascular Dysfunction->Other Complications  Manifests as This compound This compound This compound->PKC-β Activation  Inhibits

This mechanism is consistent with the drug's effects across multiple microvascular complications of diabetes [6] [4]. Research also suggests PKC-β inhibition affects the WNT pathway, which is a target of lithium, explaining the investigation of this compound metabolites for central nervous system disorders like bipolar disorder [7].

Development Status and Context

It is important to note that while clinical trials demonstrated benefits, This compound never received final marketing approval for diabetic retinopathy or neuropathy.

  • Regulatory History: The U.S. FDA deemed the application "approvable" but required an additional confirmatory trial [2]. The application to the European Medicines Agency (EMA) was withdrawn in 2007 after the Committee for Medicinal Products for Human Use (CHMP) expressed that benefits had not been sufficiently demonstrated and did not outweigh the identified risks, which included concerns about heart rhythm disturbances [8].
  • Drug Interactions: this compound is a substrate of CYP3A4. Co-administration with strong inducers like rifampicin can reduce its plasma concentrations by approximately 95%, which is a critical consideration for clinical trial design and potential use [9].

References

Ruboxistaurin vs. Standard Therapies: Efficacy and Safety Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from clinical trials comparing Ruboxistaurin (RBX) to standard of care, primarily Renin-Angiotensin System (RAS) blockade.

Therapeutic Area Outcome Measure This compound (RBX) Performance Standard Therapy Performance Key Clinical Trials
Diabetic Kidney Disease Albuminuria (UACR) Significant reduction (decrease in UACR) when added to ACEi/ARB [1] Reduction with ACEi or ARB monotherapy [2] Phase 2 Trial [1]
Estimated Glomerular Filtration Rate (eGFR) Stabilization of eGFR when added to ACEi/ARB [1] Slows progression but does not arrest decline [2] Phase 2 Trial [1]
Urinary TGF-β Favorable reduction [1] Information Not Specified Phase 2 Trial [1]
Diabetic Peripheral Neuropathy Neurological Symptoms (NTSS) Mixed results; significant improvement in 4 out of 6 studies [3] [4] Information Not Specified Systematic Review of 6 RCTs [3] [4]
Vibration Detection (VDT) No significant difference vs. placebo (assessed in 1 study) [3] [4] Information Not Specified Systematic Review [3] [4]
Quality of Life (QoL) Significant improvement in 2 studies [3] [4] Information Not Specified Systematic Review [3] [4]
Macrovascular Function Flow-Mediated Dilation (FMD) Tendency to improve endothelial function [5] Information Not Specified Proof-of-Concept Trial [5]
General Safety Adverse Events Well-tolerated in trials; no major safety concerns in DKD/Neuropathy trials [3] [1] [4] Known risks (e.g., hyperkalemia with RAAS blockers) [2] Multiple Trials

This compound's Mechanism of Action

This compound is a selective protein kinase C beta (PKC-β) inhibitor [6] [3] [4]. In diabetes, hyperglycemia leads to increased intracellular diacylglycerol (DAG), which overactivates the PKC pathway, particularly the PKC-β isoform. This contributes to vascular dysfunction, inflammation, and the progression of microvascular complications [1] [4].

RBX works by binding to the ATP-binding site of the PKC-β enzyme, inhibiting its activity and thus mitigating downstream pathological effects [6] [4]. The following diagram illustrates this targeted pathway.

ruboxistaurin_mechanism Hyperglycemia Hyperglycemia HighDAG High Diacylglycerol (DAG) Hyperglycemia->HighDAG PKCActivation PKC-β Activation HighDAG->PKCActivation Complications Vascular Complications (Inflammation, Fibrosis, Dysfunction) PKCActivation->Complications RBX This compound (PKC-β Inhibitor) RBX->PKCActivation Inhibits

Diagram of PKC-β Pathway Inhibition by this compound

Detailed Experimental Protocols

For the key data presented, here are the methodologies from the cited trials.

  • Primary Efficacy Endpoint: Change in Urinary Albumin-to-Creatinine Ratio (UACR) [1].

  • Patient Population: Individuals with type 2 diabetes and albuminuria who were already receiving standard care, including ACE inhibitors, ARBs, or both [1].

  • Study Design: A phase 2, randomized, double-blind, placebo-controlled trial. Patients were administered this compound (32 mg/day) or a placebo in addition to their background RAS inhibitor therapy for one year [1].

  • Primary Efficacy Endpoint: Change in Neurological Total Symptom Score (NTSS-6) and Vibration Detection Threshold (VDT) [3] [4].

  • Patient Population: Patients with diabetic peripheral neuropathy (DPN) [3] [4].

  • Study Design & Analysis: A systematic review of 6 randomized controlled trials (RCTs) lasting at least 6 months. The review compared RBX to a placebo [3] [4].

  • Primary Efficacy Endpoint: Change in brachial artery Flow-Mediated Dilation (FMD), a measure of macrovascular endothelial function [5].

  • Patient Population: Patients with type 2 diabetes [5].

  • Study Design: A double-masked, placebo-controlled, proof-of-concept trial. Participants were randomized to receive this compound (32 mg/day) or a placebo for 6 weeks [5].

Key Differentiators and Development Status

  • Novel Mechanism: this compound represents a targeted, pathophysiological approach against PKC-β activation, unlike standard anti-hypertensive and glycemic therapies [1].
  • Complementary Action: Clinical data suggests its effects are additive to RAS blockade, indicating a potential for use in combination therapy [1].
  • Safety Profile: The drug has been reported to be well-tolerated in clinical trials for DKD and neuropathy, without the risk of hyperkalemia associated with dual RAS blockade [2] [3] [1].

It is crucial to note that while Phase 2 data for diabetic kidney disease was promising, drug development was reportedly halted for business and regulatory reasons, not necessarily for lack of efficacy [6]. It has not received FDA approval for these indications.

References

Ruboxistaurin validation in different diabetic complication models

Author: Smolecule Technical Support Team. Date: February 2026

Performance Summary in Disease Models

The table below compares the experimental outcomes of Ruboxistaurin (RBX) across different models of diabetic complications.

Diabetic Complication Model Experimental System Key Findings & Quantitative Results Outcome Summary
Macrovascular Disease [1] Human clinical trial (Type 2 diabetes); 6-week treatment with RBX (32 mg/day) Flow-Mediated Dilation (FMD): Improved at 1 min (+0.13 mm, p=0.08) and 5 min (+0.12 mm, p=0.02) post-cuff deflation vs. placebo. [1] Suggests improved macrovascular endothelial function.
Atherogenesis (Early Stage) [2] In vitro (HUVECs co-cultured with human monocytes under hyperglycemia) Monocyte Adhesion: Hyperglycemia increased adhesion by 30.9%; RBX (10 nM and 400 nM) reduced adhesion to levels statistically no different from normoglycemic conditions. [2] Suppresses a pivotal early step in atherosclerosis.
Diabetic Nephropathy [3] Human clinical trial (Type 2 diabetes with macroalbuminuria on background RAS inhibition) Albuminuria: Produced a significant reduction. eGFR: Showed preservation of kidney function. [3] Demonstrates renal protective activity.
Diabetic Retinopathy [4] [3] Human Phase III clinical trials (moderate to severe non-proliferative retinopathy) Vision Loss: Demonstrated beneficial effect with anatomic and functional benefits. Retinopathy Progression: Did not significantly prevent progression in one trial (PKC-DRS). [4] [3] Received FDA "approvable" letter for preventing vision loss; development for this indication appears to have stalled.
Heart Failure (Non-Diabetic Model) [5] Swine model of Heart Failure with Reduced Ejection Fraction (HFrEF) Contractility: Increased. Heart Size: Reduced. [5] Suggests potential benefit in contractile dysfunction; relevance to diabetic cardiomyopathy is implied but not directly tested.

Detailed Experimental Protocols

For researchers looking to replicate or understand the depth of these studies, here are the methodologies for two key experiments.

Brachial Artery Reactivity (Macrovascular Function) [1]

This protocol assesses macro vascular endothelial function in humans via ultrasound.

  • Subject Preparation: Participants were fasted and refrained from caffeine and alcohol for 12 hours. Female participants were studied during the luteal phase of their menstrual cycle.
  • Ultrasound Imaging: Baseline B-mode ultrasound imaging of the brachial artery was performed using a Siemens Acuson Sequoia 256 system with a 15L8 linear-array transducer.
  • Flow-Mediated Dilation (FMD): A blood pressure cuff was inflated to 200 mmHg on the proximal arm for 5 minutes to occlude systolic flow. The cuff was then released, and artery diameter was measured again at 1 and 5 minutes post-deflation.
  • Nitroglycerin-Mediated Dilation (NMD): After a 15-minute rest, a second baseline scan was acquired. Sublingual nitroglycerin (0.4 mg) was administered, and a final scan was performed 4 minutes later.
  • Image Analysis: Images were analyzed using FDA-approved software (Medical Imaging Applications). A single blinded reader measured vessel diameter, with high intra-reader (Spearman r=0.95) and inter-reader (Spearman r=0.98) reliability confirmed.
Monocyte-Adhesion Assay (Atherogenesis) [2]

This in vitro protocol evaluates the early cellular events of atherosclerosis.

  • Endothelial Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were isolated and cultured to confluence in gelatin-coated microtiter plates.
  • Hyperglycemic Stimulation: Cells were cultured under normoglycemic (5.5 mM glucose) or hyperglycemic (27.7 mM glucose) conditions for 4 days. RBX was added for the whole period at specific (10 nM) and unspecific (400 nM) PKC-β inhibiting concentrations.
  • Monocyte Isolation: Human monocytes were isolated from healthy donors' blood via density gradient centrifugation and magnetic bead separation using antibodies against the CD14 membrane antigen (purity >98%).
  • Co-culture and Adhesion Measurement: Monocytes were added to the HUVEC cultures and co-incubated for 45 minutes. Non-adherent cells were washed away. Adherent monocytes were fixed and quantified using a chemiluminescence assay. This involved incubation with a primary antibody against the pan-leukocyte antigen CD45, followed by a chemiluminescent-labeled secondary antibody. Photonic emission (Relative Light Units) was measured in a luminometer.

Mechanism of Action Signaling Pathway

This compound is a highly selective ATP-competitive inhibitor of the Protein Kinase C beta (PKC-β) isoforms [3]. The following diagram illustrates the pathway through which it exerts its effects in the context of hyperglycemia-induced vascular complications.

G Hyperglycemia Hyperglycemia DAGAccumulation Diacylglycerol (DAG) Accumulation Hyperglycemia->DAGAccumulation PKCBetaActivation PKC-β Isoform Activation DAGAccumulation->PKCBetaActivation DownstreamEffects Downstream Effects Oxidative Stress Pro-inflammatory Signaling Vascular Permeability Altered Blood Flow PKCBetaActivation->DownstreamEffects RBX This compound (RBX) (PKC-β Inhibitor) RBX->PKCBetaActivation Inhibits VascularDysfunction Vascular Dysfunction & Complications DownstreamEffects->VascularDysfunction

Research Implications & Development Status

The collected data underscores this compound's potential as a targeted therapeutic agent, though its development path provides important context for researchers.

  • Proof-of-Concept Validation: The human trial data on macrovascular endothelial function is considered a proof-of-concept, indicating that PKC-β inhibition is a viable mechanism for improving vascular health in diabetes, warranting larger clinical endpoint studies [1].
  • Stalled Clinical Development: Despite promising results in certain areas and an "approvable" letter from the FDA for the vision loss indication, the drug's development for diabetic retinopathy, nephropathy, and neuropathy appears to have been halted for business and regulatory reasons, not necessarily a lack of efficacy [4] [3].
  • Drug-Drug Interactions: As a substrate of the CYP3A4 enzyme, co-administration of RBX with strong inducers (e.g., rifampicin) can drastically reduce its plasma concentration, a critical consideration for clinical trial design [6].

References

Ruboxistaurin efficacy vs safety profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Ruboxistaurin Efficacy and Safety Profile

The following table summarizes the key efficacy and safety data for this compound from clinical trials, focusing on its primary investigated uses.

Indication Study Design & Duration Efficacy Findings Safety Findings

| Diabetic Retinopathy [1] | Phase 3, RCT, double-masked, placebo-controlled (N=685); 36 months. | • 40% reduction in sustained moderate visual loss (SMVL): 5.5% vs 9.1% with placebo (P=0.034). • 45% reduction in sustained visual loss on individual eye analysis. • Less decline in mean visual acuity (-0.8 letters vs -2.6 letters with placebo). • 29% lower need for initial laser photocoagulation. [1] | Well-tolerated. Serious Adverse Events (SAEs): 20.8% (this compound) vs 23.2% (placebo). Discontinuation: 3% (this compound) vs 4% (placebo). [1] | | Diabetic Nephropathy [2] | Phase 2 clinical trial; background RAS inhibition. | Significant reduction in albuminuria and preservation of estimated glomerular filtration rate (eGFR). [2] | Drug development was halted for business and regulatory reasons, not explicitly for safety concerns. [2] | | Macrovascular Endothelial Function [3] | Proof-of-concept, RCT, double-masked, placebo-controlled (N=49); 6-8 weeks. | Trend towards improvement in Flow-Mediated Dilation (FMD) of the brachial artery at 1 min (0.13 mm, p=0.08) and significant improvement at 5 min (0.12 mm, p=0.02) post-cuff deflation. [3] | No effect on nitroglycerin-mediated dilation or urinary isoprostanes (oxidant stress marker). The study reported no specific safety issues. [3] |

Detailed Experimental Protocols

To aid in the evaluation of the data, here is a detailed look at the methodologies used in the key trials cited above.

  • Protein Kinase C-Diabetic Retinopathy Study 2 (PKC-DRS2) [1]:

    • Patient Population: 685 patients with type 1 or 2 diabetes and moderately severe to very severe nonproliferative diabetic retinopathy.
    • Intervention: Oral this compound (32 mg/day) versus placebo for 3 years.
    • Primary Endpoint: "Sustained moderate visual loss" (SMVL), defined as a ≥15 letter loss on the ETDRS chart maintained for the last 6 months of the study.
    • Assessments: Eye evaluations every 3 months and fundus photographs every 6 months.
  • Macrovascular Endothelial Function Study [3]:

    • Patient Population: 49 adults with type 2 diabetes (HbA1c 7.0-11.0%).
    • Intervention: Oral this compound (32 mg/day) versus placebo for 6-8 weeks.
    • Primary Endpoints:
      • Urinary 8,12-iso-iPF2α-VI: Measured as an index of oxidant stress using liquid chromatography/tandem mass spectrometry.
      • Brachial Artery Flow-Mediated Dilation (FMD): Assessed via ultrasound. After a 5-minute cuff occlusion of the arm, vessel diameter was measured 1 and 5 minutes post-cuff release to evaluate endothelium-dependent vasodilation. Endothelium-independent vasodilation was tested with nitroglycerin.

This compound's PKC-β Inhibition Pathway

The diagram below illustrates the proposed mechanism of action for this compound in mitigating diabetic microvascular complications.

G cluster_0 Pathogenic Pathway Hyperglycemia Hyperglycemia DAGProduction Increased Diacylglycerol (DAG) Production Hyperglycemia->DAGProduction PKCBetaActivation PKC-β Isoform Activation DAGProduction->PKCBetaActivation DownstreamEffects Downstream Effects PKCBetaActivation->DownstreamEffects VascularPathology Vascular Pathology DownstreamEffects->VascularPathology RBX This compound (RBX) Inhibition Competitive Inhibition (at ATP binding site) RBX->Inhibition Inhibition->PKCBetaActivation

Development Status and Context

  • Mechanism: this compound is a selective protein kinase C beta (PKC-β) inhibitor. It acts as a competitive inhibitor for ATP at the binding site of the PKC-βI and βII isoforms, preventing their hyperglycemia-induced activation which is implicated in vascular damage [2].
  • Development Status: Despite promising results in Phase 2 and 3 trials for diabetic complications, the development of this compound was halted for business and regulatory reasons, and it has not received FDA approval [2]. Its research profile remains valuable for understanding PKC-β inhibition as a therapeutic strategy.

References

Ruboxistaurin versus aldose reductase inhibitors neuropathy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Target Pathways

The table below outlines the fundamental differences in how these two classes of drugs work.

Feature Ruboxistaurin (PKC-β Inhibitor) Aldose Reductase Inhibitors (ARIs)
Primary Target Protein Kinase C beta (PKC-β) enzyme [1] [2] Aldose Reductase (AR) enzyme [3] [4]
Pathway Hyperglycemia → Increased Diacylglycerol (DAG) → PKC-β activation [1] Polyol Pathway: Glucose → (Aldose Reductase) → Sorbitol [3] [5]
Key Consequences of Inhibition Reduces vascular dysfunction, inflammation, and nerve hypoxia; improves endothelial function [1] [6] Reduces sorbitol accumulation, osmotic stress, and oxidative stress; preserves NADPH and glutathione levels [3] [4] [5]
Therapeutic Rationale Addresses downstream vascular and neural damage from hyperglycemia [2] Prevents initial metabolic injury from high glucose flux [4]

The following diagram illustrates these distinct pathways and sites of drug intervention.

G Hyperglycemia Hyperglycemia DAG DAG Hyperglycemia->DAG Polyol_Pathway Polyol_Pathway Hyperglycemia->Polyol_Pathway PKC_Beta PKC_Beta DAG->PKC_Beta PKC_Activation PKC_Activation PKC_Beta->PKC_Activation Vascular_Dysfunction Vascular_Dysfunction PKC_Activation->Vascular_Dysfunction Neuropathy Neuropathy Vascular_Dysfunction->Neuropathy AldoseReductase AldoseReductase Polyol_Pathway->AldoseReductase Sorbitol Sorbitol AldoseReductase->Sorbitol Osmotic_Oxidative_Stress Osmotic_Oxidative_Stress Sorbitol->Osmotic_Oxidative_Stress Osmotic_Oxidative_Stress->Neuropathy This compound This compound This compound->PKC_Beta Inhibits ARI ARI ARI->AldoseReductase Inhibits

Clinical Evidence and Research Status

The clinical development and supporting evidence for these two drug classes differ significantly, as summarized below.

Aspect This compound Aldose Reductase Inhibitors (ARIs)
Overall Clinical Trial Status Phase 3 trials completed for diabetic neuropathy; not approved for this indication [1]. Extensive history; multiple compounds tested in over 32 clinical trials; mixed results [1].

| Reported Efficacy in Neuropathy | Modest Symptom Improvement: Some trials showed significant improvement in Neurological Total Symptom Score (NTSS-6) vs. placebo [1]. Quality of Life: Significant improvement in patient-reported QoL in some studies [1]. Nerve Function: No significant difference in Vibration Detection Threshold (VDT) found [1]. | Limited Efficacy: A Cochrane review of 32 trials (n=4,970) found no statistically significant overall benefit for ARIs in diabetic neuropathy [1]. Approval Status: Only Epalrestat is approved for clinical use in Japan [1]. | | Safety Profile | Safety reported in clinical trials; primary excretion is fecal, indicating potential use in renal impairment [1]. | Safety Concerns: Associated with adverse effects, including hepatic damage and neuropathy [5]. This has hindered development. |

Experimental Protocols for Key Assays

For researchers, the methodologies from key studies are detailed below.

This compound Clinical Trial (Systematic Review)

A 2013 systematic review analyzed this compound trials using the following protocol [1]:

  • Design: Systematic review of Randomized Controlled Trials (RCTs) from databases like PubMed, EMBASE, and Cochrane Central.
  • Inclusion Criteria: RCTs comparing this compound with placebo, lasting at least 6 months, in patients with diagnosed Diabetic Peripheral Neuropathy (DPN).
  • Primary Outcomes: Change in neurological examination, measured using:
    • Neurological Total Symptom Score-6 (NTSS-6): A questionnaire assessing key sensory symptoms (pain, burning, tingling, etc.) [1].
    • Vibration Detection Threshold (VDT): Measures large fiber function using a biothesiometer[vibration perception threshold] [1].
  • Secondary Outcomes: Quality of Life (Norfolk QoL-DN questionnaire), neurological impairment, and safety [1].
Aldose Reductase Inhibition Assay (Computational & Experimental)

A 2025 study on alkaloid ARIs used an integrated in silico and in vitro protocol [4]:

  • In Silico Screening:
    • Virtual Screening: A library of ~2500 alkaloids was docked into the catalytic pocket of human aldose reductase using AutoDock Vina [4].
    • Molecular Dynamics (MD): Top hits were subjected to 200-ns MD simulations to assess complex stability [4].
    • Binding Energy Calculation: The MM/PBSA method was used to calculate binding free energies from MD trajectories [4].
  • In Vitro Validation:
    • Enzyme Inhibition Assay: The inhibitory activity of selected compounds against human aldose reductase was measured in a cell-free system [4].
    • Enzyme Kinetics: The mechanism of inhibition (e.g., competitive) and inhibition constant (Ki) were determined [4].

Research Implications and Future Directions

  • This compound showed promise in improving patient-reported symptoms but failed to demonstrate a clear effect on objective measures of nerve function, which may explain why it did not progress to regulatory approval for neuropathy [1].
  • Aldose Reductase Inhibitors face significant challenges due to efficacy and safety issues in clinical trials [1] [5]. Current research focuses on discovering novel, safer, and more potent ARIs from natural products, with several compounds showing promising results in in silico and pre-clinical studies [4] [5].
  • The future may lie in multi-target therapies that address several pathogenic pathways simultaneously, such as combining antioxidants with PKC or AR inhibitors [2].

References

Ruboxistaurin validation of sustained moderate visual loss reduction

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Ruboxistaurin in Reducing Visual Loss

The validation of this compound's efficacy primarily comes from a large, Phase 3 clinical trial known as the Protein Kinase C Beta Inhibitor Diabetic Retinopathy Study 2 (PKC-DRS2). The table below summarizes the key outcomes from this study over a 36-month period [1] [2] [3].

Outcome Measure Placebo Group This compound Group (32 mg/day) Risk Reduction & P-value
Sustained Moderate Visual Loss (SMVL) 9.1% 5.5% 40% (P=0.034)
Visual Improvement (≥15 letters) 2.4% 4.9% Reported as twice as frequent
Need for initial laser treatment - - 26% reduction (P=0.008)
Progression of macular edema to within 100 µm of center - - Reduced (68% vs. 50%, P=0.003)
  • Sustained Moderate Visual Loss (SMVL) was defined as a ≥15-letter decrease in Early Treatment Diabetic Retinopathy Study (ETDRS) visual acuity score, maintained for at least 6 months [1] [2].
  • The study also found that the mean visual acuity in the this compound group remained relatively stable, while the placebo group showed a gradual decline. The baseline-to-endpoint change was -0.8 letters for this compound versus -2.6 letters for placebo [2].

Experimental Protocol of the PKC-DRS2 Trial

For researchers to critically evaluate these findings, the core methodology of the pivotal trial is outlined below.

  • 1. Study Design: A 36-month, randomized, double-masked, placebo-controlled, parallel, multicenter trial [1].
  • 2. Patient Population:
    • Enrolled: 685 patients from 70 clinical sites [1].
    • Inclusion Criteria: Patients with type 1 or type 2 diabetes, and at least one eye with moderately severe to very severe nonproliferative diabetic retinopathy. Best-corrected visual acuity had to be 20/125 or better (≥45 ETDRS letters) [1] [2].
  • 3. Interventions:
    • Treatment Group: Received oral this compound 32 mg once daily [1] [3].
    • Control Group: Received a matching placebo [1].
  • 4. Assessments:
    • Ophthalmologic Examinations: Conducted at screening and every 3 months [1].
    • Retinopathy Status: Assessed every 6 months using ETDRS standard 7-field color stereoscopic fundus photography [1].
    • Image Grading: Performed by two independent, masked graders, with adjudication as needed [1].

Mechanism of Action & Logical Pathway

This compound is a selective oral inhibitor of the protein kinase C beta (PKC-β) isozyme [4] [5]. The following diagram illustrates the logical pathway of its action in diabetic retinopathy.

G Hyperglycemia Hyperglycemia IncreasedDAG IncreasedDAG Hyperglycemia->IncreasedDAG PKCActivation PKCActivation IncreasedDAG->PKCActivation VEGFRelease VEGFRelease PKCActivation->VEGFRelease Neovascularization Neovascularization VEGFRelease->Neovascularization IncreasedVascularPermeability IncreasedVascularPermeability VEGFRelease->IncreasedVascularPermeability DiabeticRetinopathyProgression DiabeticRetinopathyProgression Neovascularization->DiabeticRetinopathyProgression IncreasedVascularPermeability->DiabeticRetinopathyProgression VisionLoss VisionLoss DiabeticRetinopathyProgression->VisionLoss This compound This compound This compound->PKCActivation Inhibits

Inhibition of PKC-β is believed to improve retinal blood flow and reduce vascular leakage, which can slow the progression of diabetic retinopathy and subsequent vision loss [5].

Comparison with Other Therapeutic Classes

While not direct alternatives for the same indication, it is useful for researchers to contextualize this compound among other therapies for diabetic complications. The table below compares it with anti-VEGF treatments (a standard for other retinal conditions) and two common systemic glucose-lowering drug classes.

Feature This compound (PKC-β Inhibitor) Anti-VEGF Agents (e.g., Ranibizumab) GLP-1 Receptor Agonists DPP-4 Inhibitors
Mechanism Inhibits Protein Kinase C-beta [6] [4] Binds and neutralizes VEGF [6] Mimics incretin hormones [7] Inhibits degradation of incretin hormones [7]
Primary Indication Investigational for diabetic retinopathy [4] Treatment of diabetic macular edema, neovascular AMD [6] Type 2 Diabetes [7] Type 2 Diabetes [7]
Route Oral [1] [3] Intravitreal injection [6] Subcutaneous / Oral [7] Oral [7]
Key Efficacy 40% reduction in SMVL [1] Improves/resolves macular edema, improves vision [6] Superior HbA1c reduction, weight loss, cardio-protection [7] Modest HbA1c reduction, weight-neutral [7]
Development Status Investigational; FDA deemed "approvable" in 2006 but required additional trials [3] Approved and widely used [6] Approved and widely used [7] Approved and widely used [7]

Important Considerations and Current Status

  • Safety Profile: In clinical trials, this compound was generally well-tolerated. The incidence of serious adverse events and mortality was similar to, or lower than, the placebo group [2].
  • Regulatory Status: Despite positive Phase 3 results, this compound has not received full FDA approval. The FDA determined in 2006 that the drug was "approvable" but requested an additional controlled clinical trial to provide further evidence for regulatory clearance [3].
  • Potential Utility: As an oral therapy, this compound represented a novel, non-invasive approach to managing diabetic retinopathy, potentially acting as a preventative treatment to slow progression and reduce the need for more invasive laser therapies [2].

References

Ruboxistaurin versus anti-VEGF therapies diabetic macular edema

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanisms of Action

The distinct mechanisms of Ruboxistaurin and Anti-VEGF therapies can be visualized in the following pathway diagram, which highlights their intervention points in the disease process:

G Start Sustained Hyperglycemia PKC_activation PKC-β Activation (Increased intracellular DAG) Start->PKC_activation VEGF_upregulation Upregulation of VEGF and other mediators PKC_activation->VEGF_upregulation Pathological_Effects Pathological Effects: • Vascular Permeability • Inflammation • Oxidative Stress • Neoangiogenesis VEGF_upregulation->Pathological_Effects DME_Outcome Diabetic Macular Edema (DME) & Vision Loss Pathological_Effects->DME_Outcome Anti_VEGF Anti-VEGF Therapy (Intravitreal Injection) Binds and neutralizes VEGF Anti_VEGF->VEGF_upregulation Blocks RBX This compound (Oral) Specific PKC-β Inhibitor RBX->PKC_activation Inhibits

Diagram Title: Key Pathways in DME and Therapeutic Intervention Points

  • This compound's Upstream, Multi-Factorial Action: As illustrated, this compound acts early in the disease cascade by specifically inhibiting the PKC-β enzyme, which is hyperactivated in a hyperglycemic state due to increased intracellular diacylglycerol (DAG) [1]. PKC-β activation contributes to DME through multiple pathways, including the upregulation of VEGF, but also by promoting inflammation and oxidative stress [1]. By blocking PKC-β, this compound aims to address these multiple pathological drivers upstream [2] [1] [3].

  • Anti-VEGF's Direct, Potent Blockade: Anti-VEGF therapies act further downstream. They function as high-affinity traps or blockers for VEGF-A, the primary cytokine mediating increased vascular permeability and blood vessel growth in DME [4]. This direct blockade effectively reduces fluid leakage and macular edema, leading to rapid improvements in visual acuity, which has made it the standard of care [5].

Supporting Clinical Trial Data

The efficacy and injection burden of these therapies are demonstrated in key clinical trials.

This compound Clinical Evidence

A pivotal Phase 3 trial (DRS2) investigated oral this compound (32 mg/day) in patients with diabetic retinopathy, including DME [6].

Outcome Measure Placebo Group This compound Group Effect

| Sustained Moderate Vision Loss (SMVL) (≥15 letter decrease) | 9.1% | 5.5% | 41% relative risk reduction [6] | | Need for Focal Photocoagulation | - | - | Reduced [6] | | Progression of DME (to within 100μm of macula center) | - | - | Reduced [6] |

This study demonstrated that this compound could modify the disease process, significantly reducing the risk of vision loss over time [6].

Anti-VEGF Clinical Evidence & Injection Burden

Anti-VEGF therapy is the established standard, with recent advances focusing on reducing treatment burden. A 2025 network meta-analysis compared newer agents, Aflibercept 8 mg and Faricimab, over two years [7].

Therapy (2-Year Trials) Condition Mean Number of Injections (Adjusted) Visual Acuity (BCVA) & Anatomic Outcomes
Aflibercept 8 mg DME Fewer than Faricimab (Mean difference: -3.62) [7] Similar efficacy to Faricimab T&E and Aflibercept 2 mg [7]
Faricimab T&E DME Baseline for comparison [7] Similar efficacy to Aflibercept 8 mg [7]
Aflibercept 8 mg nAMD Fewer than Faricimab (Mean difference: -1.47) [7] Similar efficacy maintained [7]

This data highlights that while Anti-VEGF therapy is highly effective, it requires repeated intravitreal injections. Newer, high-dose, and extended-interval formulations aim to maintain efficacy while reducing the frequency of injections and associated treatment burden [7].

Conclusions for Research and Development

  • This compound represented a promising oral, upstream, pathophysiological approach that showed statistically significant efficacy in reducing vision loss in clinical trials [6]. Its development for DME was ultimately halted for business and regulatory reasons, not necessarily a lack of efficacy [2]. It exemplifies a different strategy of targeting the underlying metabolic disease process.
  • Anti-VEGF Therapies are the current standard of care, acting as potent, targeted downstream interventions. Their high efficacy is well-established, though the main challenges remain the need for frequent intravitreal injections and the associated burden on patients and healthcare systems [7] [8].

The future of DME therapy may lie in combining these approaches—using upstream, oral agents to modify the disease background while employing potent Anti-VEGF drugs for acute control—or in developing novel agents that can target multiple pathways with longer duration of action.

References

Ruboxistaurin cross-species pharmacokinetic validation

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway and Key Findings

The core metabolic pathway for Ruboxistaurin is consistent across species. The diagram below illustrates this pathway and the primary findings from cross-species studies.

ruboxistaurin_pathway This compound This compound Metabolite_1 N-desmethyl this compound (LY338522) This compound->Metabolite_1 Primary Metabolism (via CYP3A4) Other_Metabolites Other Metabolites (e.g., hydroxy N-desmethyl) This compound->Other_Metabolites Secondary Pathways Feces Feces Metabolite_1->Feces Primary Route Urine Urine Metabolite_1->Urine Minor Route Other_Metabolites->Feces Other_Metabolites->Urine

A key finding from these studies is that the N-desmethyl this compound metabolite is pharmacologically equipotent to the parent drug [1] [2], meaning its concentration contributes significantly to the overall therapeutic effect.

Available Quantitative Data from Human Studies

The most robust quantitative data available is from human studies. The table below summarizes the pronounced effect of the CYP3A4 inducer rifampicin on this compound pharmacokinetics in humans [1].

Analyte Pharmacokinetic Parameter Change without Rifampicin Change with Rifampicin co-administration
This compound Cmax (peak concentration) Baseline Reduced by ~95%
AUC(0,∞) (total exposure) Baseline Reduced by ~95%
Half-life ~9 hours [1] [2] Information Not Available
N-desmethyl this compound Cmax (peak concentration) Baseline Reduced by ~68%
AUC(0,∞) (total exposure) Baseline Reduced by ~77%
Half-life ~16 hours [1] [2] Information Not Available

Key Experimental Protocols from Literature

While full experimental details are complex, here are the summarized methodologies for key studies that you can reference:

  • Human PK and CYP3A4 Induction Study [1]: This study used an open-label, one-sequence design. Healthy subjects received a single 64 mg oral dose of this compound alone, followed by a period of 600 mg daily rifampicin for 9 days, with another 64 mg this compound dose co-administered on day 7. Plasma concentrations of both this compound and its metabolite were measured using LC-MS/MS.
  • Cross-Species Metabolism and Disposition [3] [4]: These studies determined the disposition and metabolism of radiolabeled [14C]this compound after oral administration to dogs, mice, and rats. Metabolites in plasma, urine, and feces were identified using techniques like liquid chromatography-mass spectrometry (LC/MS) and NMR spectroscopy.
  • Recent Analytical Method for Rat Plasma [5]: A 2023 study developed and validated a simple, sensitive LC-MS/MS method for quantifying this compound in rat plasma. The method involved protein precipitation and was validated for linearity, precision, and accuracy over a range of 25–1000 ng/mL.

Insights and Data Gaps

The search results highlight two critical points for researchers:

  • Major Drug Interaction Risk: The dramatic reduction in this compound exposure with rifampicin confirms it is a sensitive CYP3A4 substrate [1]. This implies that co-administration with other CYP3A4 inducers (e.g., carbamazepine, phenobarbital) should be avoided, as it may severely compromise efficacy.
  • Limited Public Data: The search results, while including studies up to 2023, lack a head-to-head, quantitative comparison of key PK parameters (like clearance and volume of distribution) across all preclinical species and humans. This comprehensive data is likely contained in the internal drug development reports of the manufacturer (Eli Lilly).

To complete your comparison guide, I suggest you:

  • Consult Regulatory Documents: Check if the U.S. FDA's "Drugs@FDA" database or the European Medicines Agency's website contains the official review documents or approval packages for this compound, as these often include detailed cross-species pharmacokinetic data.
  • Refine Your Search: Use specific search terms on scientific databases like PubMed or Google Scholar, for example, "this compound absolute bioavailability in dogs" or "this compound clearance in rats," to try and locate individual papers with the quantitative data you need.

References

×

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

468.21614077 g/mol

Monoisotopic Mass

468.21614077 g/mol

Heavy Atom Count

35

UNII

721809WQCP

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

169939-94-0

Metabolism Metabolites

Ruboxistaurin has known human metabolites that include N-desmethyl LY333531.

Wikipedia

Ruboxistaurin

Dates

Last modified: 08-15-2023

Explore Compound Types